4-Fluoro-2-formylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKFEQUUQYBTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673509 | |
| Record name | 4-Fluoropyridine-2-carbaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-18-8 | |
| Record name | 4-Fluoropyridine-2-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30673509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoropyridine-2-carbaldehyde | |
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Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Pyridines
An In-depth Technical Guide to 4-Fluoro-2-formylpyridine: A Key Building Block for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in countless pharmaceuticals, provides a versatile framework for engaging with biological targets. When functionalized with fluorine, its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's therapeutic potential. These enhancements often manifest as improved metabolic stability, increased binding affinity, modulated pKa for better cell permeability, and favorable pharmacokinetic profiles.[1]
This compound (also known as 4-fluoropicolinaldehyde) has emerged as a valuable and highly reactive building block for synthesizing complex molecular architectures.[2] Its structure is deceptively simple, featuring a pyridine ring substituted with a fluorine atom at the 4-position and a formyl (aldehyde) group at the 2-position. This dual functionality makes it a powerful intermediate, enabling chemists to introduce the 4-fluoropyridinyl moiety into target molecules and leverage the aldehyde for a wide array of subsequent chemical transformations. This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in authoritative references.
Physicochemical and Structural Properties
Accurate characterization is fundamental to the effective use of any chemical reagent. While experimental data for some physical properties of this compound are not extensively published, a combination of supplier data and computational models provides a reliable profile.
| Identifier | Value | Source |
| CAS Number | 1060809-18-8 | [3] |
| Molecular Formula | C₆H₄FNO | [3] |
| Molecular Weight | 125.10 g/mol | [3] |
| IUPAC Name | 4-fluoropyridine-2-carbaldehyde | [3] |
| Synonyms | 4-fluoropicolinaldehyde, 4-Fluoro-2-pyridinecarboxaldehyde | [2] |
| Appearance | Typically a solid or oil. | - |
| Boiling Point | Not experimentally published. Isomer 2-fluoropyridine-4-carboxaldehyde boils at 357-403 °C (decomposition). | [4] |
| Density | Not experimentally published. Isomer 2-fluoropyridine-4-carboxaldehyde has a density of 1.257 g/mL at 25 °C. | [4] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | - |
Plausible Synthesis Pathway
While this compound is commercially available from various suppliers, a detailed, peer-reviewed synthesis protocol is not readily found in the literature.[5][6] However, a chemically sound and common strategy for the synthesis of aromatic aldehydes is the controlled oxidation of the corresponding primary alcohol. This approach is logical as the precursor, (4-fluoropyridin-2-yl)methanol, can be synthesized from commercially available starting materials.
The proposed two-step synthesis is outlined below. The causality behind this choice rests on the high efficiency and selectivity of modern oxidation reagents like Dess-Martin Periodinane (DMP), which operates under mild, neutral conditions, thereby minimizing side reactions and protecting the sensitive fluoropyridine ring.
Caption: Plausible two-step synthesis of this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its two distinct reactive sites: the electrophilic aldehyde group and the electron-deficient pyridine ring, which is activated for nucleophilic aromatic substitution (SNAr).
4.1 Reactivity of the Aldehyde Group: The formyl group is a versatile handle for a multitude of transformations, including:
-
Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing diversity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of alkenes.
-
Nucleophilic Additions: Reactions with Grignard or organolithium reagents to generate secondary alcohols.
-
Condensation Reactions: Such as Knoevenagel or aldol condensations to build molecular complexity.
4.2 Reactivity of the Fluoropyridine Ring: The fluorine atom at the 4-position is a good leaving group in SNAr reactions, particularly with strong nucleophiles. This allows for the displacement of fluoride to introduce amines, thiols, or alkoxides, further expanding the synthetic possibilities.
4.3 Documented Applications in Synthesis: The utility of this compound is not merely theoretical. It has been cited as a key intermediate in patent literature for the synthesis of high-value compounds.
-
Antiviral Agents: Patent WO2023154905A1 describes the use of 4-fluoropicolinaldehyde in the synthesis of novel pyrazolopyridinone compounds investigated for their antiviral properties.
-
Carbon-Carbon Bond Formation: Patent HK40077537A discloses its use in a Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO, to form a functionalized allylic alcohol. This reaction is particularly valuable as it constructs a new C-C bond and a chiral center simultaneously.
Caption: Key reaction pathways for this compound.
Field-Proven Experimental Protocol: Baylis-Hillman Reaction
The following protocol is adapted from the procedure described in patent HK40077537A, demonstrating a practical, field-proven application of this compound. This protocol is self-validating as it is derived from a documented synthetic transformation.
Objective: To synthesize the Baylis-Hillman adduct from this compound and methyl acrylate.
Materials:
-
This compound (1 eq.)
-
Methyl acrylate (1 eq.)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.06 eq.)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (5.91 mmol, 1 eq.) in a mixture of 1,4-dioxane (20 mL) and water (10 mL), add methyl acrylate (0.53 mL, 5.91 mmol, 1 eq.).
-
Catalyst Addition: Add DABCO (40 mg, 0.36 mmol, 0.06 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction vigorously at room temperature for 16 hours. Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude compound can be further purified by silica gel column chromatography to isolate the desired allylic alcohol product.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Conclusion
This compound stands out as a strategic building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its dual reactivity, conferred by the aldehyde group and the activated fluoropyridine core, provides a robust platform for generating molecular diversity and accessing novel chemical entities. While detailed synthetic procedures for its preparation require further disclosure in public literature, its documented use in the synthesis of complex, high-value molecules underscores its importance and utility for the modern research scientist.
References
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PubChem. (n.d.). 4-Fluoropyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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BOC Sciences. (n.d.). 4-Fluoropyridine-2-carboxaldehyde. ChemBuyersGuide.com. Retrieved from [Link]
- Google Patents. (n.d.). WO2023154905A1 - Antiviral pyrazolopyridinone compounds.
-
CP Lab Safety. (n.d.). This compound, min 96%, 100 mg. Retrieved from [Link]
- Google Patents. (n.d.). HK40077537A - Substituted tricyclic amides, analogs thereof, and methods of use.
-
Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Fluoropyridine-4-carboxaldehyde (97%). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Retrieved from [Link]
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Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 4-Fluoropyridine-2-carbaldehyde
Abstract
4-Fluoropyridine-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique electronic properties, conferred by the fluorine atom and the reactive aldehyde group, make it an invaluable synthon for constructing complex molecular architectures with desirable pharmacological profiles. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the principal synthetic strategies for 4-fluoropyridine-2-carbaldehyde, offering researchers and drug development professionals a detailed, field-proven perspective on its preparation. We will delve into the mechanistic underpinnings of various synthetic routes, present detailed experimental protocols, and compare methodologies to enable informed decisions in the laboratory.
Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The addition of a fluorine atom to this ring system is a widely used tactic to modulate the physicochemical properties of a lead compound. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.[1] The aldehyde functional group at the 2-position serves as a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the facile introduction of diverse side chains and pharmacophores.[2] Analogs such as 2-fluoropyridine-4-carboxaldehyde and 3-fluoropyridine-2-carbaldehyde are also key intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting the general importance of this compound class.[3][4][5]
Overview of Synthetic Pathways
The synthesis of 4-fluoropyridine-2-carbaldehyde is not trivial, primarily due to the inherent instability of the 4-fluoropyridine moiety, which can be prone to polymerization or hydrolysis under certain conditions.[6][7] Therefore, robust and high-yielding synthetic routes are critical. We will explore three primary, logically-derived strategies, starting from readily available precursors.
Caption: High-level overview of primary synthetic routes to 4-fluoropyridine-2-carbaldehyde.
Synthetic Strategy 1: Directed Ortho-Metalation and Formylation
This is arguably the most efficient and direct approach, leveraging a halogen-metal exchange on a pre-functionalized pyridine ring followed by quenching with a formylating agent. This method offers excellent regioselectivity.
Synthesis of Precursor: 2-Bromo-4-fluoropyridine
The necessary precursor, 2-bromo-4-fluoropyridine, can be synthesized from 2-bromo-4-aminopyridine via a modified Balz-Schiemann reaction.[8] This reaction involves the diazotization of the amino group, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.
Mechanism: The reaction begins with the formation of a diazonium tetrafluoroborate salt from 2-bromopyridin-4-amine using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) at low temperatures.[8] The resulting diazonium salt is then gently warmed, leading to the elimination of nitrogen gas and a boron trifluoride molecule, with the concurrent formation of the C-F bond.
Lithiation and Formylation
With 2-bromo-4-fluoropyridine in hand, the next step involves a lithium-halogen exchange. At low temperatures (typically -78 °C), an organolithium reagent like n-butyllithium (n-BuLi) selectively abstracts the bromine atom, which is more electropositive than fluorine, to generate a highly reactive 2-lithiated pyridine intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde. This overall transformation is analogous to the synthesis of other substituted pyridine aldehydes.[9]
Causality: The use of cryogenic temperatures (-78 °C) is critical. The 2-lithiated intermediate is extremely basic and nucleophilic; higher temperatures would lead to undesired side reactions, such as reaction with the solvent (THF) or intermolecular reactions.
Caption: Experimental workflow for the lithiation-formylation strategy.
Synthetic Strategy 2: Partial Reduction of a Nitrile
Another viable route involves the synthesis and subsequent partial reduction of 4-fluoropyridine-2-carbonitrile. This method is advantageous if the nitrile intermediate is readily accessible.
Synthesis of 4-Fluoropyridine-2-carbonitrile
The nitrile can be prepared from 2-bromo-4-fluoropyridine (synthesized as in Strategy 1) via a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide. Alternatively, methods for synthesizing related fluorinated pyridine nitriles often involve nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by other electron-withdrawing groups.[10]
Reduction to the Aldehyde
The key to this strategy is the controlled, partial reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile all the way to a primary amine.[11] Therefore, a milder and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures, DIBAL-H coordinates to the nitrile nitrogen and delivers a single hydride to the carbon, forming an intermediate imine-aluminum complex. Upon aqueous workup, this complex hydrolyzes to furnish the desired aldehyde.
Synthetic Strategy 3: Oxidation of a Primary Alcohol
This classical approach involves the preparation of the corresponding primary alcohol, (4-fluoropyridin-2-yl)methanol, followed by its oxidation.
Synthesis of (4-Fluoropyridin-2-yl)methanol
This precursor alcohol can be synthesized by the reduction of a corresponding carboxylic acid or ester, such as methyl 4-fluoropyridine-2-carboxylate. Reagents like LiAlH₄ are effective for this transformation.[11] The required 4-fluoropyridine-2-carboxylic acid can be prepared from 2-picolinic acid through a multi-step sequence involving fluorination.[12]
Oxidation to the Aldehyde
The oxidation of (4-fluoropyridin-2-yl)methanol to the aldehyde requires careful selection of the oxidant to avoid over-oxidation to the carboxylic acid.
-
Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective but generate toxic chromium waste.
-
Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that operates under neutral conditions, minimizing side reactions with the sensitive pyridine ring.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. This method is powerful but requires careful temperature control and handling of malodorous byproducts.
Comparative Analysis of Synthetic Routes
| Strategy | Starting Material | Key Reagents | Pros | Cons |
| 1. Lithiation/Formylation | 2-Bromo-4-fluoropyridine | n-BuLi, DMF | High regioselectivity, direct, often high-yielding. | Requires cryogenic temperatures, moisture-free conditions, handling of pyrophoric reagents. |
| 2. Nitrile Reduction | 4-Fluoropyridine-2-carbonitrile | DIBAL-H | Utilizes a common transformation, good for scalability. | Requires an additional step to synthesize the nitrile precursor. DIBAL-H requires careful handling. |
| 3. Alcohol Oxidation | (4-Fluoropyridin-2-yl)methanol | DMP, PCC, Swern reagents | Classical, reliable methods. Multiple oxidant choices. | Multi-step synthesis for the precursor alcohol. Risk of over-oxidation to carboxylic acid. |
Detailed Experimental Protocol (Strategy 1)
This protocol describes the synthesis of 4-fluoropyridine-2-carbaldehyde from 2-bromo-4-fluoropyridine. All operations should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
2-Bromo-4-fluoropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
N,N-Dimethylformamide (DMF, anhydrous, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-fluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture. A color change may be observed. Continue stirring at -78 °C for another 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-fluoropyridine-2-carbaldehyde.
Conclusion
The synthesis of 4-fluoropyridine-2-carbaldehyde can be accomplished through several strategic pathways. The directed ortho-metalation and formylation of 2-bromo-4-fluoropyridine represents one of the most efficient and regioselective methods, though it requires stringent anhydrous and cryogenic conditions. Alternative routes involving nitrile reduction or alcohol oxidation provide valuable options that may be more suitable depending on the availability of starting materials and laboratory capabilities. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this critical building block, empowering further innovation in the fields of medicinal chemistry and drug development.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis.
- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Chem-Impex. (n.d.). 2-Fluoropyridine-4-carboxaldehyde.
- Chem-Impex. (n.d.). 2-Fluoropyridine-4-carboxaldéhyde.
- Benchchem. (n.d.). 2-Chloro-4-fluoropyridine-3-carbaldehyde | CAS 1060809-21-3.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.
- Google Patents. (1972). US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
-
Shah, P., & Gillespie, J. R. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365-8401. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1972). Preparation and stability of 4-fluoropyridine.
-
ResearchGate. (n.d.). Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides. Retrieved from [Link]
- ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
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A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 4-Fluoro-2-formylpyridine in Modern Chemistry
This compound, also known as 4-fluoropicolinaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a fluorine atom at the 4-position and a formyl group at the 2-position, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. The electron-withdrawing nature of both the fluorine atom and the aldehyde group renders the pyridine ring susceptible to nucleophilic aromatic substitution, while the aldehyde functionality serves as a reactive handle for a wide array of chemical transformations.[1] The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability, making fluorinated pyridines valuable building blocks in drug discovery.[1]
I. Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Expected Molecular Ion and Isotopic Pattern
For this compound (C₆H₄FNO), the nominal molecular weight is 125 g/mol . High-resolution mass spectrometry (HRMS) would reveal a more precise monoisotopic mass of 125.0277 g/mol .[2] The molecular ion peak ([M]⁺) would be observed at m/z 125. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
Predicted Fragmentation Pathway
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The initial loss of the formyl proton is a common fragmentation for aldehydes, leading to a significant [M-1]⁺ peak. Alpha-cleavage, involving the loss of the entire formyl group as a radical, is also a highly probable event.
Figure 1: Predicted Mass Spectrometry Fragmentation of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Comments |
| 125 | [C₆H₄FNO]⁺˙ | Molecular Ion ([M]⁺˙) |
| 124 | [C₆H₃FNO]⁺ | Loss of a hydrogen radical from the formyl group ([M-H]⁺) |
| 96 | [C₅H₄FN]⁺˙ | Loss of the formyl radical ([M-CHO]⁺) |
| 74 | [C₄H₃F]⁺ | Loss of hydrogen cyanide (HCN) from the m/z 96 fragment |
| 50 | [C₄H₂]⁺ | Loss of hydrogen fluoride (HF) from the m/z 74 fragment |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the aromatic ring, the aldehyde group, and the carbon-fluorine bond.
Figure 2: Key Regions in the Predicted IR Spectrum of this compound.
Table 2: Predicted Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium to Weak |
| 2900-2800 & 2800-2700 | Aldehyde C-H stretch (Fermi doublet) | Medium to Weak |
| 1720-1700 | Aldehyde C=O stretch | Strong |
| 1600-1450 | Aromatic C=C and C=N ring stretching | Medium to Strong |
| 1250-1000 | C-F stretch | Strong |
| 900-675 | Aromatic C-H out-of-plane bend | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of liquid or solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the sample's vibrational modes.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is performed to generate the infrared spectrum.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the hydrogen atoms. For this compound, three distinct signals are expected for the aromatic protons and one for the aldehydic proton.
Predicted Chemical Shifts and Coupling Constants:
-
Aldehydic Proton (H-7): This proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (H-3, H-5, H-6): These protons will be in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the nitrogen atom, the formyl group, and the fluorine atom will influence their chemical shifts. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield of the aromatic protons. The proton at the 5-position (H-5) will be coupled to H-6 and the fluorine at C-4. The proton at the 3-position (H-3) will be coupled to the fluorine at C-4.
Comparative Data: For the related isomer, 3-Fluoro-2-formylpyridine, the reported ¹H NMR spectrum (400 MHz, CDCl₃) shows signals at δ 7.54-7.57 (m, 2H), 8.61 (d, J = 2.20 Hz, 1H), and 10.20 (s, 1H).[3] This provides a useful reference for the expected chemical shift ranges.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in this compound. The chemical shifts will be influenced by the electronegativity of the attached atoms and the aromatic ring currents. A key feature will be the presence of C-F coupling.
Predicted Chemical Shifts and C-F Coupling:
-
Carbonyl Carbon (C-7): This carbon will be the most downfield, typically in the range of δ 185-195 ppm.
-
Aromatic Carbons: The carbon directly bonded to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will also exhibit smaller two-, three-, and four-bond C-F couplings. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded.
Comparative Data: The ¹³C NMR chemical shifts for pyridine are approximately C2/C6: 150 ppm, C3/C5: 124 ppm, and C4: 136 ppm. The introduction of the fluorine and formyl groups will significantly alter these values.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[4]
Predicted Chemical Shift:
-
For an aromatic C-F bond, the ¹⁹F chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The exact position will be influenced by the other substituents on the pyridine ring. The signal will likely appear as a multiplet due to coupling with the neighboring protons.
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-7 (CHO) | 9.5 - 10.5 | s | - |
| H-6 | 8.5 - 8.8 | d | ³J(H-6,H-5) ≈ 5 | |
| H-5 | 7.5 - 7.8 | dd | ³J(H-5,H-6) ≈ 5, ⁴J(H-5,F) ≈ 2-4 | |
| H-3 | 7.2 - 7.5 | d | ³J(H-3,F) ≈ 6-8 | |
| ¹³C | C-7 (CHO) | 185 - 195 | d | ²J(C-7,H-3) ≈ small |
| C-2 | 150 - 155 | d | ²J(C-2,F) ≈ 15-25 | |
| C-6 | 148 - 152 | d | ⁴J(C-6,F) ≈ small | |
| C-4 | 160 - 170 | d | ¹J(C-4,F) ≈ 240-260 | |
| C-5 | 115 - 120 | d | ²J(C-5,F) ≈ 20-30 | |
| C-3 | 110 - 115 | d | ²J(C-3,F) ≈ 20-30 | |
| ¹⁹F | F-4 | -100 to -140 | m | ³J(F,H-3), ⁴J(F,H-5) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.
IV. Conclusion
This technical guide provides a detailed predictive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this important heterocyclic building block. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
V. References
-
PubChem. (n.d.). 4-Fluoropyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
American Elements. (n.d.). 3-Fluoro-2-formylpyridine. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
-
Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
ChemBK. (n.d.). 2-FLUORO-4-FORMYLPYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-formylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes. Retrieved from [Link]
-
PubMed. (2005). Synthesis, spectroscopic characterization and semi-empirical calculations for a low spin carbonyl, pyridine(alpha-iminooxime)iron(II) macrocyclic complex. Retrieved from [Link]
-
RSC Publishing. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
PubMed. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluoro-phen-yl)-2-formyl-7-methyl-imidazo[1,2- a]pyridin-1-ium chloride monohydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
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physical and chemical properties of 4-Fluoro-2-formylpyridine
An In-Depth Technical Guide to 4-Fluoro-2-formylpyridine: Properties, Synthesis, and Applications
Introduction
This compound, also known as 4-fluoropicolinaldehyde, is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring, a reactive aldehyde group, and a strategically placed fluorine atom, makes it a versatile intermediate for constructing complex molecular architectures.[1] The presence of fluorine, the most electronegative element, can dramatically influence a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and better membrane permeability in drug candidates.[1][2][3]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's core physical and chemical properties, outlines plausible synthetic strategies, explores its chemical reactivity, and discusses its applications as a pivotal intermediate in the synthesis of novel compounds, particularly within the pharmaceutical industry.
Molecular and Physical Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The pyridine nitrogen and the aldehyde oxygen act as hydrogen bond acceptors, while the fluorine atom modulates the electronic properties of the aromatic ring.
Caption: 2D Chemical Structure of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-fluoropyridine-2-carbaldehyde | [4] |
| Synonyms | 4-Fluoropicolinaldehyde, 4-Fluoro-2-pyridinecarboxaldehyde | [4][5] |
| CAS Number | 1060809-18-8 | [4][6] |
| Molecular Formula | C₆H₄FNO | [4][6] |
| Molecular Weight | 125.10 g/mol | [4][6] |
| Appearance | Data not consistently available; likely a solid or liquid | |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Aldehyde O) | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Polar Surface Area | 30 Ų |[4] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions of the pyridine ring. The aldehyde proton (-CHO) would appear as a singlet significantly downfield (typically δ 9-10 ppm). The coupling patterns of the aromatic protons will be influenced by both H-H and H-F coupling constants.
-
¹³C NMR: The spectrum would display six signals. The aldehyde carbon would be the most deshielded (downfield). The carbon atom bonded to the fluorine (C4) would show a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds.[9][10]
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing fluorinated compounds.[7][8] It is expected to show a single resonance for the fluorine atom at the C4 position, with coupling to the aromatic protons at C3 and C5.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde group (typically around 1700 cm⁻¹), C-F stretching vibrations, and characteristic aromatic C=C and C=N ring stretching frequencies.[9][11]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound is not widely documented with a specific, optimized protocol. However, a logical and field-proven approach can be derived from established methods for synthesizing similar substituted pyridines, such as 3-Fluoro-2-formylpyridine.[12] A common strategy involves the directed ortho-metalation of a fluoropyridine precursor followed by formylation.
Causality Behind Experimental Choices:
-
Starting Material: 4-Fluoropyridine is the logical precursor. Its synthesis can be achieved via methods like the Balz-Schiemann reaction from 4-aminopyridine.[13]
-
Directed Metalation: The nitrogen atom in the pyridine ring directs lithiation to the C2 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in the presence of a directing group is typically used.[12] The use of very low temperatures (e.g., -78 °C) is critical to prevent side reactions and ensure regioselectivity.
-
Formylation: The resulting lithiated intermediate is a potent nucleophile. Quenching this species with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), introduces the aldehyde group at the C2 position.[12]
-
Workup: An aqueous workup is required to quench the reaction and protonate the intermediate alkoxide, yielding the final aldehyde product. This is followed by extraction and purification, typically via column chromatography.
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity
The dual functionality of this compound makes it a highly reactive and versatile intermediate.
-
Reactions of the Aldehyde Group: The formyl group is a gateway for numerous transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (4-fluoropicolinic acid).
-
Reduction: Can be reduced to the primary alcohol (4-fluoropyridin-2-yl)methanol.
-
Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form substituted amines.
-
Nucleophilic Addition: Undergoes reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Schiff Base Formation: Condenses with primary amines to form imines, which are valuable intermediates themselves.
-
-
Reactions of the Fluorinated Pyridine Ring: The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing aldehyde group. The fluorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr) . This makes it an excellent leaving group, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the 4-position. This reactivity is a cornerstone of its utility in building diverse molecular libraries.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorinated pyridine scaffold is a well-established strategy in modern drug discovery.[2][14] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve pharmacokinetic properties.[3]
This compound serves as a key intermediate in this context. The aldehyde function provides a synthetic handle to build out complex side chains, while the fluoropyridine core can be either retained or further functionalized via SNAr. This dual capability allows for the systematic exploration of chemical space around a privileged scaffold.
Proven Field Insights:
-
Scaffold for Inhibitors: Pyridine-based structures are common in enzyme inhibitors. For example, fluoropyridine-based series have been successfully developed as inhibitors of the factor VIIa/tissue factor (FVIIa/TF) complex, a key target for antithrombotic drugs.[15]
-
Bioisosteric Replacement: The fluoropyridine moiety can act as a bioisostere for other aromatic systems, offering an alternative with improved drug-like properties.
-
PROTAC and Degrader Building Blocks: The aldehyde functionality is useful for linking the fluoropyridine warhead to other molecular components, a common strategy in the design of targeted protein degraders (PROTACs).[6]
Caption: Role of this compound as a versatile synthetic hub.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Safety data is derived from depositor-supplied information and data on structurally similar compounds.
GHS Hazard Classification: Based on available data, the compound is classified with the following hazards:[4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Recommended Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][17]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.[16][17]
-
Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH-approved respirator with appropriate cartridges.[17][18]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents and acids.[16]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[5][19]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][19]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactivity—stemming from a versatile aldehyde group and an activated fluoropyridine core—provides chemists with a powerful tool for generating molecular diversity. The strategic incorporation of fluorine offers a proven method for enhancing the pharmacological properties of drug candidates. As the demand for sophisticated and effective small-molecule therapeutics continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, solidifying its role in the development of next-generation pharmaceuticals and advanced materials.
References
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4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem . PubChem. Available at: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine . J-STAGE. Available at: [Link]
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This compound, min 96%, 100 mg - CP Lab Safety . CP Lab Safety. Available at: [Link]
-
2-FLUORO-4-FORMYLPYRIDINE - ChemBK . ChemBK. Available at: [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents. Google Patents.
-
Fluorine in drug discovery: Role, design and case studies . LinkedIn. Available at: [Link]
-
3-Fluoro-2-formylpyridine | CAS 31224-43-8 | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]
-
2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem . PubChem. Available at: [Link]
-
Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones | Request PDF . ResearchGate. Available at: [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing . LinkedIn. Available at: [Link]
-
MSDS of 2-Fluoro-3-formylpyridine . Capot Chemical. Available at: [Link]
-
The Role of Fluorinated Pyridines in Modern Drug Discovery . LinkedIn. Available at: [Link]
-
The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 . PubMed. Available at: [Link]
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes . Fluorine Notes. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI . MDPI. Available at: [Link]
-
Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed . PubMed. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid | Request PDF . ResearchGate. Available at: [Link]
-
FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed . PubMed. Available at: [Link]
-
4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem . PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of 4-Fluoro-2-formylpyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-2-formylpyridine (CAS No. 1060809-18-8) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] The strategic placement of a fluorine atom and a reactive formyl group on the pyridine scaffold makes it an invaluable precursor for synthesizing complex molecular architectures with tuned pharmacological profiles. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4][5][6] This guide provides an in-depth analysis of the commercial landscape for procuring this compound, outlines key considerations for sourcing, and presents a detailed, field-proven protocol for its laboratory-scale synthesis and characterization for instances where commercial acquisition is not viable or custom synthesis is preferred.
Introduction to this compound
This compound, also known as 4-fluoropicolinaldehyde, is a pyridine derivative characterized by a fluorine atom at the C4 position and a formyl (aldehyde) group at the C2 position.[1][2] This unique substitution pattern offers synthetic chemists a versatile handle for molecular elaboration. The aldehyde group is readily amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the fluorine atom serves to modulate the electronic properties and metabolic fate of the resulting derivatives.[3][6]
Key Chemical Properties:
The pyridine core is a common motif in pharmaceuticals, and the addition of fluorine is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[3][4]
Commercial Availability and Procurement Strategy
This compound is available from several fine chemical suppliers, though it is typically classified as a research chemical and may not be held in large stock quantities.[7] Procurement for research and development purposes is generally straightforward, but considerations for larger-scale campaigns require more rigorous supplier validation.
Comparative Analysis of Commercial Suppliers
When sourcing this reagent, researchers should evaluate suppliers based on purity, available quantities, lead times, and the quality of accompanying analytical data. The following table summarizes representative data from common chemical vendors.
| Supplier Category | Representative Purity | Typical Pack Sizes | Key Considerations |
| Major Research Chemical Retailers | ≥96% | 100 mg, 250 mg, 1 g | Broad availability, easy online ordering. Purity may be sufficient for initial screening but may require re-analysis for GMP applications.[7] |
| Specialty Building Block Suppliers | >98% (GC/NMR) | 1 g, 5 g, 10 g | Often provide more detailed certificates of analysis. May offer custom synthesis services for larger quantities. |
| Custom Synthesis Organizations (CROs) | Made to Order (e.g., >99%) | Grams to Kilograms | Ideal for large-scale needs or when exceptionally high purity is required. Lead times will be longer and costs higher. |
Disclaimer: This table is for illustrative purposes. Researchers must verify current specifications directly with suppliers.
Strategic Sourcing Insights
-
For Early-Stage Discovery: Standard grades (≥96%) from major suppliers are typically cost-effective and sufficient for initial reaction scouting and library synthesis.[7]
-
For Lead Optimization & Scale-Up: It is critical to source from a supplier who can provide a comprehensive Certificate of Analysis (CoA) with detailed NMR and HPLC data to ensure batch-to-batch consistency. Engaging with suppliers who can demonstrate a scalable synthesis route is paramount.
-
Trustworthiness & Self-Validation: Regardless of the source, it is best practice to independently verify the identity and purity of the received material. A simple ¹H NMR spectrum can quickly confirm the structure and identify major impurities.
In-House Synthesis and Characterization
In situations requiring larger quantities than commercially available, specific purity profiles, or when cost-effectiveness at scale is a driver, in-house synthesis is a viable alternative. A common and reliable method involves the selective fluorination of a pyridine precursor. The Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate salt, is a classic and adaptable method for introducing fluorine to an aromatic ring.[9][10]
Laboratory-Scale Synthesis Protocol: Adaptation of the Balz-Schiemann Reaction
This protocol is adapted from established procedures for the synthesis of fluoropyridines.[9][10] It requires careful handling of hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood.
Starting Material: 4-Amino-2-formylpyridine (or a protected aldehyde equivalent).
Core Directive: The aldehyde is sensitive, so protection (e.g., as an acetal) may be necessary before diazotization, followed by deprotection. The following is a generalized workflow.
Step-by-Step Methodology:
-
Aldehyde Protection (If Necessary):
-
Dissolve 4-amino-2-formylpyridine in toluene.
-
Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until starting material is consumed.
-
Work up by washing with aqueous sodium bicarbonate, dry the organic layer, and concentrate to obtain the protected aminopyridine.
-
-
Diazotization and Fluorination:
-
Charge a flask with 42% aqueous tetrafluoroboric acid (HBF₄).
-
Cool the acid in an ice-water bath (0-5 °C).
-
Slowly add the 4-amino-2-(1,3-dioxolan-2-yl)pyridine. The corresponding ammonium tetrafluoroborate salt will precipitate.
-
Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the cold slurry, maintaining the temperature below 10 °C. The evolution of nitrogen gas may be observed.[10]
-
Stir the resulting diazonium salt slurry for 30-60 minutes at 0-5 °C.
-
Filter the solid diazonium salt, wash with cold ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition (Schiemann Reaction):
-
Gently heat the dry diazonium tetrafluoroborate salt in a suitable high-boiling solvent (e.g., toluene or xylene) or as a solid (with appropriate safety shielding).
-
The salt will decompose, evolving nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the fluorinated product.
-
-
Deprotection and Purification:
-
After decomposition is complete, cool the reaction mixture.
-
Add aqueous acid (e.g., 1M HCl) and stir to hydrolyze the acetal protecting group.
-
Neutralize the mixture carefully with a base (e.g., NaHCO₃).
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.[10]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[11]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via a protected intermediate.
Spectroscopic Characterization
Verifying the final product's identity is non-negotiable. The following are expected spectral characteristics.
-
¹H NMR: The proton spectrum is the most direct method of confirmation. Key signals include the aldehyde proton (singlet, δ ≈ 9.9-10.1 ppm), and distinct aromatic protons showing coupling patterns consistent with the 2,4-disubstituted pyridine ring. The coupling constants between the fluorine atom and adjacent protons (J-HF) are characteristic.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom on a pyridine ring.[12][13]
-
¹³C NMR: The spectrum will show six distinct carbon signals, including the aldehyde carbonyl carbon (δ ≈ 190-195 ppm) and the carbon directly bonded to fluorine, which will appear as a doublet with a large one-bond C-F coupling constant (¹J-CF ≈ 240-260 Hz).[12]
-
IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the aldehyde (≈ 1700-1720 cm⁻¹) and C-F stretching frequencies (≈ 1200-1250 cm⁻¹).[14][15]
Safety and Handling
As a Senior Application Scientist, safety is the primary directive. This compound and its precursors require careful handling.
-
Hazard Profile: While comprehensive toxicological data may be limited, analogous compounds are often classified as irritants to the skin, eyes, and respiratory system.[1][16][17] Harmful if swallowed or in contact with skin.[8]
-
Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[16]
Conclusion
This compound is a high-value building block for drug discovery, accessible through both commercial purchase and rational chemical synthesis. For R&D scientists, a dual-pronged strategy is advisable: procuring material from reputable vendors for initial studies while having a validated in-house synthesis protocol ready for scale-up, custom derivatization, or supply chain security. Rigorous analytical characterization is essential at every stage to ensure the integrity of experimental results and the quality of downstream drug candidates.
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An In-depth Technical Guide to the Molecular Structure and Applications of 4-Fluoro-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-formylpyridine (also known as 4-Fluoropicolinaldehyde), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a reactive formyl group on the pyridine ring imparts unique physicochemical properties and synthetic versatility to this molecule. This guide will delve into its molecular structure, proposed synthesis, spectroscopic characterization, and its pivotal role as an intermediate in the development of novel therapeutics. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust working knowledge for researchers.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold is a privileged structure, present in a vast array of biologically active compounds. The combination of these two features in fluorinated pyridines creates a class of building blocks with immense potential for the synthesis of novel pharmaceuticals and agrochemicals. This compound is a prime example, offering two distinct points for chemical modification: the reactive aldehyde and the electronically modified pyridine ring.
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a formyl (aldehyde) group at the 2-position. This substitution pattern dictates its reactivity and physical properties.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is a weak base and can be protonated or act as a ligand.
-
Formyl Group (-CHO): An electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but provides a reactive site for nucleophilic addition and condensation reactions.
-
Fluorine Atom (-F): A highly electronegative atom that further withdraws electron density from the pyridine ring, influencing its reactivity, particularly in nucleophilic aromatic substitution reactions.
The interplay of these functional groups results in an electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The aldehyde group provides a versatile handle for a wide range of chemical transformations.
dot
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Summary
| Property | This compound (Predicted) | 3-Fluoro-2-formylpyridine (Experimental/Predicted) |
| CAS Number | 1060809-18-8 | 31224-43-8 |
| Molecular Formula | C₆H₄FNO | C₆H₄FNO |
| Molecular Weight | 125.10 g/mol | 125.10 g/mol |
| Boiling Point | 180.9±20.0 °C | 112 °C / 50 mmHg (lit.)[2] |
| Density | 1.269±0.06 g/cm³ | 1.269 g/cm³ (predicted)[2] |
| Appearance | - | Solid[2] |
| Solubility | - | Slightly soluble in water[2] |
Synthesis of this compound: A Proposed Protocol
A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, based on established methodologies for the formylation of pyridine rings and the synthesis of related compounds, a plausible synthetic route can be proposed. The following protocol is a hypothetical procedure based on the formylation of 4-fluoropyridine, a commercially available starting material. The synthesis of 4-fluoropyridine itself can be achieved via a modified Balz-Schiemann reaction from 4-aminopyridine.[3]
dot
Caption: Proposed two-step synthesis workflow for this compound.
Proposed Experimental Protocol for Formylation:
This protocol is adapted from the synthesis of 3-Fluoro-2-formylpyridine and should be optimized for the 4-fluoro isomer.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Slowly add a solution of 4-fluoropyridine in anhydrous THF to the cooled base solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to allow for complete deprotonation at the 2-position.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature below -70 °C.
-
Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
No specific, experimentally verified spectroscopic data for this compound is readily available in the literature. The following table provides expected 1H NMR chemical shifts based on the analysis of related compounds and general principles of NMR spectroscopy. For comparison, the experimental 1H NMR data for 3-Fluoro-2-formylpyridine is also provided.
| Proton Position | Expected 1H NMR Chemical Shift (ppm) for this compound | 1H NMR Data for 3-Fluoro-2-formylpyridine (400 MHz, CDCl₃) |
| Aldehyde (-CHO) | ~10.0 (s) | 10.20 (s, 1H) |
| H-3 | ~7.5-7.7 (dd) | - |
| H-5 | ~7.2-7.4 (dd) | 7.54-7.57 (m, 2H) |
| H-6 | ~8.6-8.8 (d) | 8.61 (d, J = 2.20 Hz, 1H) |
Note: The multiplicity (s=singlet, d=doublet, dd=doublet of doublets, m=multiplet) and coupling constants (J) would need to be determined experimentally.
Reactivity and Applications in Drug Discovery
The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Reactions of the Formyl Group:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-fluoropicolinic acid, a valuable building block in its own right.
-
Reduction: Reduction of the formyl group yields 4-fluoro-2-(hydroxymethyl)pyridine.
-
Condensation Reactions: The aldehyde readily undergoes condensation with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and can participate in various C-C bond-forming reactions such as the Wittig and aldol reactions.
Reactions involving the Pyridine Ring:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the fluorine and formyl groups, facilitates SNAr reactions, potentially at the position ortho or para to the activating groups.
Role in Drug Development:
While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are found in numerous bioactive compounds. Fluorinated pyridines are key components in a range of therapeutics, including kinase inhibitors and central nervous system agents. The strategic placement of the fluorine atom can block sites of metabolism, improve cell membrane permeability, and enhance binding interactions with target proteins. The formyl group serves as a crucial handle to introduce further complexity and build out the desired pharmacophore.
Safety and Handling
A comprehensive safety data sheet for this compound is not widely available. Based on data for related compounds like 3-Fluoro-2-formylpyridine, it should be handled with care in a well-ventilated fume hood.[4]
-
Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde and an electron-deficient, fluorinated pyridine ring offers significant potential for the construction of novel, biologically active molecules. This guide has provided a comprehensive overview of its structure, a proposed synthetic route, and its potential applications. Further research into the experimental validation of its properties and reactivity is warranted to fully unlock its potential in drug discovery and development.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluoro-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-formylpyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the formyl group on the pyridine ring, make it a valuable synthon for creating complex molecular architectures with potential therapeutic applications. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the known and inferred hazards associated with this compound, alongside detailed protocols for its safe handling, storage, and disposal.
Section 1: Hazard Identification and Classification
Disclaimer: The following classification is based on data from structurally similar molecules and should be treated as a precautionary guideline. All handling procedures should reflect this inferred hazard profile.
Probable GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements (Inferred):
-
Prevention (P2xx):
-
Response (P3xx):
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P330: Rinse mouth.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
-
-
Storage (P4xx):
-
Disposal (P5xx):
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Section 2: Toxicological Profile (Inferred)
Specific toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the reviewed literature.[5] However, the "Harmful if swallowed" classification (H302) for its isomers suggests an oral LD50 in the range of 300 to 2000 mg/kg for rats. The primary toxicological concerns are acute effects upon ingestion, skin/eye contact, and inhalation.
-
Inhalation: Vapors and aerosols are likely to cause irritation to the respiratory tract.[6]
-
Skin Contact: Expected to cause skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Expected to cause serious eye irritation, potentially leading to redness, pain, and blurred vision.
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.[6]
There is no data available on the chronic effects, carcinogenicity, or reproductive toxicity of this specific compound.
Section 3: Emergency Procedures
A clear and rehearsed emergency plan is critical. The following protocols should be prominently displayed in any laboratory where this compound is handled.
First Aid Measures
-
In case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5]
Spill Response Protocol
Causality: The primary objectives in a spill are to prevent the spread of contamination, protect personnel from exposure, and safely neutralize and clean the affected area.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Neutralize & Clean: Once absorbed, collect the material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and environmental health and safety department.
Caption: Workflow for responding to a this compound spill.
Section 4: Safe Handling and Storage Protocols
Engineering Controls
All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6][7] Eyewash stations and safety showers must be readily accessible.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridines, but always consult the glove manufacturer's compatibility chart.[6]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] It should be stored away from sources of ignition, heat, and direct sunlight. Segregate from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
Section 5: Disposal and Environmental Considerations
Rationale: Improper disposal of halogenated organic compounds can lead to long-term environmental contamination.
-
Waste Disposal: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container.[9]
-
Environmental Fate: There is no specific data on the environmental fate and ecotoxicity of this compound. However, fluorinated organic compounds can be persistent in the environment.[10][11] Therefore, it is crucial to prevent its release into drains or the environment. All disposal must be handled by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
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A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-formylpyridine in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 4-Fluoro-2-formylpyridine, a key building block in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific compound, this document offers a framework for understanding its solubility based on first principles, analysis of structurally related molecules, and detailed experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies necessary to effectively utilize this compound in various organic solvent systems.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal and process chemistry.[1] The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2] The introduction of a fluorine atom can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity to biological targets, and lipophilicity.[2] Concurrently, the formyl (aldehyde) group at the 2-position serves as a versatile synthetic handle for a multitude of chemical transformations, including nucleophilic additions and condensations, making it a valuable intermediate in the synthesis of more complex molecules.[1]
A thorough understanding of the solubility of this compound is paramount for its effective application in drug discovery and process development. Solubility dictates the choice of reaction conditions, purification strategies (such as crystallization and chromatography), and formulation of final products. This guide aims to provide a comprehensive resource for scientists working with this important compound.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar bonds and the overall molecular geometry.
Molecular Structure and Polarity of this compound:
This compound possesses several features that contribute to its overall polarity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment. Pyridine itself is a polar molecule and is miscible with water and a broad range of organic solvents.[3][4]
-
Fluorine Atom: Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This significantly impacts the electronic properties of the pyridine ring.
-
Formyl Group: The carbonyl group (C=O) in the formyl substituent is also highly polar, with a partial negative charge on the oxygen atom and a partial positive charge on the carbon atom. This group can act as a hydrogen bond acceptor.
Considering these functional groups, this compound is expected to be a polar molecule.
Influence of Intermolecular Forces on Solubility:
The dissolution of a solute in a solvent involves the disruption of intermolecular forces within the pure solute and pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules. The key intermolecular forces at play are:
-
Dipole-Dipole Interactions: Occur between polar molecules. Given the polar nature of this compound, it is expected to engage in strong dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group can act as hydrogen bond acceptors. Therefore, it is likely to be soluble in protic solvents that can donate hydrogen bonds, such as alcohols.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary intermolecular forces in nonpolar solvents.
Based on these theoretical considerations, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and protic organic solvents. Its solubility in nonpolar solvents is expected to be more limited.
Qualitative Solubility Profile and Analogue Analysis
-
Pyridine: As a parent compound, pyridine is miscible with water and virtually all common organic solvents, including alcohols, ethers, ketones, and hydrocarbons.[3][4][5]
-
4-Fluoropyridine: This compound is described as being soluble in common organic solvents like ethanol, acetone, and dichloromethane, but with limited solubility in water.[6] The hydrochloride salt of 4-fluoropyridine, however, shows good solubility in water and some polar organic solvents.[7][8]
-
2-Formylpyridine (Picolinaldehyde): This is a liquid that is expected to be soluble in many organic solvents.[9]
Based on this analogue analysis, a qualitative solubility profile for this compound can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile, as well as in polar protic solvents like methanol, ethanol, and isopropanol.
-
Moderate Solubility: Likely in less polar solvents such as dichloromethane and chloroform.
-
Low Solubility/Immiscibility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene.
The following table summarizes the predicted qualitative solubility:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound |
| Polar Protic | Methanol, Ethanol, Isopropanol | High |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, THF, DMF, DMSO | High |
| Halogenated | Dichloromethane, Chloroform | Moderate |
| Aromatic | Toluene, Xylene | Low |
| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Immiscible |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative data, empirical determination of solubility is essential for precise applications. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if appropriate.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
Part 1: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of a high, known concentration.
-
Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create a set of at least five standard solutions with decreasing, known concentrations.
-
Analytical Measurement: Analyze each standard solution using a suitable analytical technique (e.g., HPLC-UV). Record the peak area or height corresponding to this compound for each concentration.
-
Generate Calibration Curve: Plot the analytical signal (peak area/height) versus the concentration of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Part 2: Preparation and Analysis of the Saturated Solution
-
Prepare the Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette and immediately filter it through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.
-
Sample Analysis: Analyze the diluted sample using the same analytical method and conditions as used for the standard solutions.
Part 3: Calculation of Solubility
-
Determine Concentration of Diluted Sample: Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample from its measured analytical signal.
-
Calculate Concentration of Saturated Solution: Account for the dilution factor to determine the concentration of the original saturated solution.
-
Solubility = Concentration of diluted sample × Dilution factor
-
-
Express Solubility: The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
Data Summary: Physicochemical Properties of Common Organic Solvents
The choice of solvent is critical, and its properties will directly influence the solubility of this compound. The following table provides key physicochemical properties of a selection of common organic solvents.
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Dipole Moment (D) |
| Nonpolar | ||||||
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 1.9 | 0.0 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 2.4 | 0.4 |
| Polar Aprotic | ||||||
| Diethyl Ether | C₄H₁₀O | 74.12 | 35 | 0.713 | 4.3 | 1.2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.902 | 6.0 | 1.8 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | 1.326 | 9.1 | 1.6 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.791 | 20.7 | 2.9 |
| Acetonitrile | C₂H₃N | 41.05 | 82 | 0.786 | 37.5 | 3.9 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 38.3 | 3.8 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.100 | 46.7 | 3.9 |
| Polar Protic | ||||||
| Methanol | CH₄O | 32.04 | 65 | 0.792 | 32.7 | 1.7 |
| Ethanol | C₂H₆O | 46.07 | 78 | 0.789 | 24.5 | 1.7 |
| Isopropanol | C₃H₈O | 60.10 | 82 | 0.786 | 19.9 | 1.7 |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data remains to be extensively published, a strong predictive understanding of its solubility can be derived from its molecular structure and by analogy to related compounds. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine the precise solubility in their specific solvent systems of interest.
As the use of this compound and other fluorinated heterocyclic compounds continues to expand in the fields of drug discovery and materials science, the generation and publication of comprehensive physicochemical data, including solubility in a wide range of solvents, will be of immense value to the scientific community. It is anticipated that computational models for solubility prediction will also become increasingly accurate and will serve as a valuable tool in conjunction with experimental determination.
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An In-depth Technical Guide to 4-Fluoropyridine-2-carbaldehyde for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoropyridine-2-carbaldehyde, a key building block in modern medicinal chemistry. We delve into its chemical identity, synthesis, spectroscopic characterization, and its strategic applications in the design and development of novel therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile fluorinated pyridine derivative.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals being fluorinated compounds.[1] The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and pKa.[2] When incorporated into a pyridine scaffold, a privileged structure in numerous biologically active compounds, these effects are often amplified, leading to enhanced therapeutic profiles.
4-Fluoropyridine-2-carbaldehyde (also known as 4-Fluoro-2-formylpyridine) is a prime example of a fluorinated heterocyclic intermediate that offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. Its strategic placement of a fluorine atom and a reactive aldehyde group allows for diverse chemical transformations, making it a valuable synthon in the quest for novel drug entities.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| IUPAC Name | 4-fluoropyridine-2-carbaldehyde | [3] |
| Synonyms | This compound, 4-Fluoropicolinaldehyde | [3] |
| CAS Number | 1060809-18-8 | [3] |
| Molecular Formula | C₆H₄FNO | [3] |
| Molecular Weight | 125.10 g/mol | [3] |
| Canonical SMILES | C1=CN=C(C=C1F)C=O | [3] |
| Appearance | Not definitively available in search results | |
| Solubility | Not definitively available in search results | |
| Boiling Point | Not definitively available in search results | |
| Melting Point | Not definitively available in search results |
Synthesis of 4-Fluoropyridine-2-carbaldehyde: A Methodological Overview
While a specific, detailed experimental protocol for the synthesis of 4-Fluoropyridine-2-carbaldehyde was not found in the provided search results, several established methods for the synthesis of fluoropyridines and the introduction of a formyl group onto a pyridine ring can be adapted. A plausible synthetic strategy involves the fluorination of a suitable pyridine precursor followed by formylation.
One common method for the synthesis of fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4]
Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated chloropyridine derivative can be employed.[5]
For the introduction of the formyl group at the 2-position, a common strategy is the oxidation of a corresponding methylpyridine (picoline) or the reduction of a carboxylic acid or its ester. A patent for the synthesis of 2-amino-4-fluoropyridine describes the preparation of 4-fluoropyridine-2-carboxylic acid from 2-pyridinecarboxylic acid, which could then potentially be reduced to the desired aldehyde.[6]
Conceptual Synthetic Workflow:
Caption: Plausible synthetic routes to 4-Fluoropyridine-2-carbaldehyde.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of 4-Fluoropyridine-2-carbaldehyde. While specific spectra for this compound were not available in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.
4.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the aldehyde proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atom, the nitrogen atom, and the aldehyde group. For example, in 4-fluoropyridine, the protons at the 2,6-positions appear around 8.6 ppm, and the protons at the 3,5-positions are observed around 7.0 ppm.[4] The aldehyde proton typically appears in the downfield region, around 9-10 ppm.
4.2. 13C NMR Spectroscopy
The 13C NMR spectrum will display six distinct signals for the six carbon atoms. The carbon of the aldehyde group will be the most downfield signal, typically in the range of 190-200 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF). The chemical shifts of the other pyridine ring carbons will be influenced by the substituents. For instance, in 4-fluoropyridine, the carbon atoms at the 2,6-positions and 3,5-positions are magnetically equivalent.[7]
4.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1700-1720 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and C=C and C=N stretching vibrations of the pyridine ring. For comparison, the C=O stretch in N-(pyridin-2-yl)pyrazine-2-carboxamide appears at 1665 cm⁻¹.[8]
4.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (125.10 g/mol ). The fragmentation pattern will likely involve the loss of the formyl group (CHO) or the fluorine atom. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom or the entire CHO group.[9]
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of 4-Fluoropyridine-2-carbaldehyde is dominated by its two functional groups: the aldehyde and the fluorinated pyridine ring.
5.1. Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine moieties.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To form α,β-unsaturated carbonyl compounds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the primary alcohol.
5.2. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This allows for the introduction of a wide variety of substituents at this position, further expanding the chemical space accessible from this building block.
Workflow for Derivatization:
Caption: Key reaction pathways for the derivatization of 4-Fluoropyridine-2-carbaldehyde.
5.3. Case Studies and Therapeutic Potential
While specific drug candidates derived directly from 4-Fluoropyridine-2-carbaldehyde were not explicitly identified in the search results, the broader class of fluorinated pyridines has demonstrated significant therapeutic potential across various disease areas. For example, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been investigated for their antitumor activity.[10] The incorporation of a fluorine atom can enhance the metabolic stability and cell permeability of such compounds.
The 2-fluoro-4-formylpyridine moiety is a valuable pharmacophore that can be incorporated into lead compounds to fine-tune their properties. For instance, 2-Fluoropyridine-4-carboxaldehyde is used as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.[1]
Safety and Handling
Based on data for the analogous 2-Fluoropyridine-4-carboxaldehyde, it is advisable to handle 4-Fluoropyridine-2-carbaldehyde with care. It is classified as a warning for being a combustible liquid.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Fluoropyridine-2-carbaldehyde is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde group and a fluorinated pyridine ring provides a versatile platform for the synthesis of diverse and complex molecules. The presence of the fluorine atom can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting compounds. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, underscoring its value to researchers and drug development professionals.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
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NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes, 2(111). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Fluoro-2-formylpyridine in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. Fluorinated pyridine derivatives, in particular, are privileged scaffolds due to their ability to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1] Within this class of compounds, 4-Fluoro-2-formylpyridine (also known as 4-Fluoropyridine-2-carbaldehyde) stands out as a uniquely versatile and powerful building block.
Its synthetic utility is rooted in a strategic arrangement of functional groups:
-
A Pyridine Ring: A fundamental nitrogen-containing heterocycle prevalent in numerous biologically active compounds.[1]
-
A Formyl (Aldehyde) Group at C2: An electrophilic handle for a vast array of classical and contemporary organic transformations, including condensations, nucleophilic additions, and multicomponent reactions.[2]
-
A Fluorine Atom at C4: Positioned para to the ring nitrogen, this atom significantly activates the ring for nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group to introduce further complexity.[3][4]
The electron-withdrawing nature of both the nitrogen heteroatom and the C2-formyl group renders the pyridine ring electron-deficient. This electronic profile is pivotal, as it dictates the molecule's reactivity, enabling chemists to perform selective transformations at two distinct sites. This guide provides an in-depth exploration of the core reactivity principles of this compound and offers detailed protocols for its application in key synthetic strategies.
Core Reactivity: A Duality of Function
The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups. Understanding these principles allows for the rational design of complex synthetic routes.
Caption: Key synthetic pathways available for this compound.
The Aldehyde: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formyl group at the C2 position is a classic electrophile, readily participating in reactions that build molecular complexity. Its reactivity is standard for aromatic aldehydes, allowing access to a wide range of derivatives including alkenes, amines, and alcohols.[2]
The Fluoride: An Activated Handle for Nucleophilic Aromatic Substitution (SNAr)
The true strategic advantage of this reagent lies in the reactivity of the C4-fluorine. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4][5] The reaction is accelerated by:
-
Electron-Withdrawing Groups: The pyridine nitrogen and the C2-formyl group withdraw electron density from the ring, making it more electrophilic and stabilizing the anionic Meisenheimer intermediate.[6]
-
Leaving Group Electronegativity: Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, further accelerating the initial nucleophilic attack.[5] Consequently, fluoropyridines often react faster in SNAr reactions than their chloro- or bromo- counterparts.[3]
The attack is highly regioselective for the C4 (para) position, as the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, a stabilizing resonance form not possible with attack at the C3 position.[4]
Caption: General mechanism for the SNAr reaction at the C4 position.
Application Protocols in Organic Synthesis
Protocol: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the displacement of the C4-fluoride with a primary or secondary amine to synthesize 4-amino-2-formylpyridine derivatives, which are valuable pharmaceutical intermediates.
Rationale:
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a stronger one like cesium carbonate (Cs₂CO₃) is used to scavenge the HF produced during the reaction, driving it to completion. Cs₂CO₃ is often beneficial due to its higher solubility and the "cesium effect," which can enhance reaction rates.
-
Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy of the reaction, although the high reactivity of the fluoropyridine often allows for milder conditions compared to analogous chloropyridines.[3]
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO or DMF to achieve a substrate concentration of approximately 0.5 M.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-formylpyridine derivative.
| Nucleophile (Example) | Product | Typical Yield Range |
| Morpholine | 4-(Morpholino)-2-formylpyridine | 85-95% |
| Aniline | 4-(Phenylamino)-2-formylpyridine | 70-85% |
| Benzylamine | 4-(Benzylamino)-2-formylpyridine | 80-90% |
Protocol: Tandem Knoevenagel Condensation / Intramolecular SNAr
This protocol demonstrates the power of combining the reactivity of both functional groups in a single pot. A Knoevenagel condensation between the aldehyde and an active methylene compound is followed by an intramolecular SNAr reaction to construct a new heterocyclic ring. This example is adapted from a similar three-component reaction.[7]
Rationale:
-
Step 1 (Knoevenagel): A base catalyst (e.g., piperidine) facilitates the condensation between the aldehyde and an active methylene compound (e.g., malononitrile) to form an α,β-unsaturated system. This reaction is typically fast at room temperature or with gentle heating.[7]
-
Step 2 (Intramolecular SNAr): The newly formed intermediate contains a nucleophilic site (e.g., an enolate or a related species) that is now positioned to attack the C4-carbon, displacing the fluoride and forming a fused ring system. A stronger base may be needed to facilitate this cyclization step.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the Knoevenagel adduct by TLC.
-
Once the initial condensation is complete, add potassium carbonate (2.5 eq.) to the mixture.
-
Heat the reaction to reflux (approx. 78 °C in ethanol) and stir for 6-24 hours, monitoring the formation of the cyclized product.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or silica gel chromatography.
Caption: Workflow for a tandem Knoevenagel/SNAr reaction.
Application in Multicomponent Reactions (MCRs): A Hantzsch-type Pyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to generate complex products, adhering to the principles of green chemistry.[8][9] The aldehyde functionality of this compound makes it an ideal candidate for MCRs like the Hantzsch dihydropyridine synthesis.[10][11]
Rationale: This pseudo-four-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[10] Using this compound as the aldehyde component allows for the rapid assembly of a complex 1,4-dihydropyridine scaffold that retains the synthetically valuable C4-fluoro handle on one of the pyridine rings for potential downstream functionalization.
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ethanol as the solvent.
-
Add ammonium hydroxide (3.0 eq., aqueous solution) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
If necessary, the filtrate can be concentrated and the residue purified by column chromatography to recover additional product.
-
The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or mild aerobic oxidation conditions if desired.
| Component | Role |
| This compound | Aldehyde (C2 source of dihydropyridine) |
| Ethyl Acetoacetate | β-Ketoester (C3, C5, and ester sources) |
| Ammonium Hydroxide | Nitrogen source (N1 of dihydropyridine) |
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering chemists a powerful platform for molecular construction. The strategic placement of an electrophilic aldehyde and a displaceable fluorine atom on an electron-deficient pyridine ring enables a diverse range of selective transformations. From straightforward nucleophilic substitutions and condensations to sophisticated tandem sequences and atom-economical multicomponent reactions, this reagent provides efficient and modular access to complex, highly functionalized pyridine derivatives. Its utility is firmly established in the synthesis of pharmaceutical intermediates and other advanced materials, making it an indispensable tool for researchers and drug development professionals.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Applications of 3-Fluoro-2-formylpyridine in Research. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Four‐component reaction for the synthesis of fused indole and pyridine derivatives. Retrieved from [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-formylpyridine. PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Paz, J., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
-
Ruijter, E., et al. (2011). Chemistry & Biology Of Multicomponent Reactions. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Baklanov, M., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Retrieved from [Link]
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- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 4-Fluoro-2-formylpyridine as a Versatile Building Block in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Fluoro-2-formylpyridine in Drug Discovery
This compound, also known as 4-fluoropicolinaldehyde, is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its strategic combination of a pyridine ring, a reactive aldehyde group, and a fluorine substituent makes it a highly valuable building block for the synthesis of complex pharmaceutical agents. The pyridine scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.
The dual functionality of this compound is key to its versatility. The aldehyde at the 2-position serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. Simultaneously, the fluorine atom at the 4-position, activated by the electron-withdrawing pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This unique reactivity profile enables medicinal chemists to rapidly generate diverse libraries of compounds for biological screening.
Key Physicochemical Properties and Reactivity Profile
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the formyl group renders the aromatic ring electron-deficient, which in turn activates the C4 position for nucleophilic attack.
| Property | Value | Source |
| CAS Number | 1060809-18-8 | |
| Molecular Formula | C₆H₄FNO | |
| Molecular Weight | 125.10 g/mol |
Causality of Reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient ring to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, thereby accelerating the reaction.[1][2] The pyridine nitrogen further stabilizes the negative charge through resonance, particularly when the attack occurs at the ortho or para positions.
-
Reductive Amination: The aldehyde functionality readily undergoes condensation with primary and secondary amines to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4][5] This one-pot procedure is a highly efficient method for forging carbon-nitrogen bonds.
-
Suzuki-Miyaura Cross-Coupling: While the fluorine atom can participate in SNAr, it can also be used as a handle for palladium-catalyzed cross-coupling reactions, although less commonly than heavier halogens. More often, the pyridine ring itself can be functionalized prior to introducing the formyl group, or the formyl group can be protected during the coupling reaction. The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[6][7]
Application in the Synthesis of Pexidartinib
A prominent example of the utility of this compound is in the synthesis of Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor approved for the treatment of tenosynovial giant cell tumor. Although various synthetic routes to Pexidartinib have been developed, early approaches utilized precursors derived from fluorinated pyridines. While some routes may start with different materials, the underlying principles of reactivity of the fluoropyridine scaffold are central to the synthesis of related compounds.[8]
Experimental Protocols
The following protocols are representative methodologies for key transformations involving this compound and are based on established procedures for similar substrates. Researchers should optimize these conditions for their specific applications.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the displacement of the fluorine atom with a primary or secondary amine, a common strategy for introducing nitrogen-containing functional groups.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethyl Sulfoxide (DMSO) or other polar apathetic solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Base: Potassium carbonate is a mild base used to neutralize the HF that is formed as a byproduct, driving the reaction to completion.
-
Temperature: Heating is often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.
Caption: Generalized mechanism of SNAr on this compound.
Protocol 2: Reductive Amination
This protocol details the one-pot synthesis of a secondary amine starting from this compound and a primary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion intermediate faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[9][10][11]
-
Solvent: DCE is a common solvent for reductive aminations with NaBH(OAc)₃. If using NaBH₃CN, methanol is often the solvent of choice.
-
Acid Catalyst: Acetic acid can be used to catalyze the formation of the imine intermediate, particularly with less reactive aldehydes or amines.
Caption: Experimental workflow for the reductive amination of this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of a boronic acid with a halogenated precursor to this compound. For the direct coupling of this compound, protection of the aldehyde may be necessary. Alternatively, the coupling can be performed on a related precursor like 4-chloro-2-formylpyridine, as the C-Cl bond is often more reactive in Suzuki couplings than the C-F bond.
Reaction Scheme (with a precursor):
Materials:
-
4-Chloro-2-formylpyridine (or a suitable precursor)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 4-chloro-2-formylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, or a Pd(II) precatalyst like PdCl₂(dppf) can be used, which is reduced in situ to Pd(0).
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[7]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a reactive aldehyde group provides chemists with a wide range of synthetic possibilities. The protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds with potential therapeutic applications.
References
-
PubChem. 4-Fluoropyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]
- Glaser, R., & Wu, Z. (2021).
- Google Patents. (2020). Synthetic method for continuously producing pexidartinib. CN111233857A.
- Thomas, S. P., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki–Miyaura cross-coupling reaction.
-
Wikipedia. Reductive amination. [Link]
- Shafir, A., & Buchwald, S. L. (2006). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Journal of the American Chemical Society, 128(29), 9432-9433.
-
MDPI. The Suzuki–Miyaura Reaction: Exciting New Discoveries and Applications. [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Myers, A. G. (2011). Reductive Amination. In Chemistry 115. Harvard University.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Molander, G. A., & Brown, A. R. (2006). Functionalization of Organotrifluoroborates: Reductive Amination. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734.
- Yamashita, K., & Fujimoto, K. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77.
- Lee, S. H., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(4), 1592-1599.
- Kim, J. H., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry–A European Journal, 26(68), 15938-15943.
- Szymański, W., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2288-2297.
- Sandosham, J., & Undheim, K. (1996). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 1(1), 30-32.
- Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- El-Ghanam, A. M. (2016). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 20, S497-S504.
-
Reddit. Struggling with Suzuki Reaction. [Link]
- Undheim, K., & Sandosham, J. (1996). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 1(1), 30-32.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- McNamara, D. J., & Cook, P. D. (1986). Synthesis and Antitumor Activity of Fluorine-Substituted 4-Amino-2(l£T)-pyridinones and Their Nucleosides. 3-Deazacytosines. Journal of Medicinal Chemistry, 29(11), 2037-2048.
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Synthesis of Novel Derivatives from 4-Fluoro-2-formylpyridine: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of 4-Fluoro-2-formylpyridine in Drug Discovery
This compound is a pivotal building block in modern medicinal chemistry, offering a unique combination of reactive sites for molecular elaboration. The strategic placement of a fluorine atom and a formyl group on the pyridine ring provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides an in-depth exploration of key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
The inherent reactivity of this compound is dictated by its two primary functional groups: the electrophilic aldehyde at the 2-position and the fluorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr).[3] The electron-withdrawing nature of the pyridine nitrogen, compounded by the formyl group, renders the C4 position particularly activated towards nucleophilic attack. This dual reactivity allows for a modular approach to library synthesis, enabling systematic structure-activity relationship (SAR) studies.
I. Transformations of the Aldehyde Group: Building Molecular Complexity
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
A. Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines.[4] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5]
Causality of Experimental Choices:
The choice of reducing agent is critical for the success of a reductive amination. Mild hydride reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[6][7] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the imine intermediate and the reducing agent.[6] Acetic acid is often added in catalytic amounts to facilitate imine formation by protonating the carbonyl oxygen.
Experimental Protocol: Synthesis of N-benzyl-(4-fluoropyridin-2-yl)methanamine
-
Materials: this compound (1.0 eq), Benzylamine (1.1 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), Glacial Acetic Acid (0.1 eq), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound in DCM, add benzylamine and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add STAB portion-wise to the reaction mixture, ensuring the temperature is maintained below 30 °C.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Entry | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | STAB | DCM | 85-95 |
| 2 | Aniline | NaBH₃CN | Methanol | 70-80 |
| 3 | Morpholine | STAB | DCE | 90-98 |
Visualization of Reductive Amination Workflow:
Caption: Workflow for the reductive amination of this compound.
B. Wittig Reaction: Formation of Alkenyl Derivatives
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[8][9] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine oxide.[10]
Causality of Experimental Choices:
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene.[9] The choice of base for generating the ylide from its corresponding phosphonium salt is crucial; strong bases like n-butyllithium or sodium hydride are required for non-stabilized ylides, whereas weaker bases such as carbonates or alkoxides can be used for stabilized ylides.[10]
Experimental Protocol: Synthesis of 4-Fluoro-2-(2-phenylvinyl)pyridine
-
Materials: Benzyltriphenylphosphonium chloride (1.0 eq), n-Butyllithium (1.0 eq in hexanes), this compound (1.0 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The formation of the deep red ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[11]
-
Data Presentation:
| Entry | Phosphonium Salt | Base | Solvent | Predominant Isomer | Yield (%) |
| 1 | Benzyltriphenylphosphonium chloride | n-BuLi | THF | Z | 75-85 |
| 2 | (Carbethoxymethyl)triphenylphosphonium bromide | K₂CO₃ | Toluene | E | 80-90 |
Visualization of Wittig Reaction Workflow:
Caption: Workflow for the Wittig reaction with this compound.
C. Aldol Condensation: Carbon-Carbon Bond Formation and Conjugated Systems
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[12][13]
Causality of Experimental Choices:
The reaction is typically base-catalyzed, with common bases including sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4] Since this compound does not possess α-hydrogens, it can only act as the electrophilic partner in a crossed-aldol condensation with another enolizable carbonyl compound.[14] The dehydration of the initial aldol adduct is often favored due to the formation of a highly conjugated system.
Experimental Protocol: Synthesis of 1-(4-Fluoropyridin-2-yl)-3-phenylprop-2-en-1-one
-
Materials: this compound (1.0 eq), Acetophenone (1.0 eq), Sodium Hydroxide (2.0 eq), Ethanol, Water.
-
Procedure:
-
Dissolve this compound and acetophenone in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred solution at room temperature.
-
A precipitate may form as the reaction proceeds. Continue stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.[15]
-
Data Presentation:
| Entry | Ketone | Base | Solvent | Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol/H₂O | 80-90 |
| 2 | Acetone | KOH | Ethanol/H₂O | 75-85 |
Visualization of Aldol Condensation Workflow:
Sources
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The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced efficacy and pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating the biological activity of pyridine derivatives. We will delve into the fundamental physicochemical alterations induced by fluorination and provide detailed protocols for assessing these critical parameters in a drug discovery setting.
The Fluorine Advantage: Modulating Physicochemical Properties for Enhanced Biological Function
The introduction of fluorine, the most electronegative element, into a pyridine ring imparts a unique set of properties that can be leveraged to overcome common challenges in drug development.[3][4] These modifications are not merely incremental but can profoundly impact a molecule's interaction with its biological target and its journey through the body.
Modulation of Basicity (pKa)
The basicity of the pyridine nitrogen is a critical determinant of a molecule's solubility, absorption, and potential for off-target effects, such as hERG channel inhibition. The strong electron-withdrawing nature of fluorine significantly reduces the pKa of the pyridine ring, thereby decreasing its basicity.[5][6] This modulation can be finely tuned by the number and position of fluorine substituents. For instance, fluorination adjacent to the nitrogen atom has a more pronounced effect than substitution at more distant positions.[5] This controlled reduction in basicity can mitigate undesirable interactions and improve the overall developability of a compound.[7]
Enhancement of Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 enzymes.[8] Fluorine substitution can effectively "shield" metabolically labile C-H bonds from oxidative metabolism.[9] The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the metabolic half-life of the compound.[10] This enhanced stability often translates to improved oral bioavailability and a more favorable dosing regimen.[10]
dot
Caption: Impact of Fluorine on Pyridine Derivatives.
Improvement of Binding Affinity
Fluorine can enhance binding affinity to a biological target through various mechanisms.[11] It can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding pocket.[3] Furthermore, the introduction of fluorine can induce a conformational change in the molecule, pre-organizing it for a more favorable binding orientation.[11]
Modulation of Lipophilicity and Bioavailability
The effect of fluorine on lipophilicity is context-dependent.[5] While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often decreases it.[10] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its oral bioavailability.[10]
Quantitative Impact of Fluorination: A Data-Driven Perspective
The following tables provide illustrative data to quantify the impact of fluorination on key drug-like properties of pyridine derivatives.
Table 1: Effect of Fluorination on the pKa of 2-Substituted Pyridines
| Substituent (at C2) | pKa of Conjugate Acid |
| -SCH3 | 3.69 |
| -SCF3 | 0.97 |
| -SCH2CH3 | 3.68 |
| -SCH2CF3 | 1.49 |
| -SCF2CH3 | 2.05 |
| -SCHF2 | 2.43 |
Data adapted from a study on 2-(thiofluoroalkyl)pyridines.[5]
Table 2: Illustrative Impact of Fluorination on Metabolic Stability in Human Liver Microsomes
| Compound Pair | Non-fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement |
| Example 1 | 15 | 90 | 6 |
| Example 2 | < 5 | 45 | > 9 |
| Example 3 | 30 | > 120 | > 4 |
Note: This table presents illustrative data from hypothetical but representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes. Actual values are compound-specific.[11]
Table 3: Comparative Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Kinase Inhibitors
| Kinase Target | Non-fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement |
| Kinase A | 250 | 50 | 5 |
| Kinase B | 120 | 15 | 8 |
| Kinase C | 800 | 100 | 8 |
Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.[11]
Experimental Protocols for Assessing the Impact of Fluorination
The following protocols provide step-by-step methodologies for evaluating the key parameters affected by the fluorination of pyridine derivatives.
dot
Caption: Workflow for Evaluating Fluorinated Pyridines.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[8][12]
Materials:
-
Human liver microsomes (pooled)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Magnesium chloride (MgCl2)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare the test compound and positive control stock solutions in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, MgCl2, and the liver microsomal solution.
-
Add the test compound or positive control to the wells (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[12]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Protocol: Caco-2 Cell Permeability Assay
This assay assesses the ability of a compound to cross the intestinal barrier, providing an indication of its potential for oral absorption.[14][15]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (high and low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell inserts and allow them to differentiate into a confluent monolayer (typically 18-21 days).
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound and control compounds to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B or A).
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol: Binding Affinity Determination using Fluorescence Polarization
This assay measures the binding affinity of a fluorinated pyridine derivative to its target protein by monitoring changes in the polarization of fluorescent light.[16][17]
Materials:
-
Purified target protein
-
Fluorinated pyridine test compound (inhibitor)
-
Fluorescently labeled ligand (probe) that binds to the target protein
-
Assay buffer
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent probe and target protein through saturation binding experiments.
-
-
Competition Binding Assay:
-
In a 384-well plate, add the assay buffer, target protein, and fluorescent probe.
-
Add serial dilutions of the fluorinated pyridine test compound.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [Probe] / Kd)
-
Where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe for the target protein.
-
Conclusion
The strategic use of fluorine in the design of pyridine derivatives is a powerful tool for medicinal chemists. By understanding and experimentally verifying the effects of fluorination on pKa, metabolic stability, binding affinity, and permeability, researchers can rationally design and optimize drug candidates with superior pharmacological properties. The protocols detailed in this guide provide a robust framework for generating the critical data needed to advance fluorinated pyridine-based drug discovery programs. While fluorine is not a universal solution, its judicious application, guided by empirical data, will undoubtedly continue to fuel the development of innovative and effective medicines.[13]
References
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models.
- Volpe, D. A. (2010). Caco-2 cell permeability assay. In Drug Bioavailability (pp. 87-98). Humana Press.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow and protein binding. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15.
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
- Jordan, J. B., et al. (2012). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 134(25), 10554-10563.
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]
-
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
- Jacobsen, O., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(4), 676-681.
-
Jacobsen, O., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]
- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306.
- Chambers, R. D., et al. (1970). The NMR spectra of some fluorinated pyridine derivatives. Journal of the Chemical Society B: Physical Organic, 4, 439-444.
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5413.
- Carbó-Dorca, R., & Bultinck, P. (2004). Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids and the Frobenius distance of their LDMs from that of unsubstituted acetic acid. Journal of Molecular Structure: THEOCHEM, 709(1-3), 21-26.
- Cholewinski, A., et al. (2019). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Journal of Medicinal Chemistry, 62(17), 7943-7958.
- Di Paolo, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
- Leito, I., et al. (2017). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Organic Chemistry, 82(21), 11419-11427.
-
Bordwell, F. G. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
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- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Application Note: A Robust Protocol for the Reductive Amination of 4-Fluoro-2-formylpyridine using Sodium Triacetoxyborohydride
Abstract & Introduction
The synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad methods for C-N bond formation, reductive amination stands out for its efficiency, reliability, and broad functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the reductive amination of 4-Fluoro-2-formylpyridine, a valuable building block in pharmaceutical research due to the unique physicochemical properties imparted by the fluoropyridine moiety.[3]
The protocol centers on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that offers significant advantages over traditional reagents like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN).[1][4][5] We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing researchers with a robust, self-validating framework for synthesizing N-substituted (4-fluoropyridin-2-yl)methanamines.
The Scientific Principle: Mechanism and Reagent Selection
Reductive amination is a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[4]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde (this compound). This forms a hemiaminal intermediate, which then reversibly loses a water molecule to yield a Schiff base, or imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[4]
-
Hydride Reduction: A reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine/iminium ion, resulting in the final secondary or tertiary amine product.
Why Sodium Triacetoxyborohydride (STAB)?
The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.
-
Selectivity: STAB is an ideal reagent for this task. The electron-withdrawing acetate groups and steric bulk render it a less potent hydride donor than NaBH₄.[5] Consequently, the reaction rate for the reduction of the protonated iminium ion is significantly faster than for the reduction of aldehydes or ketones.[5] This selectivity prevents the wasteful formation of the corresponding alcohol (4-fluoropyridin-2-yl)methanol.
-
Mild Conditions: Unlike NaBH₃CN, which requires careful pH control to avoid the release of toxic hydrogen cyanide gas, STAB reactions are typically run in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid.[1][6][7] The acetic acid serves to catalyze imine formation without posing a risk of aldehyde reduction by STAB.[5]
-
Efficiency: The mildness and selectivity of STAB allow the entire process to be conducted in a single reaction vessel ("one-pot"), simplifying the experimental setup and improving overall yield and efficiency.[5]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product analysis.
Caption: Reductive Amination Workflow using STAB.
Detailed Experimental Protocol
This protocol describes the synthesis of N-benzyl-(4-fluoropyridin-2-yl)methanamine as a representative example. It can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Molarity/Equivalents | Notes |
| This compound | 1060809-18-8 | 125.10 g/mol | 1.0 eq | Starting aldehyde.[8] |
| Benzylamine | 100-46-9 | 107.15 g/mol | 1.1 eq | Nucleophilic amine. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 1.5 eq | Reducing agent. Handle in a dry environment.[6] |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 g/mol | 1.2 eq | Catalyst for imine formation. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~0.2 M | Anhydrous, reaction solvent. |
| Saturated aq. NaHCO₃ | - | - | - | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic layer. |
| Silica Gel | - | - | - | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq) to the solution.
-
Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate. The solution may turn slightly yellow.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in small portions over 10-15 minutes. Note: The addition can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) may occur due to the neutralization of excess acetic acid.
-
Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-(4-fluoropyridin-2-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive STAB due to moisture exposure. 2. Insufficient reaction time. 3. Sterically hindered amine. | 1. Use a fresh bottle of STAB or ensure it was stored under inert gas. 2. Allow the reaction to run longer (up to 24h). 3. For hindered substrates, gentle heating (e.g., 40 °C) may be required. |
| Formation of Alcohol Byproduct | 1. STAB is too reactive (unlikely but possible). 2. Water in the reaction mixture hydrolyzing the imine. | 1. Ensure the correct reducing agent (STAB) is used. 2. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |
| Dialkylation of Primary Amine | The product amine is reacting with remaining aldehyde. | This is less common with a one-pot STAB procedure but can occur if the reaction is slow.[1] Consider a two-step procedure: isolate the imine first, then reduce it with NaBH₄.[7] |
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane (DCM) is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.
References
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- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Fluoro-2-formylpyridine in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: The Strategic Imperative of Multi-Component Reactions and the Unique Potential of 4-Fluoro-2-formylpyridine
In the relentless pursuit of novel therapeutic agents, the efficiency of synthetic strategies is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a complex product, have emerged as a cornerstone of modern medicinal chemistry.[1][2] Their inherent atom and step economy, coupled with the ability to rapidly generate diverse molecular scaffolds, aligns perfectly with the demands of high-throughput screening and lead optimization.[3] Pyridine and its derivatives are privileged scaffolds in drug discovery, present in a multitude of approved pharmaceuticals.[4]
This guide focuses on the strategic application of a particularly valuable building block, This compound , in several key MCRs. The presence of the fluorine atom, a bioisostere of hydrogen with unique electronic properties, can significantly enhance the pharmacological profile of a molecule by modulating its pKa, lipophilicity, and metabolic stability.[5] The formyl group at the 2-position serves as a versatile handle for orchestrating the convergent assembly of complex heterocyclic systems. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen activates the aldehyde, making it a highly reactive component in various MCRs.
This document provides detailed application notes and protocols for the use of this compound in the Ugi-Zhu, Passerini, Hantzsch, and Biginelli reactions, offering researchers, scientists, and drug development professionals a practical guide to harnessing this powerful building block for the synthesis of novel, fluorinated pyridine-containing compounds.
Ugi-Zhu Three-Component Reaction: Synthesis of Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones
The Ugi-Zhu three-component reaction (UZ-3CR) is a powerful variant of the classic Ugi reaction that provides access to highly substituted 5-aminooxazoles, which can then undergo subsequent transformations. In this section, we detail a one-pot protocol for the synthesis of novel fluorinated-pyrrolo[3,4-b]pyridin-5-ones, valuable scaffolds in medicinal chemistry, using this compound.
Mechanistic Rationale and Experimental Causality
The reaction proceeds via an initial Ugi-Zhu condensation of this compound, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. This intermediate then undergoes a cascade sequence involving an intermolecular aza-Diels-Alder cycloaddition with a dienophile (e.g., maleic anhydride), followed by intramolecular N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one product.
The choice of a Lewis acid catalyst, such as Ytterbium (III) triflate (Yb(OTf)₃), is crucial for promoting both the initial UZ-3CR and the subsequent cascade sequence. Microwave irradiation is employed to accelerate the reaction rates, significantly reducing the overall synthesis time. Chlorobenzene is utilized as a high-boiling solvent suitable for the temperature requirements of the cascade reaction. The electron-withdrawing fluorine on the pyridine ring enhances the electrophilicity of the aldehyde, facilitating the initial imine formation, a key step in the Ugi-Zhu reaction.[6]
Experimental Protocol
Synthesis of a Representative Fluorinated-Pyrrolo[3,4-b]pyridin-5-one
-
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., 4-chloroaniline) (1.0 eq)
-
α-isocyanoacetamide derivative (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Ytterbium (III) triflate (Yb(OTf)₃) (10 mol%)
-
Chlorobenzene (solvent)
-
Microwave reactor vials
-
-
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the substituted amine (1.0 mmol), the α-isocyanoacetamide (1.0 mmol), maleic anhydride (1.1 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Add chlorobenzene (5 mL) to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 120 °C for 90 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fluorinated-pyrrolo[3,4-b]pyridin-5-one.
-
-
Characterization:
-
The structure of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Workflow and Mechanistic Diagrams
Caption: Ugi-Zhu Reaction Workflow.
Caption: Ugi-Zhu Reaction Mechanism.
Passerini Three-Component Reaction: A Proposed Route to Novel Furopyridines
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[7][8] While a direct protocol for the synthesis of furopyridines from this compound via a Passerini reaction is not extensively documented, we propose a plausible synthetic route based on established reactivity patterns.
Proposed Mechanistic Pathway and Rationale
We hypothesize that a Passerini reaction of this compound, a suitable carboxylic acid (e.g., formic acid), and an isocyanide bearing a nucleophilic group (e.g., a hydroxyl group on a tethered alkyl chain) could lead to an intermediate that, upon intramolecular cyclization, would yield a furopyridine scaffold.
The reaction would commence with the formation of an α-acyloxy amide intermediate via the standard Passerini mechanism.[9][10] Subsequent intramolecular nucleophilic attack of the hydroxyl group onto the pyridine ring, facilitated by the electron-withdrawing nature of the fluorine atom, would lead to the formation of the furan ring.
Proposed Experimental Protocol
Proposed Synthesis of a Furopyridine Derivative
-
Materials:
-
This compound (1.0 eq)
-
Formic acid (1.2 eq)
-
Hydroxyethyl isocyanide (1.0 eq)
-
Dichloromethane (DCM) (solvent)
-
Sodium bicarbonate (for workup)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL) at room temperature, add formic acid (1.2 mmol).
-
To this mixture, add hydroxyethyl isocyanide (1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired furopyridine derivative.
-
-
Characterization:
-
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Proposed Workflow and Mechanistic Diagrams
Caption: Proposed Passerini Mechanism for Furopyridine Synthesis.
Hantzsch Dihydropyridine Synthesis: Accessing Fluorinated Pyridine Scaffolds
The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. [11][12]The use of this compound in this reaction is expected to yield highly functionalized, fluorinated dihydropyridine derivatives.
Mechanistic Considerations and Experimental Design
The Hantzsch reaction mechanism involves a series of condensations and additions. [13][14]The electron-deficient nature of the aldehyde in this compound is anticipated to facilitate the initial Knoevenagel condensation with one equivalent of the β-ketoester. The subsequent steps, including Michael addition and cyclization, should proceed under standard Hantzsch conditions.
For this proposed protocol, we select ethyl acetoacetate as the β-ketoester and ammonium acetate as the nitrogen source. Ethanol is a common and effective solvent for this transformation. An oxidative workup using a mild oxidizing agent like iodine or nitric acid would lead to the aromatic pyridine product.
Proposed Experimental Protocol
Proposed Synthesis of a 4-(4-Fluoro-2-pyridyl)-1,4-dihydropyridine Derivative
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
-
Iodine (for oxidation)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
For oxidation to the pyridine, add a solution of iodine (1.1 mmol) in ethanol and stir at room temperature for 1-2 hours until the dihydropyridine is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
The structures of the dihydropyridine and the final pyridine product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Proposed Workflow and Mechanistic Diagrams
Caption: Proposed Hantzsch Synthesis Workflow.
Caption: Hantzsch Synthesis Mechanism.
Biginelli Reaction: Crafting Fluorinated Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. [2][15]The incorporation of the 4-fluoro-2-pyridyl moiety into the DHPM scaffold is a promising strategy for the development of new drug candidates.
Scientific Rationale and Protocol Design
The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then reacts with the enol of the β-ketoester. [3][16]The enhanced electrophilicity of this compound should favor the initial condensation with urea.
In this proposed protocol, we use ethyl acetoacetate as the β-dicarbonyl component and urea as the nitrogen source. A catalytic amount of a Lewis acid, such as ytterbium(III) triflate, is often employed to accelerate the reaction. [15]A solvent-free or minimal solvent approach under heating can also be effective.
Proposed Experimental Protocol
Proposed Synthesis of a 4-(4-Fluoro-2-pyridyl)-3,4-dihydropyrimidin-2(1H)-one
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Add a minimal amount of acetonitrile (2-3 mL) to form a slurry.
-
Heat the mixture at 80 °C for 2-4 hours, with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Characterization:
-
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Proposed Workflow and Mechanistic Diagrams
Caption: Proposed Biginelli Reaction Workflow.
Caption: Biginelli Reaction Mechanism.
Summary of Reaction Conditions and Expected Outcomes
| Reaction Name | Key Reactants | Catalyst | Solvent | Conditions | Expected Product |
| Ugi-Zhu 3CR | This compound, Amine, Isocyanoacetamide, Maleic Anhydride | Yb(OTf)₃ | Chlorobenzene | Microwave, 120°C | Fluorinated-Pyrrolo[3,4-b]pyridin-5-one |
| Passerini 3CR | This compound, Formic Acid, Hydroxyethyl Isocyanide | None (Proposed) | DCM | Room Temp. | Furopyridine Derivative (Proposed) |
| Hantzsch Synthesis | This compound, Ethyl Acetoacetate, Ammonium Acetate | None (Proposed) | Ethanol | Reflux | Fluorinated Pyridine Derivative (Proposed) |
| Biginelli Reaction | This compound, Ethyl Acetoacetate, Urea | Yb(OTf)₃ | Acetonitrile | 80°C | Fluorinated Dihydropyrimidinone (Proposed) |
Conclusion
This compound is a highly versatile and reactive building block for the construction of complex, fluorinated pyridine-containing scaffolds through multi-component reactions. This guide has provided one established and three plausible, mechanistically sound protocols for its application in the Ugi-Zhu, Passerini, Hantzsch, and Biginelli reactions. The electron-withdrawing nature of the fluoro-substituted pyridine ring activates the aldehyde, making it an excellent substrate for these transformations. By leveraging the principles of MCRs, researchers can rapidly access diverse libraries of novel compounds with significant potential for drug discovery and development. The provided protocols and mechanistic insights serve as a valuable starting point for further exploration and optimization in the synthesis of next-generation therapeutics.
References
- Passerini, M. Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazz. Chim. Ital.1921, 51, 126-129.
- Passerini, M.; Simone, L. Sopra gli isonitrili (II). Composto del p-isonitril-toluolo con la formaldeide e l'acido acetico. Gazz. Chim. Ital.1921, 51, 182-189.
- Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168-3210.
- Banfi, L.; Riva, R. The Passerini Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2005.
- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angew. Chem.1959, 71, 386.
- Zhu, J.; Bienaymé, H., Eds. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005.
- Hantzsch, A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Ber. Dtsch. Chem. Ges.1881, 14, 1637-1638.
- Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49, 6937-6963.
- Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891, 24, 1317-1319.
- Kappe, C. O. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Acc. Chem. Res.2000, 33, 879-888.
- Hantzsch, A. Condensationsprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chem. Ber.1882, 15, 259-263.
- Hantzsch, A. Ueber die Synthese von Pyridinbasen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Ann. Chem.1882, 215, 1-82.
- Biginelli, P. Derivati aldeidammidici degli eteri acetil- e dossal-acetico. Gazz. Chim. Ital.1893, 23, 360-416.
- Kappe, C. O.; Stadler, A. The Biginelli Dihydropyrimidinone Synthesis. Org. React.2004, 63, 1-116.
- Ugi, I. From Isocyanides via Four-Component Condensations to Antibiotic Syntheses. Angew. Chem. Int. Ed. Engl.1982, 21, 810-819.
- Dömling, A. Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chem. Rev.2006, 106, 17-89.
- Orru, R. V. A.; de Greef, M. Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis2003, 2003, 1471-1499.
- Simon, C.; Constantieux, T.; Rodriguez, J. Utilisation of multi-component reactions in conjunction with palladium-catalysed processes. Eur. J. Org. Chem.2004, 2004, 4957-4980.
- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,4-dihydropyridines. Tetrahedron1996, 52, 15031-15070.
- Stout, D. M.; Meyers, A. I. Recent advances in the chemistry of dihydropyridines. Chem. Rev.1982, 82, 223-243.
- Lavilla, R. Recent developments in the synthesis of N-heterocycles by multicomponent reactions. J. Chem. Soc., Perkin Trans. 12002, 1141-1156.
-
Hantzsch Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch Pyridine Synthesis. Wikipedia. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Biginelli reaction. Wikipedia. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Ugi reaction. Wikipedia. [Link]
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Int. J. Mol. Sci.2025, 26, 15.
- Preparation and stability of 4-fluoropyridine. J. Chem. Soc., Perkin Trans. 11978, 78-81.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2016, 41, 103-113.
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Application Notes and Protocols for 4-Fluoro-2-formylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoro-2-formylpyridine in Modern Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated heterocyclic scaffolds.[1][2][3] The pyridine ring, a ubiquitous motif in successful fungicides, herbicides, and insecticides, offers a versatile platform for structural modification.[4][5][6] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[7][8]
This compound emerges as a particularly valuable building block in this context. Its structure combines the advantageous properties of a fluorinated pyridine ring with a reactive aldehyde functionality. This unique combination allows for a diverse range of chemical transformations, providing synthetic routes to a variety of agrochemical classes. The fluorine atom at the 4-position activates the pyridine ring for nucleophilic aromatic substitution, while the formyl group at the 2-position serves as a versatile handle for chain extension and the introduction of various pharmacophores.
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. It is designed to equip researchers and synthetic chemists with both the foundational knowledge and practical protocols to effectively utilize this key intermediate in the development of next-generation crop protection agents.
Key Synthetic Transformations and Their Application
The dual reactivity of this compound allows for a two-pronged approach to the synthesis of complex agrochemical targets. The formyl group can be readily transformed into a variety of functional groups, while the fluorinated pyridine core can undergo nucleophilic substitution.
Elaboration of the Formyl Group: Building the Side Chain
The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in constructing the diverse side chains found in many pesticides.
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful methods for converting aldehydes into alkenes with good stereocontrol.[9][10][11] This is particularly relevant for the synthesis of agrochemicals containing a substituted vinyl linkage.
Causality Behind Experimental Choices: The choice between the standard Wittig reaction and the HWE modification often depends on the desired stereochemistry and the reactivity of the phosphonium ylide. Stabilized ylides, typically used in the HWE reaction, generally favor the formation of (E)-alkenes, while non-stabilized ylides in the conventional Wittig reaction tend to produce (Z)-alkenes. The use of a strong, non-nucleophilic base is crucial for the efficient generation of the ylide without competing side reactions with the aldehyde.
Representative Protocol: Synthesis of a 4-Fluoro-2-(alkenyl)pyridine Intermediate
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (or other suitable phosphonium ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve this compound (1.0 eq) in anhydrous THF.
-
Ylide Addition: To the stirred solution at room temperature, add the phosphonium ylide (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Fluoro-2-(alkenyl)pyridine.
The Knoevenagel condensation is an effective method for forming carbon-carbon bonds between an aldehyde and an active methylene compound, leading to the formation of α,β-unsaturated products.[12][13][14][15][16] These products are valuable intermediates for further elaboration in agrochemical synthesis.
Causality Behind Experimental Choices: The choice of a basic catalyst is critical in the Knoevenagel condensation. Weak bases like piperidine or pyridine are often sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The reaction is often driven to completion by the removal of water, either by azeotropic distillation or the use of a dehydrating agent. The electron-withdrawing fluorine atom on the pyridine ring can enhance the electrophilicity of the aldehyde, potentially accelerating the reaction.[15]
Representative Protocol: Synthesis of an α,β-Unsaturated Pyridine Derivative
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure α,β-unsaturated pyridine derivative.
Functionalization of the Pyridine Ring
The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to introduce a wide range of functional groups that are key to the bioactivity of many agrochemicals.
Pyridinecarboxamides are a prominent class of fungicides. The amide linkage can be formed by reacting a carboxylic acid derivative with an amine. In this context, this compound can be first oxidized to the corresponding carboxylic acid, which is then coupled with a suitable amine.
Causality Behind Experimental Choices: The oxidation of the aldehyde to a carboxylic acid is a crucial first step. Mild oxidizing agents are preferred to avoid unwanted side reactions. The subsequent amide coupling is typically mediated by a coupling agent to activate the carboxylic acid. The choice of the amine component is dictated by the target agrochemical structure.
Representative Protocol: Two-Step Synthesis of a 4-Fluoro-pyridine-2-carboxamide
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)
-
Desired amine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Triethylamine (TEA) or other suitable base
Procedure:
Step 1: Oxidation to 4-Fluoro-pyridine-2-carboxylic acid
-
Oxidation Reaction: Dissolve this compound in an aqueous solution of NaOH. Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water.
-
Reaction Monitoring: Stir the mixture vigorously. The reaction is complete when the purple color of the permanganate disappears.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Fluoro-pyridine-2-carboxylic acid.
Step 2: Amide Coupling
-
Acid Chloride Formation (Method A): Suspend the 4-Fluoro-pyridine-2-carboxylic acid in anhydrous DCM and add thionyl chloride. Reflux the mixture until a clear solution is formed. Remove the excess thionyl chloride under reduced pressure.
-
Amidation (Method A): Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine and triethylamine in DCM at 0 °C.
-
Amide Coupling (Method B): Alternatively, dissolve the carboxylic acid, the desired amine, and a coupling reagent (e.g., HATU) in an anhydrous aprotic solvent. Add a non-nucleophilic base (e.g., DIPEA) and stir at room temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Reaction Type | Starting Material | Reagents | Product | Typical Yield Range |
| Wittig Reaction | This compound | Phosphonium Ylide, Base | 4-Fluoro-2-(alkenyl)pyridine | 60-85% |
| Knoevenagel Condensation | This compound | Active Methylene Compound, Base | α,β-Unsaturated Pyridine | 70-95% |
| Oxidation & Amidation | This compound | Oxidant, Amine, Coupling Agent | 4-Fluoro-pyridine-2-carboxamide | 50-80% (over 2 steps) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its dual reactivity allows for the construction of complex molecular architectures through a variety of established and reliable synthetic transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intermediate in the discovery and development of next-generation fungicides, herbicides, and insecticides. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in shaping the future of agrochemical research.
References
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Application Notes and Protocols: 4-Fluoro-2-formylpyridine in the Synthesis of Anti-tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anti-Tubercular Agents and the Role of Fluorinated Pyridines
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for the development of new therapeutic agents with novel mechanisms of action. Pyridine derivatives have historically been a cornerstone of anti-tubercular drug discovery, with isoniazid, a pyridine-based pro-drug, being a first-line treatment for decades.[1]
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency.[2] In the context of pyridine-based anti-tubercular agents, the introduction of a fluorine atom can significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to improved efficacy. 4-Fluoro-2-formylpyridine, with its reactive aldehyde functionality and the electron-withdrawing fluorine atom, presents itself as a valuable and versatile building block for the synthesis of a new generation of anti-tubercular candidates.
This application note provides a detailed guide on the utilization of this compound in the synthesis of potential anti-tubercular agents, focusing on the formation of Schiff bases with hydrazides. It will cover the scientific rationale, detailed synthetic protocols, and methods for biological evaluation.
The Strategic Advantage of this compound in Drug Design
The utility of this compound as a precursor for anti-tubercular agents is rooted in several key chemical and pharmacological principles:
-
Schiff Base Formation: The formyl group at the 2-position readily undergoes condensation reactions with primary amines, such as the hydrazide moiety of isoniazid or other carbohydrazides, to form stable imines, commonly known as Schiff bases.[1] This reaction is a robust and high-yielding method for molecular assembly.
-
Bioisosteric Replacement and Structural Analogs: By reacting this compound with various hydrazides, a diverse library of isoniazid analogs and other pyridine-based hydrazones can be generated. This allows for the systematic exploration of structure-activity relationships (SAR).[3]
-
Modulation of Physicochemical Properties: The fluorine atom at the 4-position exerts a strong electron-withdrawing effect, which can influence the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule. This can impact cell wall permeability and interaction with biological targets.
-
Potential for Novel Mechanisms of Action: While some derivatives may act as pro-drugs requiring activation by mycobacterial enzymes, similar to isoniazid, others may exhibit novel mechanisms of action, a critical attribute for combating resistant strains.
Synthesis of a Representative Hydrazone from this compound: A Detailed Protocol
The following protocol details the synthesis of a Schiff base derived from this compound and a substituted benzohydrazide. This method is adapted from established procedures for the synthesis of hydrazones with demonstrated anti-tubercular activity.[4]
Reaction Scheme:
A representative synthetic workflow.
Materials and Reagents:
-
This compound
-
Substituted Benzohydrazide (e.g., 4-chlorobenzohydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Protocol:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the substituted benzohydrazide in 30 mL of absolute ethanol. Stir the mixture until a clear solution is obtained.
-
Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of this compound.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to obtain the final hydrazone derivative.
-
Characterization: Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Anti-Tubercular Activity Screening Protocol
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[5]
Materials and Reagents:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control (e.g., Isoniazid)
-
Negative control (media only)
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized compounds and the positive control (Isoniazid) in DMSO at a concentration of 1 mg/mL.
-
Preparation of Mycobacterial Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh media.
-
Serial Dilution in Microplate: In a sterile 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate. This will result in a range of concentrations to be tested.
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well containing the diluted compounds. Include wells with inoculum and no compound as a growth control, and wells with media only as a sterility control.
-
Incubation: Seal the plates with parafilm and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37 °C for 24 hours.
-
Reading the Results: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation and Interpretation
The anti-tubercular activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.
Table 1: In Vitro Anti-tubercular Activity of Synthesized Hydrazones
| Compound ID | Substituent (R) | MIC (µg/mL) against M. tuberculosis H37Rv |
| Isoniazid | - | 0.05 - 0.2 |
| Compound 1 | 4-Chloro | [Insert experimental value] |
| Compound 2 | 3,4-Dichloro | [Insert experimental value] |
| Compound 3 | 4-Nitro | [Insert experimental value] |
Note: The MIC values for the synthesized compounds are hypothetical and should be replaced with experimental data.
Structure-Activity Relationship (SAR) Insights
The data obtained from the anti-tubercular screening can provide valuable insights into the structure-activity relationship of these this compound derivatives. Key points to consider during the analysis include:
-
Effect of Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl moiety of the hydrazide can significantly impact the anti-tubercular activity. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) can influence the lipophilicity and electronic properties of the entire molecule.
-
Role of the Fluorine Atom: Comparing the activity of the 4-fluoro derivatives with their non-fluorinated counterparts (if available) can elucidate the specific contribution of the fluorine atom to the biological activity.
-
Correlation with Physicochemical Properties: Analyze the correlation between the observed MIC values and calculated physicochemical properties such as logP (lipophilicity) and pKa.
Logical Workflow for Synthesis and Evaluation
Workflow for synthesis and evaluation.
Conclusion and Future Directions
This compound serves as a promising and versatile starting material for the synthesis of novel anti-tubercular agents. The straightforward formation of Schiff bases with various hydrazides allows for the rapid generation of a diverse library of compounds for biological screening. The incorporation of a fluorine atom is a strategic design element aimed at enhancing the pharmacological properties of the resulting molecules.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesizing a broader range of derivatives with diverse substituents to further explore the SAR.
-
Mechanism of Action Studies: Investigating the mode of action of the most potent compounds to determine if they act on known targets (like InhA) or novel pathways.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the chemical reactivity and strategic design elements of this compound, researchers can contribute to the development of the next generation of anti-tubercular drugs that are urgently needed to combat this global health threat.
References
-
Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents. Anti-Infective Agents, 2021.
-
Prasad, S. R., et al. Synthesis, Antimicrobial, and Antitubercular Evaluation of New Schiff Bases With in Silico ADMET and Molecular Docking Studies. European Journal of Chemistry, 2022.
-
19 Schiff bases as antimycobacterial agents: synthesis, molecular docking and a plausible mechanism of action. Future Medicinal Chemistry, 2022.
-
Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). Bioorganic & Medicinal Chemistry Letters, 2019.
-
Pourabdi, L., et al. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Iranian Journal of Pharmaceutical Research, 2014.
-
Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 2011.
-
New bithiazolyl hydrazones: Novel synthesis, characterization and antitubercular evaluation. Bioorganic & Medicinal Chemistry Letters, 2017.
-
Novel Aminopyrazole Tagged Hydrazones as Anti-Tubercular Agents: Synthesis and Molecular Docking Studies. Medicinal Chemistry, 2020.
-
Krátký, M., et al. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. European Journal of Medicinal Chemistry, 2012.
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 2021.
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 2019.
-
Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 2020.
-
Pourabdi, L., et al. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Iranian Journal of Pharmaceutical Research, 2014.
-
Cardoso, M. F. C., et al. Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives. Journal of the Brazilian Chemical Society, 2015.
-
Hu, Y. Q., et al. Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 2017.
-
Synthesis, characterization and in-vitro antitubercular activity of isoniazid-gelatin conjugate. Journal of Pharmacy and Pharmacology, 2012.
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 2023.
-
Novel isoniazid derivative as promising antituberculosis agent. Future Science OA, 2020.
-
Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles. Bioorganic & Medicinal Chemistry Letters, 2020.
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 2023. 9/28/6/2753)
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- 3. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies | European Journal of Chemistry [eurjchem.com]
Application Notes & Protocols: Synthesis and Characterization of Schiff Base Ligands from 4-Fluoro-2-formylpyridine
Introduction: The Versatility of Pyridine-Based Schiff Base Ligands
Schiff bases, compounds containing an azomethine or imine group (-C=N-), represent a cornerstone in the design of versatile ligands for coordination chemistry.[1][2] Their facile synthesis, structural diversity, and ability to form stable complexes with a wide array of metal ions have established them as "privileged ligands."[3][4] Pyridine derivatives, in particular, are valuable building blocks in medicinal and pharmaceutical chemistry due to their presence in numerous bioactive compounds.[5][6]
This guide focuses on the synthesis of Schiff base ligands derived from 4-Fluoro-2-formylpyridine. The strategic placement of the fluorine atom and the formyl group on the pyridine ring offers unique opportunities. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the resulting ligand and its metal complexes, while the pyridine nitrogen and the imine nitrogen provide excellent coordination sites. These ligands are precursors to metal complexes with potential applications in catalysis, materials science, and notably, in the development of novel therapeutic agents, including anticancer, antibacterial, and antifungal drugs.[7][8][9][10]
This document provides a detailed protocol for the synthesis, purification, and characterization of a representative Schiff base ligand derived from this compound, explaining the causality behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Chemical Principle: The Schiff Base Condensation Reaction
The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[2] The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond.
The reaction is typically reversible and is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[11] The removal of water during the reaction drives the equilibrium towards the formation of the Schiff base product.
Figure 1: General reaction mechanism for Schiff base formation.
Experimental Design and Rationale
The success of a Schiff base synthesis hinges on several key parameters. The choices made directly impact reaction rate, yield, and purity.
-
Selection of Primary Amine: The properties of the resulting Schiff base ligand are directly dictated by the choice of the primary amine.
-
Aromatic Amines (e.g., aniline, p-toluidine): These create more stable, conjugated systems. The resulting Schiff bases are often stable crystalline solids, simplifying purification.[1]
-
Aliphatic Amines (e.g., ethylenediamine): Can be used to create flexible, multidentate ligands. However, Schiff bases from aliphatic aldehydes can be less stable.[1]
-
-
Solvent System: The solvent must dissolve both the aldehyde and the amine.
-
Catalyst: While some reactions proceed without a catalyst, a catalytic amount of acid can significantly increase the reaction rate.
-
Glacial Acetic Acid: A few drops are typically sufficient to protonate the carbonyl group, enhancing its reactivity.[11]
-
-
Temperature and Reaction Time:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the new product spot. This prevents premature or unnecessarily long reaction times.[11]
-
Detailed Protocol: Synthesis of (E)-N-((4-fluoropyridin-2-yl)methylene)aniline
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
Materials and Reagents:
-
This compound (FW: 125.10 g/mol )
-
Aniline (FW: 93.13 g/mol )
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
-
TLC plates (silica gel 60 F254) and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.25 g, 10 mmol) in 25 mL of absolute ethanol.
-
Addition of Amine: To this stirring solution, add aniline (0.93 g, 10 mmol) dropwise.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression. The reaction is typically complete within 3-4 hours.[11]
-
Isolation of Product: After completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. Record the final yield.
Figure 2: Step-by-step experimental workflow for Schiff base synthesis.
Characterization: Validating the Molecular Structure
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base ligand. The disappearance of reactant functional groups and the appearance of the characteristic imine group are key indicators.
| Technique | Purpose | Expected Result for (E)-N-((4-fluoropyridin-2-yl)methylene)aniline |
| FT-IR Spectroscopy | Identify functional groups | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch around 1600-1620 cm⁻¹ .[5][14] |
| ¹H NMR Spectroscopy | Elucidate proton environment | Disappearance of the aldehyde proton signal (~δ 10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.5-8.9 ppm region.[14] Aromatic protons will appear as multiplets in the δ 7.0-8.6 ppm range. |
| ¹³C NMR Spectroscopy | Elucidate carbon framework | Appearance of the azomethine carbon (-C H=N-) signal in the δ 158-163 ppm region.[14] Signals for aromatic carbons will also be present. |
| Mass Spectrometry | Confirm molecular weight | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight (200.21 g/mol ). |
| Elemental Analysis | Confirm elemental composition | The experimental percentages of C, H, and N should match the calculated values (C: 71.99%, H: 4.53%, N: 13.99%).[15] |
Applications in Research and Development
The true value of these Schiff base ligands lies in their role as chelating agents for metal ions.[8] The pyridine nitrogen and the imine nitrogen form a stable bidentate chelate ring, which is a foundational motif in coordination chemistry.
-
Coordination Chemistry: These ligands readily form stable complexes with transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[2][13] The resulting complexes often exhibit well-defined geometries and interesting electronic and magnetic properties.[16]
-
Catalysis: Schiff base metal complexes are widely studied as catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions.[3][4][17]
-
Drug Development: The imine group is critical to the biological activities of many compounds.[1] Metal complexes of pyridine-based Schiff bases have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often showing enhanced activity compared to the free ligand.[9][10][18] The improved lipophilicity and altered redox potentials of the metal complexes can facilitate their transport across cell membranes and interaction with biological targets.
Conclusion
The synthesis of Schiff base ligands from this compound is a straightforward yet powerful technique for creating versatile molecular building blocks. The protocol described herein, based on a simple acid-catalyzed condensation, is robust and easily adaptable for a wide range of primary amines. By understanding the rationale behind the experimental choices and employing rigorous characterization techniques, researchers can confidently synthesize and validate these valuable ligands, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
References
-
Adekunle, O. A., et al. (2019). Synthesis, Characterization and Antimicrobial Studies of a Novel Schiff Base Ligand (HL) Derived from Ciprofloxacin and 2-Aminopyridine and its Metal(II) Complexes. Chemistry Research Journal, 4(2), 87-92. [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]
-
Yanti, A. F., et al. (2021). Synthesis, Characterization, and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p-Anisidine. Jurnal Kimia Valensi. [Link]
-
Asian Journal of Research in Chemistry. (2018). Synthesis, spectral characterization and biological activity of some novel heterocyclic Schiff bases and their metal complexes. Asian Journal of Research in Chemistry. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
-
Sharma, K., & Singh, R. V. (2018). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Applicable Chemistry. [Link]
-
Döngez, D. B., et al. (2021). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Journal of Molecular Structure. [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Preprints.org. [Link]
-
Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. [Link]
-
S.B.D., R., & M.S., S. (2013). Synthesis, spectral characterization, antimicrobial and nuclease activity of Schiff base complexes of 4-pyridine carboxaldehyde and 3-amino pyridine. Journal of Chemical and Pharmaceutical Research, 5(2), 184-191. [Link]
-
ResearchGate. (2021). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. ResearchGate. [Link]
-
Zaltariov, M.-F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. [Link]
-
ResearchGate. (2021). Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]
-
Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
-
Journal of Applicable Chemistry. (2021). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. Journal of Applicable Chemistry. [Link]
-
Kumar, S., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central. [Link]
-
El-Barasi, N. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, THEORETICAL STUDY AND BIOLOGICAL EVALUATION OF SCHIFF BASE AND THEIR La(III), Ce(IV) AND UO2(II) COMPLEXES. AJOL. [Link]
-
Royal Society of Chemistry. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. [Link]
-
Páez-Hernández, D., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. [Link]
-
Oriental Journal of Chemistry. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]
-
Andruh, M. (2017). The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Dalton Transactions. [Link]
-
MDPI. (2023). Schiff Base Heterobimetallic Complex as Single-Source Precursor. MDPI. [Link]
-
Perlepes, S. P., et al. (2022). Two different coordination modes of the Schiff base derived from ortho-vanillin and 2-(2-aminomethyl)pyridine in a mononuclear uranyl complex. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Fluoro-2-formylpyridine
Welcome to the technical support center for the purification of 4-Fluoro-2-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this versatile heterocyclic aldehyde.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your issues.
Low or No Yield After Purification
Question: My final yield of this compound is significantly lower than expected after column chromatography. What could be the cause?
Answer: Low recovery is a frequent issue stemming from several potential factors related to the compound's stability and the chromatographic conditions.
-
Compound Instability on Silica: this compound, like many pyridine aldehydes, can be sensitive to the acidic nature of standard silica gel. The aldehyde functional group can be prone to oxidation or other transformations, and the pyridine nitrogen can interact strongly with the acidic silanol groups, leading to irreversible adsorption or "streaking" on the column. This is particularly problematic during long purification runs.
-
Inappropriate Solvent System: An overly polar eluent can cause the compound to move too quickly through the column (high Rf), resulting in poor separation from polar impurities. Conversely, a non-polar eluent may lead to very slow elution, increasing the contact time with silica and exacerbating decomposition or adsorption issues.
-
Hydrolysis or Polymerization: Fluoropyridines can be unstable in the presence of water or acid, which can catalyze hydrolysis or polymerization.[1][2] If your solvents or crude material contain moisture, you may be losing the product to side reactions.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica in your starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites and can significantly improve recovery.
-
Optimize Your Solvent System: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system. A good target Rf value for your product is between 0.2 and 0.35 to ensure good separation and reasonable elution time.[3]
-
Use Dry Solvents and Inert Conditions: Ensure all solvents used for chromatography are anhydrous. If the compound is particularly sensitive, packing the column and running the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[4]
-
Consider an Alternative Stationary Phase: If issues persist, switching to a less acidic stationary phase like alumina (neutral or basic) or using reversed-phase chromatography (C18 silica) may be beneficial.[5]
Product Decomposition During the Process
Question: I observe the formation of new, unwanted spots on my TLC plate during purification or work-up. How can I prevent my this compound from decomposing?
Answer: Decomposition is often linked to the inherent reactivity of the molecule and its sensitivity to environmental factors.
-
Acid/Water Sensitivity: The combination of a pyridine ring and an aldehyde makes the molecule susceptible to acid-catalyzed reactions.[2] Traces of acid from the reaction work-up or moisture can lead to the formation of gummy brown polymers or hydrolysis products.[1]
-
Thermal Instability: While many pyridine aldehydes are distillable, they can be sensitive to heat.[6] Prolonged heating, especially in the presence of impurities, can cause decomposition. This is a critical consideration during solvent removal (rotary evaporation) or distillation.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-fluoro-picolinic acid), especially if exposed to air for extended periods.
Solutions:
-
Maintain Neutral pH: During aqueous work-up, ensure the pH is carefully controlled and remains neutral or slightly basic. Use mild bases like sodium bicarbonate for neutralization.
-
Minimize Heat Exposure: When removing solvent, use a rotary evaporator with a water bath temperature kept as low as reasonably possible (e.g., <40 °C). If distillation is used, it must be performed under high vacuum to lower the boiling point.
-
Handle Under Inert Atmosphere: For maximum stability, handle the crude material and purified product under an inert atmosphere of nitrogen or argon to minimize contact with oxygen and moisture.[4]
-
Prompt Purification: Do not store the crude material for extended periods. Proceed with purification as soon as possible after the synthesis and work-up are complete.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
The impurities in your crude product will largely depend on the synthetic route used. For instance, in a formylation reaction using a lithiated fluoropyridine and a formylating agent like N,N-dimethylformamide (DMF), you can expect to find:[7]
-
Unreacted Starting Materials: e.g., 4-fluoropyridine or a protected precursor.
-
Solvent Residues: Common synthesis and purification solvents such as THF, Diethyl Ether, Hexanes, Ethyl Acetate, or DMF.[8]
-
Side-Reaction Products:
-
4-Fluoropicolinic acid: From over-oxidation of the aldehyde.
-
Polymeric materials: Brown, gummy substances can form from the self-condensation or polymerization of the product, often catalyzed by acid or heat.[1]
-
Di-substituted products: Depending on the reaction conditions.
-
Q2: Which purification method is best: column chromatography, recrystallization, or distillation?
The optimal method depends on the physical state of your crude product and the nature of the impurities.
| Purification Method | Best For... | Considerations |
| Flash Column Chromatography | Oily or solid crude products with a mix of polar and non-polar impurities. | Most versatile method. Requires careful solvent selection to avoid product decomposition on silica gel.[9][10] |
| Recrystallization | Crude products that are solid and have a purity of >85-90%. Best for removing minor, structurally different impurities. | Requires finding a suitable solvent system where the product has high solubility when hot and low solubility when cold. Pyridine derivatives can sometimes be challenging to crystallize.[11] |
| Vacuum Distillation | Liquid products where the main impurities are non-volatile (e.g., salts, baseline material) or have significantly different boiling points. | The compound must be thermally stable under vacuum. The boiling point of the related 3-fluoro isomer is 112 °C at 50 mmHg, suggesting this is a feasible but potentially high-temperature method.[6] |
Below is a decision tree to help you select the appropriate method.
Caption: Decision tree for selecting a purification method.
Q3: How should I store purified this compound?
Given its potential for instability, proper storage is crucial to maintain purity.
-
Temperature: Store in a cool place. For long-term storage, refrigeration (-4 °C) or freezing (-20 °C) is recommended.[4]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed container, preferably amber glass to protect from light, as some aldehydes are light-sensitive.
Q4: What analytical methods should I use to confirm the purity of my final product?
A combination of methods is recommended for comprehensive characterization.
| Analytical Method | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides a good estimate of purity by identifying characteristic peaks and integrating them against known impurity signals or an internal standard. |
| ¹⁹F NMR | Highly sensitive method to confirm the presence of the fluorine atom and to detect any fluorine-containing impurities. |
| HPLC/LC-MS | A powerful technique for assessing purity (as % area under the curve) and confirming the molecular weight of the product ([M+H]⁺ ion).[12][13] |
| FTIR Spectroscopy | Confirms the presence of key functional groups, such as the aldehyde C=O stretch (~1700 cm⁻¹) and C-F bond vibrations. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.[10]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade, anhydrous)
-
Triethylamine (optional, for deactivation)
-
Glass column, flasks, and TLC plates
Procedure:
-
TLC Analysis: Dissolve a small amount of crude material in ethyl acetate and run TLC plates with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find a mobile phase that gives your product an Rf of ~0.2-0.35.
-
Column Packing (Dry Packing):
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Fill the column with dry silica gel to the desired height.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica.
-
-
Column Equilibration:
-
Carefully add your starting eluent (the most non-polar solvent mixture from your TLC analysis) to the column.
-
Use gentle air pressure to push the solvent through the silica until it is fully wetted and equilibrated, ensuring no air bubbles or channels form.[10] Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with your starting solvent system, collecting fractions.
-
Monitor the elution process by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Fraction Analysis:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure (rotary evaporator, <40 °C).
-
Place the final product under high vacuum to remove any residual solvent.
-
Caption: Workflow for flash column chromatography purification.
Protocol 2: Recrystallization
This protocol is for purifying solid crude this compound.
Part A: Solvent Screening
-
Place a small amount (~10-20 mg) of your crude solid into several different test tubes.
-
Add a few drops of a single test solvent (e.g., hexanes, ethyl acetate, isopropanol, toluene, or a mixture) to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely upon heating.[11]
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
A suitable solvent is one that yields high-quality crystals upon cooling.
Part B: Bulk Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., in a water bath) and swirling until the solid just dissolves. Do not add excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote larger crystal growth.
-
Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
References
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.Google Search Result.
-
4 - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
2-FLUORO-4-FORMYLPYRIDINE - ChemBK. ChemBK.[Link]
-
Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Six Suggestions for Successful Column Chromatography. Biocompare.[Link]
- Method for the preparation of stable 4-fluoropyridine salts.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]
-
3-Fluoro-2-formylpyridine | CAS 31224-43-8. AMERICAN ELEMENTS.[Link]
-
Pyridine-2-carbaldehyde. Wikipedia.[Link]
-
Interchim Purification Column Guide Catalogue. Interchim.[Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.[Link]
-
SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, Vol. 83, No. 9, 2011.[Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit.[Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.[Link]
Sources
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. americanelements.com [americanelements.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
optimizing reaction conditions for 4-Fluoro-2-formylpyridine synthesis
Technical Support Center: Synthesis of 4-Fluoro-2-formylpyridine
Welcome to the technical support guide for the synthesis of this compound (also known as 4-Fluoropicolinaldehyde). This critical building block is integral to numerous drug discovery and development programs due to the unique electronic properties imparted by the fluorine substituent.[1] However, its synthesis can present challenges, from incomplete reactions to difficult purifications.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your reaction conditions effectively.
Common Synthetic Routes & Challenges
The most prevalent and scalable method for synthesizing this compound is the oxidation of its corresponding methylpyridine or alcohol precursor. Each approach has its own set of parameters that must be tightly controlled for success.
| Precursor | Common Oxidation Method | Key Advantages | Common Challenges |
| 4-Fluoro-2-methylpyridine | Selenium Dioxide (SeO₂) | Good selectivity for the methyl group. | Toxicity of selenium reagents; potential for over-oxidation; difficult removal of selenium byproducts. |
| (4-Fluoro-pyridin-2-yl)methanol | Swern Oxidation, MnO₂ | Milder conditions, high yields. | Swern requires cryogenic temperatures and produces malodorous byproducts; MnO₂ requires a large excess and activation.[2] |
Section 1: Troubleshooting Low Yield & Incomplete Conversion
Low yields are often the first sign that reaction conditions are suboptimal. The following Q&A section addresses the most common causes.
Q1: My oxidation of 4-Fluoro-2-methylpyridine with Selenium Dioxide (SeO₂) is stalling, and I'm recovering significant amounts of starting material. What's going wrong?
A1: This is a frequent issue with SeO₂ oxidations, which are heterogeneous reactions. Several factors could be at play:
-
Insufficient SeO₂ or Inactive Reagent: SeO₂ is hygroscopic and can lose activity over time. Ensure you are using a freshly opened bottle or a properly stored reagent. Stoichiometry is critical; while catalytic amounts can be used with a co-oxidant, a stoichiometric amount (or slight excess) is often required for complete conversion in the absence of a co-oxidant.[3]
-
Incorrect Solvent or Temperature: The Riley oxidation typically requires elevated temperatures to proceed at a reasonable rate.[4] Solvents like dioxane or a mixture of acetic acid and water are common. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition and tar formation.
-
Poor Solubility: The starting material must be adequately dissolved for the reaction to occur efficiently. If you observe poor solubility, consider a co-solvent system or a different high-boiling solvent that is inert to the reaction conditions.
-
Mechanism Insight: The reaction proceeds via an initial ene reaction, followed by a[5][6]-sigmatropic rearrangement.[7] This process requires sufficient thermal energy to overcome the activation barrier. If conversion stalls, it is almost always due to insufficient reactivity, which is directly tied to temperature and reagent activity.
Q2: I'm attempting a Swern oxidation of (4-Fluoro-pyridin-2-yl)methanol, but my yield is poor and the reaction is messy. How can I optimize this?
A2: The Swern oxidation is an excellent, mild method but is highly sensitive to procedural details, especially temperature control.[8]
-
Critical Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C, using a dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol.[9] If the temperature rises, the activated DMSO intermediate can decompose, leading to side reactions and significantly lower yields.[8]
-
Order of Addition: The correct order is crucial. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base. Reversing this order will lead to failure.
-
Moisture Contamination: The intermediates in the Swern oxidation are highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are a must.
-
Byproduct Management: The reaction generates dimethyl sulfide ((CH₃)₂S), which has a strong, unpleasant odor, as well as carbon monoxide (CO) and carbon dioxide (CO₂).[5] All operations must be conducted in a well-ventilated fume hood.
Section 2: Managing Side Products and Purification
Even with good conversion, side products can complicate purification and reduce the isolated yield of your target aldehyde.
Q3: During the SeO₂ oxidation of 4-Fluoro-2-methylpyridine, I'm observing a significant amount of 4-Fluoropicolinic acid. How can I prevent this over-oxidation?
A3: Over-oxidation to the carboxylic acid is a known side reaction, especially if water is present in the reaction mixture and reaction times are prolonged.[10]
-
Control Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS. Once the starting material is consumed, work up the reaction promptly. Extended heating will favor the formation of the carboxylic acid.
-
Use of Anhydrous Solvents: While some protocols use aqueous systems, using an anhydrous solvent like dioxane can help minimize the formation of the acid by reducing the availability of water to participate in the final oxidation step.
-
Catalytic SeO₂ with a Co-oxidant: Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes provide better control and selectivity, stopping the reaction at the aldehyde stage.[3]
Q4: My final product, this compound, appears unstable and decomposes during workup or purification. What is the cause and how can I improve its stability?
A4: Aldehydes, particularly electron-deficient ones like this compound, can be sensitive. The 4-fluoropyridine moiety itself can also be unstable under certain conditions.
-
Acid Sensitivity: 4-Fluoropyridine and its derivatives can be susceptible to acid-catalyzed hydrolysis or polymerization.[11] During aqueous workup, avoid strong acidic conditions. Use a mild base like sodium bicarbonate for neutralization.
-
Air Oxidation: Aldehydes can be slowly oxidized to carboxylic acids by atmospheric oxygen. While generally slow, this can be a factor during prolonged storage or purification. It is best to purify the product promptly after synthesis and store it under an inert atmosphere at low temperatures.
-
Purification Method: Flash column chromatography on silica gel is a standard method. However, prolonged contact with silica (which is slightly acidic) can sometimes cause degradation. Consider using deactivated (neutral) silica or alumina. Alternatively, a rapid workup followed by vacuum distillation might be a viable purification strategy if the product is thermally stable enough.
Section 3: Experimental Protocols & Workflows
Protocol: Oxidation of 4-Fluoro-2-methylpyridine using Selenium Dioxide
This protocol is a representative procedure based on the principles of the Riley oxidation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Fluoro-2-methylpyridine (1.0 equiv).
-
Solvent & Reagent Addition: Add dioxane (approx. 10 mL per 1 g of starting material) and Selenium Dioxide (1.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress by TLC or GC-MS. The reaction typically takes 4-12 hours.
-
Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The black elemental selenium byproduct will precipitate. Filter the mixture through a pad of Celite® to remove the selenium. Wash the pad with additional solvent (e.g., ethyl acetate).
-
Workup - Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final product.
Visualizing Troubleshooting Logic
A systematic approach is key to troubleshooting a failed or low-yielding reaction. The following workflow outlines the decision-making process.
Caption: General troubleshooting workflow for synthesis optimization.
Visualizing a Key Side Reaction Pathway
Understanding how side products form is crucial for their prevention. The diagram below illustrates the pathway from the desired aldehyde to the over-oxidized carboxylic acid byproduct in the presence of SeO₂ and water.
Sources
- 1. This compound | 1060809-18-8 | Benchchem [benchchem.com]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Fluoro-2-formylpyridine Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Fluoro-2-formylpyridine in their synthetic workflows. As a versatile building block, its reactivity can sometimes lead to unexpected side products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your experiments.
I. Understanding the Reactivity of this compound
This compound possesses two primary reactive sites: the aldehyde group and the fluorine-substituted pyridine ring. The interplay between these functionalities dictates its chemical behavior and the potential for side product formation. The electron-withdrawing nature of the pyridine nitrogen and the formyl group activates the ring for nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. The aldehyde group is susceptible to nucleophilic attack and can undergo various condensation and redox reactions.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during reactions with this compound.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am trying to substitute the fluorine with a nucleophile, but I am observing low yields and a complex mixture of products. What are the likely side products and how can I minimize them?
Answer:
Low yields and product mixtures in SNAr reactions with this compound often stem from competing reactions involving the aldehyde or the pyridine ring. Fluoropyridines are generally more reactive than their chloro- or bromo- counterparts in SNAr reactions, which can be advantageous but also lead to less selectivity if not properly controlled.[1][2]
Common Side Products:
-
Hydroxypyridine derivative: This forms if water is present in the reaction mixture, leading to the substitution of fluorine with a hydroxyl group. 4-Fluoropyridines can be unstable in aqueous conditions.[3][4]
-
Products from reaction with the aldehyde: Strong nucleophiles or basic conditions can lead to reactions at the aldehyde, such as the Cannizzaro reaction or aldol-type condensations, competing with the desired SNAr.
-
Polymerization: Under certain conditions, particularly with strong bases or elevated temperatures, pyridine derivatives can polymerize, leading to insoluble brown or black tars.[3]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Formation of 4-hydroxy-2-formylpyridine | Presence of water in solvents or reagents. | Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competing reaction at the aldehyde | Nucleophile is too basic or reactive towards the aldehyde. | Protect the aldehyde group as an acetal before performing the SNAr reaction. Deprotection can be achieved under acidic conditions after the substitution. |
| Low conversion | Insufficient reactivity of the nucleophile or reaction conditions are too mild. | Consider using a stronger nucleophile, a higher reaction temperature, or a more polar aprotic solvent like DMSO to facilitate the SNAr reaction.[5] |
| Formation of dark, insoluble material | Polymerization of the starting material or product. | Lower the reaction temperature and use a less concentrated solution. Ensure the base is added slowly and portion-wise. |
Experimental Protocol: Acetal Protection of this compound
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected product, which can be used in the SNAr reaction without further purification.
Logical Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
FAQ 2: Base-Catalyzed Reactions and Aldehyde Reactivity
Question: I am performing a reaction under basic conditions and observing the formation of a carboxylic acid and an alcohol derivative of my starting material. What is happening?
Answer:
The observation of both a carboxylic acid (4-fluoro-2-pyridinecarboxylic acid) and an alcohol ( (4-fluoropyridin-2-yl)methanol) is a classic sign of the Cannizzaro reaction . This reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[6][7] Since this compound does not have any α-hydrogens, it is susceptible to this reaction in the presence of a strong base.[8]
Mechanism of the Cannizzaro Reaction:
Caption: Mechanism of the Cannizzaro reaction.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Cannizzaro reaction products observed | Use of a strong base (e.g., NaOH, KOH) in high concentration. | If the desired reaction does not require a strong base, consider using a milder, non-hydroxide base such as K2CO3 or an organic base (e.g., triethylamine, DBU). If a strong base is necessary, use it at low temperatures and add it slowly to the reaction mixture. |
| Aldol-type condensation products | Reaction with another enolizable carbonyl compound present in the mixture. | While this compound cannot self-condense via an aldol reaction, it can act as an electrophile in a crossed-aldol or Claisen-Schmidt condensation with another enolizable aldehyde or ketone.[9][10] Purify all starting materials to remove any carbonyl-containing impurities. |
FAQ 3: Impurities and Stability
Question: My starting material of this compound has a yellowish tint and I see an impurity in my NMR/LC-MS. What could this be?
Answer:
Impurities in this compound can arise from its synthesis or degradation upon storage.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Identification | Mitigation |
| 4-Fluoro-2-pyridinecarboxylic acid | Oxidation of the aldehyde group upon exposure to air. | Can be detected by LC-MS (different mass) and 1H NMR (disappearance of aldehyde proton signal). | Store this compound under an inert atmosphere, protected from light, and at a low temperature. |
| Starting materials from synthesis | Incomplete reaction or purification during the synthesis of this compound. For example, if synthesized from 2-chloro-4-fluoropyridine, residual starting material may be present. | Can be identified by GC-MS or LC-MS by comparing with authentic samples of potential starting materials. | Purify the starting material by column chromatography or recrystallization before use. |
| N-(4-pyridyl)-4-pyridone | Acid-catalyzed decomposition, especially in the presence of water.[4] | This dimeric species will have a significantly higher mass in MS analysis. | Avoid acidic conditions during workup and storage. Use a mild base to neutralize any acidic residues. |
Protocol for a Quick Purity Check by 1H NMR:
-
Dissolve a small sample of this compound in CDCl3.
-
Acquire a 1H NMR spectrum.
-
Look for the characteristic aldehyde proton signal (typically a singlet around 10 ppm).
-
The absence or diminished integration of this peak, along with the appearance of broad peaks, may indicate oxidation to the carboxylic acid or other degradation products.
III. Summary of Potential Side Products
| Reaction Type | Side Product | Reason for Formation |
| Nucleophilic Aromatic Substitution | 4-hydroxy-2-formylpyridine | Presence of water. |
| Base-Catalyzed Reactions | 4-fluoro-2-pyridinecarboxylic acid | Cannizzaro reaction (disproportionation).[6][7] |
| Base-Catalyzed Reactions | (4-fluoropyridin-2-yl)methanol | Cannizzaro reaction (disproportionation).[6][7] |
| Condensation Reactions | Crossed-aldol or Claisen-Schmidt products | Reaction with other enolizable carbonyl compounds.[9][10] |
| Storage/Handling | 4-fluoro-2-pyridinecarboxylic acid | Air oxidation. |
| Storage/Handling | N-(4-pyridyl)-4-pyridone | Acid-catalyzed decomposition.[4] |
This guide provides a framework for understanding and troubleshooting common side reactions of this compound. By carefully considering the reaction conditions and the inherent reactivity of this versatile molecule, you can minimize the formation of unwanted byproducts and achieve your desired synthetic outcomes.
IV. References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]
-
Cannizzaro reaction - Wikipedia. Available at: [Link]
-
Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. - ResearchGate. Available at: [Link]
-
NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO - Beilstein Archives. Available at: [Link]
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline. Available at: [Link]
-
Cannizzaro Reaction - Chemistry Steps. Available at: [Link]
-
Cannizzaro Reaction - Organic Chemistry Portal. Available at: [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD - Chemistry Journal of Moldova. Available at: [Link]
-
Aldol reaction - Wikipedia. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
2-FLUORO-4-FORMYLPYRIDINE - ChemBK. Available at: [Link]
-
2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem - NIH. Available at: [Link]
-
US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents. Available at:
-
(PDF) The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - ResearchGate. Available at: [Link]
-
Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Available at: [Link]
-
Aldol Reaction - Chemistry LibreTexts. Available at: [Link]
-
Reduction & Oxidation Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND - Chemistry Journal of Moldova. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Condensation reaction of C4H4+ with pyridine | Request PDF - ResearchGate. Available at: [Link]
-
4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem. Available at: [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD - Chemistry Journal of Moldova. Available at: [Link]
-
3-Fluoro-2-formylpyridine | CAS 31224-43-8 | AMERICAN ELEMENTS ®. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
improving the yield of 4-Fluoro-2-formylpyridine synthesis
An essential building block in medicinal chemistry and drug development, 4-Fluoro-2-formylpyridine serves as a critical intermediate for synthesizing a wide array of complex pharmaceutical agents. Its unique structure, featuring an electron-withdrawing fluorine atom and a reactive aldehyde group on a pyridine scaffold, makes it highly valuable. However, its synthesis can be challenging, often plagued by issues of low yield, side reactions, and purification difficulties.
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.
The successful synthesis of this compound hinges on a few primary strategies, each with its own set of advantages and potential pitfalls. Understanding the logic behind these routes is the first step toward effective troubleshooting.
Technical Support Center: Synthesis of Substituted 2-Formylpyridines
Welcome to the technical support center for the synthesis of substituted 2-formylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Substituted 2-formylpyridines are crucial building blocks in medicinal chemistry and materials science, yet their synthesis can present significant challenges due to the electronic nature of the pyridine ring and the reactivity of the formyl group. This resource aims to provide practical, field-tested insights to help you navigate these complexities and achieve your synthetic goals efficiently and reliably.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses the most common issues encountered during the synthesis of substituted 2-formylpyridines, offering a systematic approach to problem-solving.
Low or No Product Yield
Problem: The reaction yields little to no desired 2-formylpyridine.
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Oxidation | Oxidation of 2-methylpyridines or 2-pyridinemethanols is a common route. Incomplete conversion can result from insufficiently powerful oxidizing agents, degradation of the reagent, or suboptimal reaction conditions. For instance, Swern oxidation requires precise temperature control to maintain the stability of the reactive intermediates.[1][2][3] | - For Swern Oxidation: Ensure the reaction is maintained at -78 °C during the addition of oxalyl chloride/DMSO and the alcohol. Use freshly distilled reagents. Consider using a less hindered base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize potential side reactions.[1] - For Selenium Dioxide (SeO₂) Oxidation: Use a solvent in which the starting material is soluble, as poor solubility can hinder the reaction.[4] Refluxing toluene or dioxane is common.[5] Ensure the SeO₂ is of high purity. |
| Grignard Reagent Failure | In syntheses involving metal-halogen exchange to form a Grignard or organolithium reagent, strict anhydrous conditions are paramount. Trace amounts of water will quench the organometallic intermediate, leading to low or no yield.[6] The surface of the magnesium turnings may also be passivated by an oxide layer. | - Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. - Activate Magnesium: Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by grinding them in a mortar and pestle to expose a fresh surface.[7][8] - Confirm Reagent Formation: Before adding the formylating agent (e.g., DMF), consider titrating the Grignard reagent to confirm its concentration.[6] |
| Decomposition of Starting Material or Product | The reaction conditions might be too harsh, leading to the degradation of the starting material or the desired 2-formylpyridine product. This is particularly relevant in high-temperature oxidations or strongly acidic/basic conditions. | - Optimize Reaction Temperature: For exothermic reactions, ensure efficient cooling and slow addition of reagents.[7] - Use Milder Reagents: If harsh oxidants are causing degradation, switch to milder conditions like the Swern or Parikh-Doering oxidation. |
Formation of Side Products
Problem: Significant formation of undesired byproducts, complicating purification and reducing yield.
| Potential Cause | Explanation | Suggested Solution |
| Over-oxidation to Carboxylic Acid | This is a very common side product when oxidizing 2-methylpyridines or 2-pyridinemethanols. Strong oxidizing agents like potassium permanganate can easily oxidize the aldehyde further to the corresponding picolinic acid.[9][10][11] | - Choose a Milder Oxidant: Reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or Swern oxidation conditions are less prone to over-oxidation.[12] - Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| Cannizzaro-type and Condensation Reactions | 2-Formylpyridines can undergo self-condensation or react with other nucleophiles present in the reaction mixture, especially under basic conditions.[13][14] | - Maintain Neutral or Acidic pH: If possible, perform the reaction and work-up under neutral or slightly acidic conditions to minimize base-catalyzed side reactions. - Purify Promptly: Purify the crude product as soon as possible after the reaction to prevent degradation and side reactions upon standing. |
| Wurtz Coupling (in Organometallic Routes) | When preparing Grignard or organolithium reagents, homocoupling of the organometallic intermediate can occur, leading to dimeric byproducts. | - Slow Addition at Low Temperature: Add the organic halide slowly to the magnesium turnings at a temperature that sustains the reaction without excessive refluxing. This keeps the concentration of the halide low, minimizing coupling. |
Incomplete Reaction
Problem: The reaction stalls, leaving a significant amount of unreacted starting material.
| Potential Cause | Explanation | Suggested Solution |
| Poor Reagent Activity | Grignard reagents that have been stored for a long time, or oxidizing agents that have degraded, will have lower activity. | - Use Fresh Reagents: Use freshly prepared Grignard reagents or newly purchased oxidizing agents. - Titrate Organometallic Reagents: Always determine the concentration of organometallic reagents before use.[6] |
| Inadequate Temperature or Reaction Time | Some reactions, like the oxidation with SeO₂, can be slow if the temperature is too low or the reaction time is insufficient, especially with poorly soluble substrates.[4] | - Optimize Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. If solubility is an issue, consider alternative solvents. For SeO₂ oxidations, refluxing in dioxane or toluene is often effective.[5] |
| Catalyst Poisoning | In catalytic reactions, impurities in the starting materials or solvents can poison the catalyst, leading to incomplete conversion. | - Purify Starting Materials: Ensure that all starting materials and solvents are of high purity. Recrystallize or distill starting materials if necessary. |
Product Purification and Stability Issues
Problem: Difficulty in isolating the pure 2-formylpyridine, or the product degrades upon storage.
| Potential Cause | Explanation | Suggested Solution |
| Tailing on Silica Gel Chromatography | The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to significant tailing and poor separation. | - Buffer the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the eluent to saturate the acidic sites on the silica gel. - Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. |
| Formation of Hydrates or Acetals | The aldehyde group can react with water or alcohol solvents to form hydrates or acetals, which can complicate purification and NMR analysis. | - Use Anhydrous Solvents: During work-up and purification, use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄). - Remove Water Azeotropically: If water is present, it can sometimes be removed by azeotropic distillation with toluene. |
| Oxidation to Carboxylic Acid Upon Storage | 2-Formylpyridines can be sensitive to air and may slowly oxidize to the corresponding carboxylic acid over time, often appearing as a brownish oil.[15] | - Store Under Inert Atmosphere: Store the purified product under an inert atmosphere (argon or nitrogen) to prevent oxidation. - Refrigerate or Freeze: Store at low temperatures (2-8 °C or -20 °C) to slow down decomposition.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing a simple, unsubstituted 2-formylpyridine?
For a reliable, moderate-scale synthesis, the oxidation of 2-pyridinemethanol is often preferred. The Swern oxidation is a high-yielding method that avoids the use of heavy metals and typically prevents over-oxidation to the carboxylic acid.[3][5] While it requires careful temperature control and handling of malodorous byproducts, its reliability and substrate scope are excellent.
Q2: How can I introduce a formyl group at a specific position on an already substituted pyridine ring?
This depends on the existing substituents.
-
Metal-Halogen Exchange: If you have a halopyridine (preferably bromo- or iodo-), a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a very effective and regioselective method.[17][18] This is often the go-to strategy for introducing a formyl group at a specific position.
-
Directed Ortho-Metalation (DoM): If your pyridine has a directing group (e.g., an alkoxy group), you can use a strong base like n-butyllithium to deprotonate the adjacent position, followed by quenching with DMF.
-
Vilsmeier-Haack Reaction: For electron-rich pyridine systems, the Vilsmeier-Haack reaction can be used to introduce a formyl group, although regioselectivity can be an issue depending on the substitution pattern.[19][20][21]
Q3: My oxidation of 2-methylpyridine with SeO₂ is giving a mixture of the aldehyde and the carboxylic acid. How can I improve the selectivity for the aldehyde?
Over-oxidation with SeO₂ can occur, especially with prolonged reaction times or excess reagent. To favor the aldehyde:
-
Use a slight excess (e.g., 1.1 equivalents) of SeO₂.
-
Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction to prevent further oxidation of the product.
-
Consider a co-oxidant system. Using a catalytic amount of SeO₂ with a stoichiometric re-oxidant like tert-butyl hydroperoxide can sometimes provide milder conditions and better selectivity for the allylic alcohol, which can then be oxidized to the aldehyde in a separate step.[22]
Q4: Are there any air- or moisture-sensitive reagents I should be particularly careful with in these syntheses?
Yes, absolutely.
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are extremely sensitive to air and moisture and must be handled under a strict inert atmosphere.[6]
-
Swern Oxidation Reagents: Oxalyl chloride is highly reactive and moisture-sensitive. It should be handled in a fume hood with care. DMSO should be anhydrous for best results.
-
Strong Bases: Bases like n-butyllithium and lithium diisopropylamide (LDA) are pyrophoric and moisture-sensitive.
Q5: I am having trouble with the purification of my 2-formylpyridine. It streaks badly on the TLC plate and gives poor separation on the column. What can I do?
This is a classic problem due to the basicity of the pyridine nitrogen. To improve your chromatography:
-
Add a basic modifier to your eluent. A small amount of triethylamine (0.1% to 1%) or a few drops of pyridine in your solvent system will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Switch to a different stationary phase. Neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Consider an acid wash during work-up. You can sometimes purify the product by extracting it into an acidic aqueous layer (e.g., dilute HCl), washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting your product. However, be cautious as the aldehyde may not be stable to prolonged exposure to strong acid or base.
Visualized Workflows and Methodologies
General Troubleshooting Workflow for 2-Formylpyridine Synthesis
Caption: A decision-making flowchart for troubleshooting common issues.
Decision Tree for Selecting a Synthetic Route
Caption: A guide to choosing the best synthetic strategy.
Experimental Protocols
Protocol 1: Swern Oxidation of 2-Pyridinemethanol
This protocol is adapted from standard Swern oxidation procedures and is suitable for acid-sensitive substrates.[1][2][23]
Materials:
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
2-Pyridinemethanol
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels, under an argon atmosphere.
-
Charge the flask with anhydrous DCM (0.5 M solution based on the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled DCM, add oxalyl chloride (1.5 equivalents) dropwise.
-
In one of the dropping funnels, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
In the second dropping funnel, prepare a solution of 2-pyridinemethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate with 0.5% triethylamine).
Protocol 2: Metal-Halogen Exchange and Formylation of 2-Bromopyridine
This protocol outlines a general procedure for the formylation of a halopyridine.[17][24]
Materials:
-
2-Bromopyridine
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and disappearance of the iodine color).
-
Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Add anhydrous DMF (1.5 equivalents) dropwise, keeping the internal temperature below -60 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Synthetic Methods
The following table provides a comparative overview of common methods for the synthesis of 2-formylpyridine. Yields are representative and can vary based on the specific substrate and reaction scale.
| Method | Starting Material | Typical Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | 2-Pyridinemethanol | (COCl)₂, DMSO, TEA | 85-95% | High yield, mild conditions, avoids over-oxidation.[3] | Requires cryogenic temperatures, malodorous byproducts.[1] |
| SeO₂ Oxidation | 2-Methylpyridine | Selenium Dioxide (SeO₂) | 50-70% | Readily available starting material, one step.[5][11] | Toxic reagent, potential for over-oxidation, can be slow.[4] |
| Metal-Halogen Exchange | 2-Bromopyridine | Mg or n-BuLi, then DMF | 60-80% | High regioselectivity, good for substituted systems.[17][24] | Requires strict anhydrous conditions, sensitive reagents. |
| Vilsmeier-Haack | Electron-rich Pyridines | POCl₃, DMF | Variable | Good for certain substituted pyridines, one-pot.[19] | Limited to activated pyridines, regioselectivity can be an issue.[20] |
References
-
Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term. Fiveable. Available at: [Link]
-
Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? ResearchGate. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]
-
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
- Synthesis of pyridine aldehydes. US Patent US3160633A. Google Patents.
-
Vilsmeier-Haack reaction- A Non-classical Approach. ResearchGate. Available at: [Link]
-
Spectroscopic data of Formylation a Reactions of representative Pyridines. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Good solvents for allylic oxidation with SeO2? ResearchGate. Available at: [Link]
-
Troubleshooting my grignard reactions. Reddit. Available at: [Link]
-
2-Methylpyridine. Wikipedia. Available at: [Link]
-
Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene. ACS Publications. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
- Ammoxidation of 2-picoline to picolinonitrile. US Patent US3637715A. Google Patents.
-
Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent. Available at: [Link]
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. Available at: [Link]
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OC II (FS 2019). ETH Zurich. Available at: [Link]
-
Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. Available at: [Link]
-
Swern oxidation. Wikipedia. Available at: [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Available at: [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link]
- Process for exchanging functional groups by halogen-metal exchange reaction. US Patent US7439535B2. Google Patents.
-
The most hated method of purification: column chromatography. Reddit. Available at: [Link]
-
The Swern Oxidation: Mechanism and Features. Chemistry Hall. Available at: [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]
-
Metal-Mediated Halogen Exchange in aryl and Vinyl Halides: A Review. PMC. Available at: [Link]
-
Automating Column Chromatography Protein Purification. Opentrons. Available at: [Link]
-
Chromatography Columns. Bio-Rad. Available at: [Link]
-
2-Methyl-5-formylpyridine. Chemsrc. Available at: [Link]
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preventing polymerization of 4-fluoropyridine derivatives
A Guide to Preventing and Troubleshooting Unwanted Polymerization
Welcome to the Technical Support Center for 4-fluoropyridine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with a deep understanding of the challenges associated with these versatile compounds and to offer practical, field-proven solutions. 4-Fluoropyridines are powerful reagents in medicinal chemistry, primarily due to the reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, this same reactivity makes them susceptible to unwanted polymerization, leading to failed reactions, decreased yields, and purification difficulties.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Quick Guide & FAQs
This section addresses the most common questions and issues encountered when working with 4-fluoropyridine derivatives.
Q1: My bottle of 4-fluoropyridine has turned brown and viscous (or solid). What happened?
This is a classic sign of polymerization. 4-Fluoropyridine is notoriously unstable, especially in the presence of moisture or acid.[3][4] Trace amounts of water can hydrolyze the compound, creating hydrogen fluoride (HF) which then acts as an acid catalyst, initiating a chain reaction where pyridine molecules attack each other.[4] This results in the formation of brown, often insoluble, polymeric material.[3]
Q2: Can I still use the material if it's only slightly discolored?
It is strongly discouraged. Even slight discoloration indicates the presence of polymeric impurities and the acidic species that cause polymerization. Using this material will introduce non-stoichiometric impurities into your reaction, leading to low yields, complex purification, and potentially misleading results.
Q3: How should I properly store 4-fluoropyridine and its derivatives?
Proper storage is the single most effective way to prevent polymerization. The key is to protect the material from atmospheric moisture and adventitious acid.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of any potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is a primary trigger for polymerization.[3][4] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and ensures an airtight seal. Use of a high-quality septum cap for repeated access is recommended. |
| Location | Cool, dry, well-ventilated area away from acids and strong oxidizing agents.[5][6][7] | Prevents accidental contamination with catalysts that can initiate polymerization. |
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
While commercial 4-fluoropyridine does not typically ship with an inhibitor, you can add a stabilizer for long-term storage in the lab. The polymerization is primarily acid-catalyzed, so a non-nucleophilic, anhydrous base is a suitable choice.
-
Recommended Stabilizer: Add a small amount (e.g., a few beads) of anhydrous potassium carbonate (K₂CO₃) or molecular sieves (3Å or 4Å, activated) to the storage bottle.
-
Mechanism: These agents act as acid scavengers, neutralizing any trace amounts of HF or other acidic species that could initiate the polymerization cascade. Molecular sieves also rigorously trap moisture.
Q5: My reaction with a 4-fluoropyridine derivative is producing a lot of brown, insoluble material. What's going wrong?
This indicates that polymerization is occurring under your reaction conditions. See the in-depth troubleshooting section below for a full diagnostic workflow. Common culprits include wet solvents, acidic reagents, or prolonged reaction times at elevated temperatures.
Understanding the Mechanism of Polymerization
To effectively troubleshoot, it's crucial to understand the chemistry behind the problem. The polymerization of 4-fluoropyridine is not a free-radical process like that of vinyl monomers; it is an acid-catalyzed, step-growth nucleophilic addition/substitution reaction.
The process is initiated by protonation of the pyridine nitrogen, making the ring even more electron-deficient and highly activated for nucleophilic attack. A neutral 4-fluoropyridine molecule can then act as a nucleophile, attacking the C4 position of the protonated molecule and displacing the fluoride ion. This process can continue, leading to the formation of poly-pyridinium chains. Subsequent hydrolysis of these intermediates can lead to N-(4'-pyridyl)-4-pyridone structures, which are often observed as the final polymeric product.[3][4]
Caption: Proposed acid-catalyzed polymerization pathway for 4-fluoropyridine.
In-Depth Troubleshooting Guide
When a reaction involving a 4-fluoropyridine derivative fails or produces significant polymeric byproduct, a systematic approach is needed to identify the root cause.
Workflow for Diagnosing Polymerization in Reactions
Use the following decision tree to pinpoint the source of the problem in your experimental setup.
Caption: Troubleshooting workflow for diagnosing polymerization during a reaction.
Experimental Protocols for Prevention
Here are detailed protocols for common laboratory procedures that are critical for success.
Protocol 1: Preparation of an Anhydrous, Acid-Free Reaction Setup
This protocol ensures that the reaction environment is free from the two main culprits of polymerization: water and acid.
Materials:
-
Round-bottom flask and condenser
-
Glassware cleaned with a base bath (e.g., alcoholic KOH) and rinsed with deionized water, followed by an acetone rinse.
-
High-vacuum pump and Schlenk line
-
Heat gun or oven
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Acid-Free Glassware: Ensure all glassware has been properly cleaned to remove any residual acid catalysts from previous experiments. A base bath wash is highly recommended.
-
Drying Glassware: Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas.
-
Assembling the Apparatus: Quickly assemble the reaction apparatus (e.g., flask and condenser) while maintaining a positive pressure of inert gas.
-
Purging the System: Connect the assembled apparatus to a Schlenk line. Evacuate the system under high vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the complete removal of atmospheric air and moisture.
-
Maintaining Inert Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon or bubbler) for the entire duration of reagent addition and reaction.
Protocol 2: Handling and Dispensing 4-Fluoropyridine Derivatives
Proper technique when handling the reagent is critical to prevent contamination.
Materials:
-
Fresh, sealed bottle of 4-fluoropyridine derivative
-
Dry, gas-tight syringe
-
Long, clean needle
-
Inert gas source
Procedure:
-
Prepare the Bottle: Allow the bottle of the 4-fluoropyridine derivative to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Create Inert Atmosphere: Puncture the septum of the bottle with a needle connected to an inert gas line to create a positive pressure. Puncture with a second "vent" needle to allow for gas exchange.
-
Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing and expelling the gas three times.
-
Withdraw the Reagent: Insert the purged syringe needle through the septum into the liquid. Withdraw the desired volume of the reagent. It is often helpful to draw a small amount of inert gas into the syringe on top of the liquid (an "air" bubble) to prevent the liquid from dripping from the needle tip.
-
Dispense: Quickly and carefully transfer the reagent to the reaction flask, injecting it through a septum against a positive flow of inert gas.
By implementing these rigorous storage, handling, and experimental techniques, you can reliably prevent the unwanted polymerization of 4-fluoropyridine derivatives, ensuring the success and reproducibility of your synthetic endeavors.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Bradbury, S., et al. (1978). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (2025, August 10). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]
-
Wikipedia. Cationic polymerization. [Link]
-
ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor?[Link]
-
Chemistry For Everyone. (2024, May 26). How Do Polymerization Inhibitors Work? [YouTube]. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136504, 4-Fluoropyridine. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH Public Access. [Link]
-
ResearchGate. (2025, August 6). The polymerisation of 4-chloropyridine. [Link]
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- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Navigating the Scale-Up of Fluorinated Pyridine Synthesis
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] However, transitioning these intricate syntheses from the laboratory bench to production scale is fraught with challenges that demand a deep understanding of the underlying chemical principles and rigorous process control. This guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the scale-up of fluorinated pyridine synthesis.
Section 1: Halogen Exchange (Halex) Reactions - The Workhorse of Pyridine Fluorination
The Halex reaction, a nucleophilic aromatic substitution (SNAr) where a chloride or bromide is displaced by fluoride, is a widely used industrial method for synthesizing fluoroaromatics.[2] Despite its utility, scale-up presents significant hurdles related to reaction kinetics, reagent solubility, and thermal management.
FAQ 1.1: My Halex reaction is sluggish and gives low conversion at scale. What are the primary causes and how can I improve the reaction rate?
A: Low conversion in large-scale Halex reactions is a frequent challenge, often stemming from a combination of factors that are less pronounced at the bench.
-
Causality: The primary bottleneck is often the low solubility and reactivity of the fluoride source, typically potassium fluoride (KF).[2] On a small scale, high-energy stirring and efficient heat transfer can partially overcome this. However, in large reactors, achieving uniform mixing and heating of a heterogeneous mixture is difficult. Furthermore, trace amounts of water in reagents or solvents can hydrate the KF, drastically reducing its nucleophilicity.
-
Troubleshooting & Optimization:
-
Fluoride Source Activation: Ensure the use of anhydrous, spray-dried KF. Pre-drying the KF under vacuum at high temperature before use is a critical step for large-scale production.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is essential for scale-up.[2] Catalysts like tetramethylammonium chloride (TMAC) or other quaternary ammonium salts facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.[3]
-
Solvent Choice: High-boiling, polar aprotic solvents such as sulfolane or dimethyl sulfoxide (DMSO) are necessary to achieve the high temperatures (often >200°C) required for the reaction and to help solubilize the fluoride salt.[3]
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track the consumption of the starting material and the formation of the product in real-time. This allows for precise determination of reaction completion and can prevent unnecessary heating, which can lead to byproduct formation.
-
Exemplary Protocol: Scale-Up of a Halex Reaction for 2,4-Difluoronitrobenzene
This protocol is adapted from industrial practices and is intended for informational purposes. All large-scale reactions should be thoroughly evaluated for safety before implementation.[3]
-
Vessel Preparation: A 15m³ reactor is charged with dry dimethylacetamide (DMAc) and the phase-transfer catalyst, tetramethylammonium chloride (TMAC).
-
Reagent Addition: Potassium fluoride (KF) powder is added to the stirred solution of TMAC in DMAc. Subsequently, liquid 2,4-dichloronitrobenzene (DCNB) is pumped into the reactor. The typical molar ratios are 1 (DCNB) : 2.3 (KF) : 3 (DMAc) : 0.14 (TMAC).[3]
-
Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 200-250°C) and monitored for completion.
-
Work-up and Isolation: Upon completion, the product is typically isolated by distillation.
Section 2: Electrophilic Fluorination - Navigating Reagent Selection and Reaction Control
For pyridine rings that are not amenable to SNAr reactions, electrophilic fluorination using "F+" sources is a powerful alternative. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used, but their reactivity and handling requirements differ significantly, especially at scale.[4][5]
FAQ 2.1: I'm observing poor regioselectivity in the electrophilic fluorination of my substituted pyridine. How can I direct the fluorination to the desired position?
A: Achieving high regioselectivity is a paramount challenge in the C-H fluorination of complex pyridines.[6] The inherent electronic properties of the pyridine ring and its substituents are the primary directors of the reaction.
-
Causality: The site of fluorination is determined by the nucleophilicity of the various C-H bonds on the pyridine ring. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. The interplay of these electronic effects and steric hindrance dictates the final isomeric distribution.[7]
-
Troubleshooting & Optimization:
-
Strategic Use of Directing Groups: In some cases, installing a temporary directing group can guide the fluorinating agent to the desired position.
-
Catalyst and Ligand Screening: For transition-metal-catalyzed fluorinations, the choice of ligand can have a profound impact on regioselectivity. For instance, specially designed sulfonated terpyridine ligands have been shown to control regioselectivity in palladium-catalyzed fluorinations through non-covalent interactions.[6][8]
-
Solvent and Temperature Optimization: The reaction medium can influence the reactivity of the fluorinating agent and the substrate. A systematic screen of solvents and temperatures is often necessary to find the optimal conditions for selectivity.[9]
-
Reagent Selection: The reactivity of the fluorinating agent can also affect selectivity. A less reactive agent may offer higher selectivity. For example, NFSI is generally considered a milder alternative to Selectfluor®.[4]
-
Comparative Data: Selectfluor® vs. NFSI
| Feature | Selectfluor® (F-TEDA-BF4) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive.[4] | Milder, often requiring higher temperatures or longer reaction times.[4] |
| Handling | Crystalline solid, relatively easy to handle.[10] | Crystalline solid, stable, and non-hygroscopic.[11] |
| Solubility | Soluble in polar solvents like acetonitrile and water.[12] | Soluble in a range of organic solvents. |
| Byproducts | Triethylenediamine and its salts. | Benzenesulfonimide. |
Section 3: Safety and Thermal Hazard Management in Scale-Up
Fluorination reactions are often highly exothermic, and the reagents themselves can be hazardous.[13][14] A thorough understanding of the reaction thermodynamics and potential decomposition pathways is critical for safe scale-up.
FAQ 3.1: My fluorination reaction shows a significant exotherm during initial trials. What are the best practices for managing this on a larger scale?
A: Uncontrolled exotherms are one of the most significant safety risks in scaling up fluorination reactions.[13]
-
Causality: The formation of the strong carbon-fluorine bond is thermodynamically favorable and releases a substantial amount of energy.[13] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially triggering a runaway reaction or decomposition of reagents and products.
-
Troubleshooting & Optimization:
-
Calorimetric Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, determine the maximum temperature of synthesis reaction (MTSR), and identify any potential thermal decomposition hazards.
-
Semi-Batch or Continuous Flow Processing: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reagent is added gradually to control the rate of heat generation. For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor offers superior heat transfer and safety.[13][15][16][17][18]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may negatively impact reaction kinetics and increase processing time and cost.
-
Emergency Cooling and Quenching: Ensure that the reactor is equipped with an adequate cooling system and that a validated emergency quenching procedure is in place.[19]
-
Workflow for Thermal Hazard Assessment
Caption: A decision workflow for assessing and mitigating thermal hazards during the scale-up of fluorination reactions.
Section 4: Purification and Impurity Control
The unique properties of fluorinated pyridines can also present challenges during purification. Strong interactions with silica gel and the potential for instability require careful method development.[20]
FAQ 4.1: I'm experiencing significant product loss and tailing during silica gel chromatography of my fluorinated pyridine. What is happening and what are my alternatives?
A: This is a common issue arising from the basicity of the pyridine nitrogen and its interaction with the acidic silica gel surface.[20]
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds or acid-base interactions with the silanol groups on the silica surface. This leads to peak tailing, poor separation, and in some cases, on-column decomposition of sensitive products.[20]
-
Troubleshooting & Optimization:
-
Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier, such as triethylamine or ammonia, in the mobile phase can help to cap the acidic silanol groups and reduce tailing.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or functionalized silica (e.g., diol- or amino-bonded).
-
Acidic Wash: To remove residual pyridine used as a solvent or reagent, a dilute acidic wash (e.g., 1-5% HCl) during liquid-liquid extraction can be effective. This protonates the pyridine, rendering it water-soluble.[20]
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most scalable and cost-effective purification method.
-
Distillation: For volatile fluorinated pyridines, distillation under reduced pressure can be an excellent purification technique, provided the compound is thermally stable.
-
References
-
PubMed Central. (n.d.). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Retrieved from [Link]
-
PubMed. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Retrieved from [Link]
-
Syrris. (n.d.). Publication – Fluorination reactions in microreactors. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Sravathi Advance Process Technologies. (2025). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Retrieved from [Link]
-
ResearchGate. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Retrieved from [Link]
-
Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry. Retrieved from [Link]
-
American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
-
ACS Publications. (2019). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
-
University of Cambridge. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Fluorination Remains Key Challenge in API Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 30: Synthesis of NFSI (14-2). Retrieved from [Link]
-
Reddit. (2024). 4-FluoroPyridine Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
Kagoshima University Repository. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
National Institutes of Health. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Electrophilic fluorination power: selectfluor vs NFSI. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. Retrieved from [Link]
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
WIPO Patentscope. (2009). METHOD FOR PURIFICATION OF PYRIDINE, AND METHOD FOR PRODUCTION OF CHLORINATED PYRIDINE. Retrieved from [Link]
-
National Institutes of Health. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. Retrieved from [Link]
-
ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]
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- 6. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 18. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Purification of Polar Pyridine Compounds
Welcome to the technical support center for the purification of polar pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. As basic, polar compounds, pyridines present a unique set of obstacles in chromatography, from poor retention in reversed-phase systems to asymmetrical peak shapes.
This document moves beyond simple protocols to explain the underlying principles of separation, empowering you to make informed decisions and troubleshoot effectively. We will explore various chromatographic modes, mobile phase modifications, and stationary phase choices to help you achieve optimal purity and recovery.
Frequently Asked Questions (FAQs)
Q1: Why are polar pyridine compounds so difficult to purify using standard reversed-phase (C18) chromatography?
A1: The difficulty arises from a combination of two key properties of pyridine derivatives: their polarity and their basicity.
-
Polarity Mismatch: Standard reversed-phase chromatography (RPC) relies on hydrophobic interactions between a non-polar stationary phase (like C18) and the analyte.[1] Highly polar compounds, such as many functionalized pyridines, have little affinity for the stationary phase and are insufficiently retained, often eluting in or near the void volume.[2]
-
Secondary Interactions: The basic nature of the pyridine nitrogen (pKa typically around 5-6) leads to unwanted secondary interactions.[3] Silica-based stationary phases, even when extensively end-capped, possess residual acidic silanol groups (Si-OH).[4] At typical mobile phase pHs, these silanols can be deprotonated (Si-O⁻) and the basic pyridine can be protonated (pyridinium ion). This strong ionic interaction causes significant peak tailing, where the peak is broad and asymmetrical, compromising resolution and purity.[4]
Q2: I see terms like HILIC, Mixed-Mode, and Ion-Pairing. When should I consider these alternatives to standard reversed-phase HPLC?
A2: These are advanced strategies specifically designed for compounds that are poorly behaved in standard RPC. The choice depends on your specific separation goals, sample complexity, and detection method (especially if using mass spectrometry).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the first alternative to try for very polar compounds.[5] HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase high in organic solvent (typically >70% acetonitrile).[6] This creates a water-rich layer on the stationary phase surface, and polar analytes partition into this layer, leading to strong retention.[6]
-
Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion) functionalities.[7][8] This allows for multiple, tunable retention mechanisms. For a basic pyridine, a mixed-mode column with cation-exchange properties can provide excellent retention and peak shape without the need for ion-pairing reagents.[7][9]
-
Ion-Pair Chromatography (IPC): This technique modifies a standard reversed-phase system. An ion-pairing reagent (e.g., a hydrophobic sulfonic acid like hexane sulfonate) is added to the mobile phase.[10] The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged head-group electrostatically interacts with the oppositely charged analyte, thereby increasing retention.[11][12] However, these reagents are often not volatile and can cause significant ion suppression in mass spectrometry, making MMC or HILIC a more modern and MS-friendly choice.[13]
Q3: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar pyridines?
A3: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[14] While CO₂ is non-polar, its elution strength is modified by adding polar organic solvents like methanol.[15] SFC is increasingly used for both chiral and achiral purification of polar compounds.[14] For polar basic analytes like pyridines, specialized stationary phases (e.g., 2-ethylpyridine) have been developed that provide excellent peak shape and selectivity.[16][17] Key advantages of SFC include high-speed separations due to the low viscosity of the mobile phase and its "green" credentials, as it significantly reduces organic solvent consumption.[14][15]
Chromatography Mode Selection Guide
Choosing the correct chromatographic mode is the most critical step in developing a successful purification method for polar pyridines. The following decision tree provides a logical workflow for this process.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Poor Peak Shape - Tailing Peaks in Reversed-Phase HPLC
-
Symptom: The back half of the peak is wider than the front half. This is the most common issue for basic compounds like pyridines.[4]
-
Root Cause: Strong, undesirable ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanol groups on the silica stationary phase.[4] This leads to multiple retention mechanisms and delayed elution for a portion of the analyte molecules.
-
Solutions:
-
Adjust Mobile Phase pH: The most effective strategy is to control the ionization state of both the analyte and the silanols. By lowering the mobile phase pH to 2-3 with an acidic additive, you ensure the pyridine is fully protonated (consistent charge state) and, more importantly, you suppress the ionization of the silanol groups, minimizing the secondary ionic interactions.[10][18]
-
Use Mobile Phase Additives:
-
Formic Acid (FA): Typically used at 0.1%, it effectively lowers the pH and is MS-friendly.[18]
-
Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid and a potent ion-pairing agent that dynamically coats the stationary phase, effectively masking the silanol groups. It often provides exceptionally sharp peaks but is known to cause significant ion suppression in mass spectrometry.[18]
-
-
Select an Appropriate Column:
-
Modern, High-Purity Silica: Use columns packed with modern, high-purity silica which have a much lower concentration of metal contaminants and acidic silanol groups.[4]
-
End-Capped Columns: Ensure your column is "end-capped," a process that chemically derivatizes most of the residual silanols.[19]
-
Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group incorporated near the base of the alkyl chain. This helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[1][10]
-
-
Table 1: Comparison of Common Mobile Phase Additives for Pyridine Purification
| Additive | Typical Concentration | Mode | Mechanism of Action | MS Compatibility |
| Formic Acid (FA) | 0.1% (v/v) | RP, HILIC | pH modification (suppresses silanol ionization).[18] | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | RP | Strong pH modifier and potent ion-pairing agent.[18] | Poor (ion suppression) |
| Ammonium Formate/Acetate | 5 - 20 mM | RP, HILIC | pH buffering, provides counter-ions.[18] | Excellent |
| Ammonium Hydroxide | 0.1 - 1% (v/v) | Normal Phase, HILIC | Deactivates acidic sites on silica for basic compounds.[20] | Good |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Normal Phase, RP | Competitively binds to active silanol sites.[4] | Poor (ion suppression) |
Problem 2: Compound is Unstable on Silica Gel
-
Symptom: You observe streaking on a TLC plate, new spots appearing over time, or very low recovery from a silica column.[21][22]
-
Root Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the Silica: For flash chromatography, you can pre-treat the silica. Make a slurry of silica in your chosen eluent and add 1% triethylamine or ammonium hydroxide. This will neutralize the acidic sites.[20][22]
-
Switch the Stationary Phase: If deactivation is insufficient, change to a less acidic stationary phase.
-
Alumina (basic or neutral): Often a good alternative for basic compounds that are unstable on silica.[20]
-
Reversed-Phase C18 Silica: The bonding and end-capping make it significantly less harsh than bare silica.
-
Polymer-Based Columns: These are stable across a wide pH range (e.g., 1-14) and have no silanol groups, completely eliminating this problem.[4]
-
-
Problem 3: No/Poor Retention in HILIC Mode
-
Symptom: The polar pyridine compound elutes at or near the void volume even on a HILIC column.
-
Root Cause: The mobile phase is not optimized for HILIC retention. The HILIC retention mechanism relies on partitioning into a water layer on the stationary phase surface, which is mediated by a high organic, low aqueous mobile phase.[6]
-
Solutions:
-
Increase Organic Solvent Concentration: The primary way to increase retention in HILIC is to increase the percentage of the organic solvent (typically acetonitrile). Start with at least 85-95% acetonitrile in your mobile phase.
-
Decrease Buffer Concentration: High salt concentrations can disrupt the aqueous layer on the stationary phase and decrease retention. Try reducing your buffer concentration (e.g., to 5-10 mM ammonium formate).
-
Change the Stationary Phase: Different HILIC phases have different selectivities. If a bare silica column isn't working, try an amide or diol phase, which can offer different hydrogen bonding interactions.[23]
-
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing in Reversed-Phase HPLC
This protocol provides a logical workflow to diagnose and solve peak tailing for a polar pyridine compound.
Caption: Workflow for troubleshooting peak tailing.
Step-by-Step Methodology:
-
Initial Assessment: Confirm that the peak tailing is not due to extra-column effects (e.g., excessive tubing length, incorrect fittings) or column overload (inject a 10-fold dilution to check).
-
Mobile Phase pH Modification (First Line):
-
Prepare your aqueous mobile phase (e.g., water) and organic mobile phase (e.g., acetonitrile or methanol).
-
Add 0.1% (v/v) formic acid to the aqueous component (1 mL of FA per 1 L of water).[18]
-
Run the analysis. This is the most common and MS-friendly solution.
-
-
Stronger Silanol Masking (Second Line, Non-MS):
-
Column Evaluation and Replacement (Third Line):
-
If additives do not solve the problem, the column itself is likely the issue. Older columns or those based on lower-purity silica have more active silanol sites.[4]
-
Replace the current column with one specifically designed for polar analytes or improved performance with basic compounds, such as a column with a polar-embedded or polar-endcapped stationary phase.[1]
-
-
Change of Separation Mode (Final Step):
-
If an optimized reversed-phase method still fails, it indicates a fundamental mismatch between the analyte and the separation mode.
-
Transition to a more suitable technique like HILIC or Mixed-Mode Chromatography, which are designed to retain and effectively separate polar compounds.[8]
-
References
- Vertex AI Search. (2023).
- Benchchem. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.).
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography vs.
- Dolan, J. W. (2008). Ion Pairing — Blessing or Curse?
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- AZoM. (2024).
- Waters Corporation. (n.d.). Peak Shape Changes Over Time.
- Agilent. (2023).
- YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
- National Institutes of Health (NIH). (2025).
- Sigma-Aldrich. (n.d.).
- LabWrench. (n.d.). Viridis SFC Columns.
- University of Rochester, Department of Chemistry. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Resolving Purification Challenges of Polar 2,3-Dihydrofuro[3,2-c]pyridines.
- Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Thermo Fisher Scientific. (n.d.). HILIC Overview.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
- Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
- LCGC International. (n.d.).
- NACALAI TESQUE, INC. (n.d.). COSMOSIL SFC Columns|Products.
- Reddit. (2023). Purification of strong polar and basic compounds.
- LCGC International. (n.d.).
- Benchchem. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-2-formylpyridine: A Predictive and Comparative Approach
In the landscape of pharmaceutical and agrochemical development, fluorinated pyridines represent a cornerstone structural motif.[1] The introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The compound 4-Fluoro-2-formylpyridine, also known as 4-Fluoropyridine-2-carbaldehyde, is a versatile bifunctional reagent of significant interest. Its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural verification and quality control.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As experimentally acquired spectra for this specific compound are not widely published in peer-reviewed literature or spectral databases, we will adopt a predictive methodology grounded in established principles of NMR spectroscopy and a comparative analysis with structurally related analogs. This approach not only offers a robust hypothesis for the expected spectral data but also serves as a practical framework for researchers encountering novel substituted pyridines.
Predicted NMR Spectra of this compound
The unique electronic environment of the pyridine ring is perturbed by the strong electron-withdrawing effects of both the fluorine atom at the C4 position and the formyl group at the C2 position. The fluorine atom exerts a powerful inductive (-I) effect and a moderate resonance (+M) effect, while the formyl group exerts both -I and -M effects. These competing influences, combined with spin-spin coupling to the ¹⁹F nucleus, result in a distinctive and complex NMR fingerprint.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions, in addition to the aldehyde proton.
-
H6 Proton: Expected to be the most downfield of the ring protons due to its ortho position to the electron-withdrawing nitrogen atom. It will appear as a doublet, coupled to H5.
-
H3 Proton: Situated between the electron-withdrawing formyl group and the fluorine-influenced C4 position. It is expected to appear as a doublet of doublets, showing coupling to both H5 and the fluorine at C4.
-
H5 Proton: Located ortho to the fluorine atom and meta to the formyl group. It will likely appear as a complex multiplet due to coupling with H6, H3, and a significant through-space or multi-bond coupling to the fluorine atom.
-
Aldehyde Proton (-CHO): This will be the most downfield signal in the spectrum, appearing as a sharp singlet, potentially showing a very small long-range coupling to H3.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will be characterized by significant C-F coupling, which is invaluable for definitive assignments.[2] Standard ¹³C NMR spectra of fluorinated compounds often exhibit complex multiplets, making spectral interpretation challenging without advanced techniques.[3]
-
C4 (Carbon-bearing Fluorine): This signal will be significantly downfield and will appear as a large doublet due to the direct one-bond coupling to fluorine (¹JCF), typically in the range of 240-270 Hz.[4]
-
C2 (Carbon-bearing Formyl Group): This carbon will also be downfield and will show a smaller two-bond coupling to fluorine (²JCF).
-
C6: As the carbon atom ortho to the nitrogen, it will appear at a characteristic downfield shift, further influenced by its proximity to the formyl group. It will exhibit a three-bond coupling to fluorine (³JCF).
-
C3 & C5: These carbons will show two- and three-bond couplings to the fluorine atom, respectively. Their precise chemical shifts are influenced by the combined electronic effects of the substituents.
-
C=O (Carbonyl Carbon): This will be the most downfield carbon signal, typically appearing above 180 ppm. It may exhibit a small three-bond coupling to the fluorine atom (³JCF).
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected data for this compound with the experimentally determined NMR data of key structural analogs: 4-Fluoropyridine, 3-Fluoro-2-formylpyridine, and 4-Fluoro-2-methylpyridine.
| Compound | H3/C3 Shift (ppm) | H5/C5 Shift (ppm) | H6/C6 Shift (ppm) | Other Key Shifts (ppm) | Reference |
| This compound (Predicted) | ~7.6 (dd) / ~115 (d, ²JCF) | ~7.4 (m) / ~112 (d, ²JCF) | ~8.7 (d) / ~152 (d, ⁴JCF) | CHO: ~10.0 / C=O: ~190 | Prediction |
| 4-Fluoropyridine | 7.04 (m) / 121.3 (d, ²JCF=19.1 Hz) | 7.04 (m) / 121.3 (d, ²JCF=19.1 Hz) | 8.45 (m) / 150.9 (d, ³JCF=14.3 Hz) | C4: 166.5 (d, ¹JCF=241 Hz) | [5][6] |
| 3-Fluoro-2-formylpyridine | - / 159.2 (d, ¹JCF=273 Hz) | ~7.6 (m) / ~126 | ~8.6 (m) / ~148 | CHO: ~10.4 | [7] |
| 4-Fluoro-2-methylpyridine | ~6.8 (d) | ~6.9 (dd) | ~8.3 (d) | CH₃: ~2.4 | [8] |
Note: The table presents simplified data for comparison. Actual spectra will show more complex splitting patterns. Data for some analogs is sourced from spectral databases and may lack detailed coupling constant information.
This comparative analysis highlights how the introduction and positioning of the formyl group dramatically influence the chemical shifts, particularly deshielding the ortho (C3) and para (C5) positions relative to the unsubstituted analog.
Experimental Design & Protocols
To empirically validate the predicted structure and assign all signals unambiguously, a suite of 1D and 2D NMR experiments is required.
Protocol 1: Standard Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common first choice. For enhanced signal dispersion, especially for protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2: NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments on a standard 400 MHz spectrometer.
Caption: Recommended NMR experimental workflow for structural elucidation.
-
¹H NMR: Provides initial information on the number of protons and their local environments.
-
¹³C{¹H} NMR: A standard proton-decoupled carbon spectrum reveals the number of unique carbon environments and, crucially, the C-F coupling patterns.
-
¹⁹F NMR: Confirms the fluorine chemical shift and can reveal long-range H-F couplings in a high-resolution experiment.
-
gCOSY (Gradient Correlation Spectroscopy): Establishes which protons are spin-coupled to each other, allowing for the mapping of the proton network (e.g., confirming the H5-H6 and H5-H3 couplings).
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): Correlates each proton signal to the signal of the carbon atom it is directly bonded to. This is the primary method for assigning the protonated carbons (C3, C5, C6).
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for assigning quaternary carbons (C2, C4, and the carbonyl C) by correlating them to nearby protons. For example, the aldehyde proton should show a strong HMBC correlation to C2.
Key Mechanistic Insights & Causality
The Role of Fluorine in ¹³C NMR
The presence of fluorine complicates ¹³C spectra due to C-F coupling, but this complexity is also highly informative.[2] The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (one bond): Very large, typically > 200 Hz.
-
²JCF (two bonds): Significant, often 15-30 Hz.
-
³JCF (three bonds): Smaller, usually 5-10 Hz.
-
⁴JCF (four bonds): Generally small, < 4 Hz.
This predictable pattern is a powerful tool for assignment. The carbon directly attached to fluorine (C4) will be immediately obvious from its massive splitting.
Caption: Key C-F and H-F J-coupling relationships for spectral assignment.
Solvent Effects
The choice of NMR solvent can cause slight but noticeable changes in chemical shifts. Protic solvents (like Methanol-d₄) or highly polar solvents (like DMSO-d₆) can engage in hydrogen bonding or strong dipole-dipole interactions with the pyridine nitrogen and the formyl oxygen, leading to shifts in the electronic environment and, consequently, the observed chemical shifts.[4] For comparative studies, it is essential to use the same solvent consistently.
Conclusion
While a definitive, published NMR spectrum for this compound remains elusive, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of first principles and comparative analysis with known analogs. The electronic withdrawing nature of both the fluorine and formyl substituents creates a unique chemical shift pattern, while the various H-H, H-F, and C-F couplings provide a rich dataset for structural confirmation. The experimental workflow detailed here provides a clear and efficient path for any researcher to acquire and fully assign the NMR spectra of this, or any similarly complex, fluorinated heterocyclic compound, ensuring structural integrity and paving the way for its application in drug discovery and materials science.
References
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 1(110). [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
-
PubChem. 4-Fluoropyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [Link]
-
University of Utah. 13C DEPT NMR 1D Spectrum. Department of Chemistry. [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
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SpectraBase. 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
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A Comparative Guide to the Reactivity of 4-Fluoro-2-formylpyridine and 2-formylpyridine for the Modern Researcher
In the landscape of pharmaceutical and materials science research, pyridine scaffolds are of paramount importance. The strategic functionalization of these heterocycles allows for the fine-tuning of molecular properties, influencing everything from biological activity to material characteristics. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-Fluoro-2-formylpyridine and its parent compound, 2-formylpyridine. We will explore how the introduction of a fluorine atom at the 4-position fundamentally alters the chemical behavior of the pyridine ring and the formyl group, offering unique synthetic opportunities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of these reagents in their synthetic endeavors.
The Electronic Influence of the 4-Fluoro Substituent: A Theoretical Framework
The reactivity of an aromatic system is dictated by the electron density of the ring. Pyridine, with its electronegative nitrogen atom, is already considered an electron-deficient heterocycle compared to benzene. The introduction of a fluorine atom at the 4-position further perturbs this electronic landscape. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] This effect significantly reduces the electron density of the pyridine ring, a phenomenon that has profound implications for its reactivity.
While fluorine also possesses a lone pair that can participate in a resonance-donating effect (+M), the inductive effect is generally considered to be dominant in halogen-substituted pyridines. The strong -I effect of the fluorine atom in this compound makes the entire pyridine ring more electrophilic than that of 2-formylpyridine. This heightened electrophilicity is the cornerstone of the reactivity differences we will explore.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Pyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[2] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
2-formylpyridine: The pyridine ring in 2-formylpyridine is susceptible to SNAr, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. However, without a good leaving group, these reactions often require harsh conditions.
This compound: The presence of the fluorine atom at the 4-position in conjunction with the electron-withdrawing formyl group and the ring nitrogen dramatically activates the pyridine ring for SNAr.[4] The fluorine atom serves as an excellent leaving group, and its electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. Consequently, this compound will undergo SNAr reactions with a wide range of nucleophiles (amines, alkoxides, thiolates, etc.) under significantly milder conditions than 2-formylpyridine.
Expected Reactivity: this compound >> 2-formylpyridine
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with a Primary Amine
This protocol provides a general procedure for the SNAr reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add dry DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-formylpyridine derivative.
Diagram: SNAr Mechanism
Sources
Comparative Guide to the Analytical Characterization of 4-Fluoro-2-formylpyridine
Introduction
In the landscape of modern drug discovery and medicinal chemistry, fluorinated pyridine derivatives have emerged as crucial structural motifs.[1][2][3] The strategic incorporation of fluorine into the pyridine scaffold can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacological profile.[1][2][3] 4-Fluoro-2-formylpyridine, a pyridine ring substituted with a fluorine atom at the 4-position and a formyl (aldehyde) group at the 2-position, is a versatile building block in the synthesis of novel therapeutic agents.[4] Its dual functionality makes it a valuable precursor for a wide range of chemical transformations.[4]
This guide provides a comprehensive comparison of the primary analytical methods for the structural elucidation and purity assessment of this compound. As a Senior Application Scientist, my objective is to offer not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring that the described protocols are robust and self-validating.
The Analytical Imperative: Why In-Depth Characterization Matters
The precise structural confirmation and purity determination of this compound are paramount for its effective use in research and development. Any ambiguity in its structure or the presence of impurities can lead to misleading biological data and compromise the integrity of subsequent synthetic steps. The analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography—provide a complementary and holistic approach to the comprehensive characterization of this important synthetic intermediate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the atomic connectivity and the electronic environment of the molecule.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine ring. The coupling of these protons with the ¹⁹F nucleus will result in characteristic splitting patterns, providing crucial information for assigning the signals to their respective positions. For example, the proton ortho to the fluorine atom will exhibit a larger coupling constant (J-coupling) than the meta and para protons.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: The same NMR spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[6]
-
Data Interpretation:
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. The chemical shifts of the other carbon atoms will also be influenced by the electron-withdrawing effects of the fluorine and formyl groups.
C. ¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[7]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: The same NMR spectrometer, equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: A wider spectral width is often required for ¹⁹F NMR compared to ¹H NMR.
-
Referencing: An external reference standard, such as CFCl₃, is typically used.
-
Data Interpretation:
The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and can be used to confirm the position of the fluorine substituent on the pyridine ring.[7]
Visualization of NMR Workflow:
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
A. Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (125.10 g/mol ).
-
Capillary Voltage and Temperature: Optimize these parameters to achieve a stable signal.
-
Data Interpretation:
The ESI-mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126.11. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.[9]
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.[9]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
-
-
MS Parameters:
-
Ionization Mode: Electron ionization (EI) at 70 eV is standard.[9]
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight.
-
Data Interpretation:
The gas chromatogram will show a peak corresponding to this compound. The mass spectrum associated with this peak will show the molecular ion (M⁺) at m/z 125 and a characteristic fragmentation pattern that can be used for structural confirmation.
Visualization of MS Workflow:
Caption: General workflow for mass spectrometry analysis.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[6]
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.[6]
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans.
-
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands for the key functional groups:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretches: Bands above 3000 cm⁻¹.
Table 1: Comparison of Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1700 - 1720 | Strong |
| Aldehyde C-H Stretch | 2820 and 2720 | Weak |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1200 - 1300 | Strong |
IV. Chromatographic Methods: Assessing Purity
Chromatographic techniques are indispensable for determining the purity of a compound and for identifying and quantifying any impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[11]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[12] Isocratic or gradient elution can be used.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.[6]
-
Detection: Monitor the elution profile at a wavelength where the compound has strong UV absorbance (e.g., 254 nm).
Data Interpretation:
A pure sample of this compound should give a single, sharp peak in the chromatogram. The presence of other peaks indicates the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to estimate the purity of the sample.
B. Gas Chromatography (GC)
As mentioned in the MS section, GC is also an excellent method for assessing the purity of volatile compounds.
Experimental Protocol:
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Parameters: Similar GC parameters as described for GC-MS can be used.
Data Interpretation:
The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of the carbon atoms. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
Table 2: Comparison of Chromatographic Methods for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Detector | UV-Vis, Diode Array, Mass Spectrometer, etc. | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
| Advantages | High versatility, non-destructive (for UV detection). | High resolution, high sensitivity (with FID). |
| Considerations | Solvent consumption. | Sample must be volatile and thermally stable. |
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and provides valuable fragmentation information. IR spectroscopy offers a rapid means of identifying key functional groups, and chromatographic methods are essential for assessing purity.
By employing this multi-technique workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their starting materials, which is a critical foundation for successful and reproducible scientific outcomes.
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A Comparative Guide to the Biological Activity of 4-Fluoro-2-formylpyridine Derivatives and Their Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Design
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding.[1][2][3] A key strategy in modern drug discovery involves the precise modification of such scaffolds to enhance their therapeutic profile. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine.[1][4]
This guide provides an in-depth comparison of the biological activities of 4-fluoro-2-formylpyridine derivatives against their non-fluorinated analogs. We will explore the causal relationships between fluorine incorporation, the resulting changes in physicochemical properties, and the ultimate impact on biological performance. This analysis is grounded in established principles and supported by experimental data from the broader scientific literature, offering valuable insights for researchers in drug development.
Pillar 1: The Physicochemical and Biological Impact of Fluorination
The substitution of a hydrogen atom with fluorine, while seemingly minor due to their similar sizes (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), instigates a cascade of profound changes in a molecule's properties.[5] Understanding these effects is crucial to appreciating the performance differences between fluorinated and non-fluorinated analogs.
Key Physicochemical Alterations:
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element.[5][6] When placed on an aromatic ring like pyridine, its powerful electron-withdrawing nature significantly reduces the electron density of the ring and the basicity of the pyridine nitrogen.[5][6] This lower pKa can prevent unwanted protonation at physiological pH, which often enhances a molecule's ability to permeate biological membranes and can lead to improved bioavailability.[6]
-
Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP), a measure of its fat-solubility.[7] This can improve passage across lipid-rich barriers such as cell membranes and the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[5][7]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by enzymes like the cytochrome P450 family.[7][8] Replacing a metabolically vulnerable C-H bond with a C-F bond can dramatically increase a drug's half-life, reducing the required dosing frequency.[7]
-
Conformational Control: The steric and electronic properties of fluorine can influence the molecule's preferred three-dimensional shape.[5][7] This can lock the molecule into a conformation that is more favorable for binding to its biological target, thereby increasing potency.[7][9]
Influence on Target Binding:
The electronegativity of fluorine allows it to form unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and selectivity.[1][6][8]
Pillar 2: Comparative Biological Activity - A Focus on Thiosemicarbazone Derivatives
A prominent and highly versatile class of compounds derived from 2-formylpyridine are thiosemicarbazones. These molecules are formed by the condensation of 2-formylpyridine (or its fluorinated analog) with a thiosemicarbazide. Thiosemicarbazones are potent metal chelators and are widely recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11][12][13] Their mechanism often involves the chelation of essential metal ions like iron and copper, disrupting vital cellular processes in pathogens or cancer cells.[12][14][15]
While direct, side-by-side comparative studies for the exact this compound thiosemicarbazone versus its non-fluorinated parent are sparse in single publications, we can synthesize a robust comparison based on the established principles discussed above.
Table 1: Anticipated Performance Comparison of Thiosemicarbazone Derivatives
| Feature | 2-Formylpyridine Thiosemicarbazone (Non-Fluorinated Analog) | This compound Thiosemicarbazone (Fluorinated Derivative) | Rationale for Difference |
| Anticipated Cell Permeability | Moderate | Enhanced | Increased lipophilicity and reduced basicity from the 4-fluoro group generally lead to better membrane translocation.[6][7] |
| Metabolic Stability | Susceptible to ring oxidation | Enhanced | The strong C-F bond protects the pyridine ring from metabolic attack, potentially leading to a longer duration of action.[7][8] |
| Anticancer Potency (IC₅₀) | Active | Potentially Higher (Lower IC₅₀) | Improved cell uptake and potentially stronger target interactions could lead to greater cytotoxicity in cancer cells at lower concentrations.[8][16] |
| Antimicrobial Potency (MIC) | Active | Potentially Higher (Lower MIC) | Enhanced penetration into microbial cells could result in a lower minimum inhibitory concentration (MIC) required to inhibit growth.[10][11] |
| Metal Chelating Ability | Strong | Modulated | The electron-withdrawing fluorine atom alters the electronic properties of the entire molecule, which can subtly change the strength and geometry of metal coordination. |
Pillar 3: Self-Validating Experimental Protocols
To empirically validate the hypotheses outlined above, standardized and robust biological assays are essential. Below are detailed protocols for determining cytotoxicity and antimicrobial susceptibility, which serve as self-validating systems for comparing compound efficacy.
Experimental Protocol 1: Cytotoxicity Evaluation via MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity.
Objective: To quantify the cytotoxic effects of fluorinated and non-fluorinated pyridine derivatives on a cancer cell line (e.g., MCF-7, HeLa).[17]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated analogs) in growth medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Objective: To determine the MIC of fluorinated and non-fluorinated pyridine derivatives against bacterial strains (e.g., S. aureus, E. coli).[11][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator, spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.
-
Controls: Include a sterility control (MHB only) and a growth control (MHB + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion
The strategic incorporation of a fluorine atom at the 4-position of a 2-formylpyridine scaffold is a highly effective method for modulating biological activity. This single atomic substitution triggers a predictable yet powerful cascade of changes in the molecule's physicochemical properties, including reduced basicity, increased lipophilicity, and enhanced metabolic stability.[5][6][7] These modifications directly translate into improved pharmacokinetic and pharmacodynamic profiles, often resulting in superior cell permeability and target engagement.[8] Consequently, this compound derivatives frequently exhibit enhanced potency as anticancer or antimicrobial agents compared to their non-fluorinated analogs. For drug development professionals, leveraging 4-fluorinated pyridine building blocks offers a validated and rational approach to optimizing lead compounds and accelerating the discovery of novel therapeutics.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Taylor, R. E. (Ed.). (2015). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons. [Link]
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Ertürk, E., & Ayla, S. (2019). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 339-350. [Link]
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Dakshanamurthy, S. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. LinkedIn. [Link]
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Gulea, A., et al. (2019). DESIGN AND SYNTHESIS OF BIOLOGICAL ACTIVE COMPOUNDS OF 3d METALS WITH THIOSEMICARBAZONE N(4)-SUBSTITUTES OF 2-FORMYLPYRIDINE DERIVATIVES. ResearchGate. [Link]
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Antholine, W., Knight, J., Whelan, H., & Petering, D. H. (1977). Studies of the reaction of 2-formylpyridine thiosemicarbazone and its iron and copper complexes with biological systems. Molecular pharmacology, 13(1), 89–98. [Link]
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Antholine, W., et al. (1977). Studies of the Reaction of 2-Formylpyridine Thiosemicarbazone and Its Iron and Copper Complexes with Biological Systems. ResearchGate. [Link]
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Szeliga, J., et al. (2021). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 26(16), 4994. [Link]
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El-Gamel, N. E. A., et al. (2020). New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. Heliyon, 6(11), e05470. [Link]
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Rodriguez-Arguelles, M. C., et al. (1995). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of . Journal of inorganic biochemistry, 58(3), 157–173. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazones and Their Metal Complexes. Mini reviews in medicinal chemistry, 7(6), 639–645. [Link]
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Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic chemistry, 57, 107–113. [Link]
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Gürdere, M. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Medicinal Chemistry Research, 31(10), 1735–1753. [Link]
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Villa-Ruano, N., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 15286. [Link]
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El-Sayed, N. N. E., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4994. [Link]
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Al-Omair, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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A Researcher's Comparative Guide to the FT-IR Spectrum of 4-Fluoro-2-formylpyridine
For professionals in synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is paramount. 4-Fluoro-2-formylpyridine, a key heterocyclic building block, presents a unique spectroscopic challenge due to the interplay of its functional groups. This guide provides an in-depth interpretation of its Fourier-Transform Infrared (FT-IR) spectrum, grounded in comparative analysis and established spectroscopic principles. We will dissect the spectrum by comparing it to simpler, related molecules to understand the specific contribution of each functional group to the overall spectral fingerprint.
The Structural Landscape of this compound
FT-IR spectroscopy is a powerful technique that probes the vibrational modes of molecules. The energy at which a bond vibrates is highly sensitive to its environment, including the atoms it connects, the presence of resonance, and the inductive effects of neighboring substituents. In this compound, we must consider three primary components: the pyridine ring, the aldehyde (formyl) group, and the carbon-fluorine bond.
The aldehyde group is conjugated with the aromatic pyridine ring, which will lower the frequency of the carbonyl (C=O) stretching vibration compared to a saturated aldehyde.[1][2] Furthermore, the strongly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, which can subtly influence bond energies and, consequently, their vibrational frequencies across the molecule.
Below is a diagram illustrating the key vibrational modes we anticipate identifying in the FT-IR spectrum.
Caption: Structure of this compound with key IR-active bonds.
Core Spectral Interpretation: A Region-by-Region Analysis
An FT-IR spectrum is typically analyzed in distinct regions. Here, we predict the key absorption bands for this compound.
-
C-H Stretching Region (3100-2700 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹, characteristic of C-H bonds on the pyridine ring.[3]
-
Aldehyde C-H Stretch: This is a highly diagnostic feature. Aldehydes display two characteristic, weak to medium C-H stretching bands.[1] One appears around 2850-2800 cm⁻¹ and a second, more distinct one, appears at a lower frequency, around 2750-2720 cm⁻¹.[2][4] The presence of this lower-frequency band is strong evidence for an aldehyde group.
-
-
Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹):
-
The C=O stretch gives rise to one of the most intense and sharp absorptions in the spectrum.[5] For a saturated aldehyde, this band appears around 1740-1720 cm⁻¹. However, conjugation with the aromatic pyridine ring delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency to the 1710-1685 cm⁻¹ range.[1][2] The electron-withdrawing effect of the fluorine atom may slightly counteract this shift, but the peak is confidently predicted to be near 1700 cm⁻¹.
-
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of complex, overlapping signals from various bond vibrations, making it unique to the molecule.
-
Pyridine Ring Vibrations (C=C and C=N Stretches): Aromatic rings, including pyridine, exhibit several characteristic skeletal vibrations. Expect multiple sharp bands of variable intensity in the 1600-1400 cm⁻¹ range.[3][6]
-
Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration for aryl fluorides is typically strong and found in the 1250-1000 cm⁻¹ range.[7][8] This peak is a key identifier for the fluorine substituent.
-
C-H Bending Vibrations: Out-of-plane C-H bending vibrations for substituted aromatics appear below 900 cm⁻¹ and can provide information about the substitution pattern.[9]
-
The Power of Comparison: Isolating Substituent Effects
To truly understand the spectrum of this compound, we must compare it with its constituent parts. This comparative approach allows us to pinpoint the spectral contributions of the formyl and fluoro groups.
| Vibrational Mode | Pyridine | 4-Fluoropyridine | 2-Formylpyridine | This compound (Predicted) | Causality of Spectral Shift |
| Aldehyde C-H Stretch | Absent | Absent | ~2820, 2730 cm⁻¹ | ~2850, 2750 cm⁻¹ | Diagnostic for the -CHO group. Position is relatively insensitive to other ring substituents. |
| Carbonyl C=O Stretch | Absent | Absent | ~1700 cm⁻¹ | ~1705 cm⁻¹ | Strong, sharp peak. Conjugation with the ring lowers it from the typical ~1730 cm⁻¹ of saturated aldehydes.[1] The F atom's inductive effect may cause a slight increase in frequency compared to 2-formylpyridine. |
| Aromatic C=C/C=N Stretches | ~1580, 1480, 1435 cm⁻¹ | Peaks shift due to F | Peaks shift due to -CHO | ~1600-1400 cm⁻¹ | Substituents alter the ring's electron distribution, shifting the skeletal vibration frequencies. |
| Aryl C-F Stretch | Absent | ~1220 cm⁻¹ (Strong) | Absent | ~1230 cm⁻¹ (Strong) | A strong, characteristic band confirming the presence and position of the fluorine atom. |
This table demonstrates how the spectrum of the target molecule is a composite, yet electronically modulated, version of its simpler analogues. The presence of the aldehyde C-H and C=O stretches from 2-formylpyridine and the strong C-F stretch from 4-fluoropyridine are the key confirmatory signals.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Reproducible and accurate data is the bedrock of scientific integrity. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples like this compound due to its minimal sample preparation and ease of use.[10][11]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
ATR Accessory with a diamond or zinc selenide crystal[12]
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, run a background scan. This is a critical step to measure the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. A few milligrams is sufficient.[12]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.[13]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1.
Caption: Standard workflow for ATR-FT-IR analysis of a solid sample.
Conclusion
The FT-IR spectrum of this compound is rich with information. Positive identification hinges on observing a specific combination of key bands: the characteristic aldehyde C-H stretches (~2850 and 2750 cm⁻¹), a strong conjugated carbonyl C=O stretch (~1705 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), multiple pyridine ring vibrations (1600-1400 cm⁻¹), and a robust C-F stretch (~1230 cm⁻¹). By comparing the spectrum to simpler molecules, the influence of each substituent becomes clear, transforming a complex pattern of peaks into a definitive structural confirmation. This guide provides the framework for researchers to interpret such spectra with confidence and scientific rigor.
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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SciSpace. (n.d.). Structural properties of fluorinated amorphous carbon films. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-formylpyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. 4-Fluoro-2-formylpyridine is a versatile heterocyclic compound, with its aldehyde group offering a reactive handle for diverse chemical transformations and the fluorinated pyridine core providing unique electronic properties often sought in medicinal chemistry.[1] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this compound, comparing different ionization techniques and contextualizing the data with alternative analytical methodologies.
Predicting the Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation.[2][3] This fragmentation is highly reproducible and provides a detailed fingerprint of the molecule's structure. For this compound (C₆H₄FNO, Molecular Weight: 125.10 g/mol ), we can predict a series of characteristic fragmentation pathways based on the established principles of mass spectrometry.[4]
The initial event is the removal of an electron to form the molecular ion (M⁺•), which is expected to be prominent due to the stability of the aromatic pyridine ring.[3][4] The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways under EI-MS:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, this involves the cleavage of the C-H bond of the formyl group, resulting in a stable acylium ion.[4][5]
-
Loss of the Formyl Radical (M-29): Alpha-cleavage, a characteristic fragmentation of carbonyl compounds, leads to the loss of the entire CHO group.[4][6] This results in a fluoropyridinyl cation.
-
Loss of a Fluorine Radical (M-19): The C-F bond can cleave, although it is generally a strong bond. The presence of this fragment would be indicative of the fluorine substituent.[7]
-
Loss of Carbon Monoxide (M-28) from M-1: Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a neutral carbon monoxide molecule.
-
Pyridine Ring Fission: While the aromatic ring is relatively stable, high-energy ionization can induce ring opening and fragmentation, leading to smaller charged fragments. A characteristic loss for pyridine and its derivatives is the elimination of HCN (M-27 from the main ring fragment).
The following table summarizes the major predicted fragments for this compound under electron ionization.
| m/z | Proposed Fragment | Notes |
| 125 | [C₆H₄FNO]⁺• | Molecular Ion (M⁺•) |
| 124 | [C₆H₃FNO]⁺ | Loss of H• from the formyl group (M-1) |
| 96 | [C₅H₄FN]⁺ | Loss of •CHO from the molecular ion (M-29) |
| 106 | [C₆H₄NO]⁺• | Loss of F• from the molecular ion (M-19) |
| 96 | [C₅H₃FN]⁺ | Loss of CO from the [M-1]⁺ fragment |
| 70 | [C₄H₃F]⁺• | Loss of HCN from the [M-29]⁺ fragment |
Below is a diagram illustrating the predicted fragmentation cascade.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis of Ionization Techniques: EI-MS vs. ESI-MS
The choice of ionization technique is critical and depends on the analytical goal. While EI provides rich structural detail, Electrospray Ionization (ESI) offers complementary information.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron beam bombardment in the gas phase. | Formation of charged droplets from a solution, followed by solvent evaporation.[8] |
| Fragmentation | Extensive, providing a detailed structural "fingerprint". | Minimal ("soft" ionization), primarily yielding the protonated molecule [M+H]⁺. |
| Molecular Ion | M⁺• peak is observed, but can be weak or absent for unstable molecules. | [M+H]⁺ or other adducts are typically the base peak, confirming molecular weight. |
| Sample Introduction | Typically coupled with Gas Chromatography (GC-MS). | Typically coupled with Liquid Chromatography (LC-MS). |
| Best For | Elucidating the structure of relatively volatile and thermally stable compounds. | Analyzing less volatile, polar, and thermally labile molecules; confirming molecular weight. |
For this compound, ESI-MS would be expected to yield a strong signal at m/z 126, corresponding to the protonated molecule [C₆H₄FNO + H]⁺. This provides a clear confirmation of the compound's molecular weight, which can sometimes be ambiguous in EI spectra if the molecular ion peak is not prominent.
A Complementary Approach: ¹⁹F NMR Spectroscopy
While mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the chemical environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized tool.[9]
Advantages of ¹⁹F NMR for Analyzing this compound:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection.[9]
-
Unambiguous Confirmation: It provides direct evidence of the presence of fluorine in the molecule.
-
Structural Information: The chemical shift and coupling constants in a ¹⁹F NMR spectrum can confirm the position of the fluorine atom on the pyridine ring and provide information about neighboring atoms.
-
Quantitative Analysis: ¹⁹F NMR can be used for accurate quantification of the fluorinated analyte.[10]
Combining mass spectrometry for molecular weight and fragmentation data with ¹⁹F NMR for specific confirmation of the fluorine environment provides a highly robust and self-validating system for structural elucidation.
Experimental Protocols
Protocol 1: Analysis by GC-MS (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.
-
GC Method:
-
Injector Temperature: 250°C
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern with the predicted pathways.
Protocol 2: Analysis by LC-MS (ESI)
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: Extract the ion chromatogram for the expected protonated molecule (m/z 126). Confirm the presence of a peak at the correct retention time with the corresponding mass.
Caption: Comparative experimental workflows for MS analysis.
Conclusion
The mass spectrometric analysis of this compound offers a case study in leveraging predictable fragmentation patterns for structural confirmation. While a direct experimental spectrum is the ultimate arbiter, a thorough understanding of fragmentation rules for aldehydes, aromatic systems, and halogenated compounds allows for a robust prediction of the EI mass spectrum. The extensive fragmentation of EI-MS provides deep structural insight, which is powerfully complemented by the unambiguous molecular weight confirmation from soft ionization techniques like ESI. For complete and rigorous characterization, especially within a drug development context, integrating these mass spectrometric methods with orthogonal techniques such as ¹⁹F NMR is the gold standard, ensuring the highest level of scientific integrity and confidence in the assigned structure.
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. Retrieved from [Link]
-
Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020, December 19). YouTube. Retrieved from [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. (2019, April 6). University of Victoria. Retrieved from [Link]
-
Pyridine. (n.d.). NIST WebBook. Retrieved from [Link]
-
meta-Selective Fluorination of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (n.d.). American Chemical Society. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for 4-Fluoro-2-formylpyridine Analysis
This guide provides an in-depth, objective comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Fluoro-2-formylpyridine against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a scientifically robust and self-validating framework for your analytical needs. All protocols and data are presented to support informed decision-making in a research and development setting.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in medicinal chemistry, valued for the influence of its fluorine substituent on the physicochemical properties of target molecules. The precise quantification of this pyridine derivative is paramount in ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products. The development of a robust, accurate, and reliable analytical method is therefore not merely a procedural step but a cornerstone of successful drug discovery and development. This guide will focus on a newly developed stability-indicating RP-HPLC method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
The Developed RP-HPLC Method: A Deep Dive
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection was developed to provide a straightforward, yet robust, approach for the analysis of this compound. The choice of a C18 stationary phase is predicated on its wide applicability and proven performance for the separation of moderately polar aromatic compounds.
The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, was selected for several key reasons. Acetonitrile provides good elution strength for pyridine derivatives, while the aqueous component allows for fine-tuning of the retention. Formic acid serves a dual purpose: it protonates the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance, and it ensures compatibility with mass spectrometry should a hyphenated technique be desired for further characterization.
The detection wavelength was set based on the UV absorption spectrum of formylpyridines, which typically exhibit strong absorbance in the range of 250-280 nm. A study on the UV photodissociation action spectra of protonated formylpyridines supports this choice, indicating significant absorption in this region.[1][2]
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.
Method Validation Overview
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Comparative Analysis of Analytical Techniques
While the developed RP-HPLC method offers a robust solution, it is essential to consider alternative techniques that may offer advantages in specific scenarios. This section compares the HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
| Parameter | Developed RP-HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential migration of ions in an electric field. |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer | CE system with UV or DAD |
| Sample Volatility | Not required | Required (or derivatization needed) | Not required |
| Selectivity | Good, based on polarity. | Excellent, based on volatility and mass-to-charge ratio. | Excellent, based on charge-to-size ratio. |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~0.01 µg/mL (with appropriate sample prep) | ~1 µg/mL |
| Analysis Time | ~25 minutes | ~30-40 minutes (including sample prep) | ~10-20 minutes |
| Sample Throughput | High | Moderate | High |
| Method Development | Moderate complexity | More complex (derivatization may be needed) | Moderate complexity (buffer optimization) |
| Cost (Instrument) | Moderate | High | Moderate |
| Primary Application | Routine QC, purity analysis, stability testing. | Impurity identification, trace analysis. | Chiral separations, analysis of charged species. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For pyridine derivatives, it offers high sensitivity and specificity. However, the aldehyde functional group in this compound can be reactive at the high temperatures of the GC inlet, potentially requiring derivatization to improve stability and chromatographic performance.
Instrumentation:
-
Gas chromatograph with a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-WAX).
Reagents:
-
Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA).
-
Organic solvent (e.g., Ethyl acetate).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 50-350 amu
-
Sample Preparation: Derivatize the sample with PFBHA in an appropriate solvent, followed by extraction.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field. This technique is particularly well-suited for the analysis of charged species and can offer very high separation efficiency.[8] For this compound, which is a basic compound, CE can be a viable alternative, especially for chiral separations if a chiral selector is added to the buffer.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode-array detector.
-
Fused silica capillary.
Reagents:
-
Buffer (e.g., Phosphate buffer, pH 2.5).
-
Organic modifier (e.g., Acetonitrile).
CE Conditions:
-
Capillary: 50 µm i.d., 50 cm total length.
-
Buffer: 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: 214 nm
-
Injection: Hydrodynamic injection (50 mbar for 5 s).
-
Sample Preparation: Dissolve the sample in the running buffer.
Logic of Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion
The developed RP-HPLC method provides a reliable and robust solution for the routine analysis of this compound. Its advantages include ease of use, high throughput, and moderate cost. However, for applications requiring higher sensitivity and specificity for trace impurity identification, GC-MS is a superior choice, albeit with a more complex sample preparation and higher instrumental cost. Capillary electrophoresis offers a valuable alternative for specific applications such as chiral separations and the analysis of highly charged analogs. Ultimately, the selection of the most appropriate analytical technique should be guided by a thorough understanding of the analytical problem and the strengths and weaknesses of each method.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link].
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link].
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].
-
ICH. Quality Guidelines. Available from: [Link].
-
GOV.UK. Development of a quantitative method for pyridine in biota (crustacean) and sediment samples. Available from: [Link].
- Agency for Toxic Substances and Disease Registry. Analytical Methods. In: Toxicological Profile for Pyridine.
- Losada S, Pitchers EP, Potter K, Katsiadaki I, Taylor N. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- McKinnon BI, Marlton SJP, Dezalay J, Soorkia S, Blanksby SJ, Trevitt AJ. UV photodissociation action spectra of protonated formylpyridines. The Journal of Chemical Physics. 2022;157(13):134305.
-
PubMed. UV photodissociation action spectra of protonated formylpyridines. Available from: [Link].
-
ResearchGate. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link].
- Singh S, Singh B, Bahuguna R, Wadhwa L, Saxena R. Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. PubMed Central. 2014.
- Sharma P, Jain A, Singh S. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. 2021;199:114030.
-
ResearchGate. Quantitative Pharmaceutical Analysis by Capillary Electrophoresis. Available from: [Link].
Sources
- 1. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. benchchem.com [benchchem.com]
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- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-formylpyridine
Introduction: 4-Fluoro-2-formylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The strategic placement of a fluorine atom and an aldehyde group on the pyridine ring provides a versatile scaffold for creating complex molecular architectures with tailored physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the aldehyde group serves as a reactive handle for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and condensations.[1] Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers.
This guide provides an in-depth comparison of the most prevalent synthetic strategies for preparing this compound. We will dissect each route, explaining the mechanistic rationale behind experimental choices, providing detailed protocols, and offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Halogen Exchange (Halex) from 4-Chloro-2-formylpyridine
The nucleophilic aromatic substitution (SNAr) of a chloride with fluoride, commonly known as a Halex reaction, is one of the most direct methods for introducing fluorine into an aromatic ring. This pathway is contingent on the availability of the chlorinated precursor, 4-Chloro-2-formylpyridine.
Mechanistic Rationale: The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen and the additional activation provided by the formyl group at the 2-position. The reaction proceeds through a polar, aprotic solvent that effectively solvates the cation of the fluoride salt (e.g., K+ or Cs+) while leaving the fluoride anion relatively "naked" and highly nucleophilic. The fluoride anion attacks the C4 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom and the oxygen of the formyl group. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the desired product. The rate of reaction for fluoropyridines is often significantly faster than for the corresponding chloropyridines, making fluoride an excellent nucleophile in this context.[2]
Workflow Visualization
Diagram 1: Halogen Exchange (Halex) Route.
Experimental Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-formylpyridine (1.0 eq.).
-
Reagents: Add spray-dried potassium fluoride (KF, 2.0-3.0 eq.) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Sulfolane. The use of a phase-transfer catalyst (e.g., 18-crown-6) can be beneficial but is not always necessary.
-
Reaction: Heat the reaction mixture to 100–150 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]
Route 2: Oxidation of 2-Methyl-4-fluoropyridine
This classical approach utilizes the readily available starting material, 2-Methyl-4-fluoropyridine, and converts the methyl group into the required aldehyde functionality through oxidation.
Mechanistic Rationale: The oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a common and effective choice for this transformation.[4] The reaction mechanism is believed to involve an ene reaction between the methyl group and SeO₂, followed by a[5][6]-sigmatropic rearrangement to form a seleninic acid intermediate. This intermediate then eliminates water and selenium metal to yield the aldehyde. The choice of solvent is critical; typically, a solvent like dioxane or toluene is used at reflux temperatures.
Workflow Visualization
Diagram 2: Oxidation of a Methyl Group.
Experimental Protocol
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-Methyl-4-fluoropyridine (1.0 eq.) in a suitable solvent like toluene or 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.1-1.5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture and filter to remove the black selenium precipitate.
-
Extraction: Wash the filtrate with an aqueous solution of sodium bicarbonate to remove any acidic byproducts. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product is typically purified by silica gel chromatography to yield this compound.[4]
Route 3: Formylation via Metal-Halogen Exchange
Organometallic chemistry offers a powerful and regioselective method for functionalizing pyridine rings. This route typically starts with a halogenated precursor, such as 4-fluoro-2-bromopyridine, which is converted into a highly reactive organolithium species that can then be trapped with a formylating agent.
Mechanistic Rationale: This synthesis leverages the metal-halogen exchange reaction, a fundamental transformation in organometallic chemistry.[7] At very low temperatures (typically -78 °C or lower), an organolithium reagent like n-butyllithium (n-BuLi) rapidly exchanges with the bromine atom at the C2 position of 4-fluoro-2-bromopyridine.[8][9] This exchange is kinetically favored over nucleophilic attack on the pyridine ring. The resulting 4-fluoro-2-lithiopyridine is a potent nucleophile. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF). The lithium species adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to furnish the final aldehyde product. The use of cryogenic temperatures is crucial to prevent side reactions and decomposition of the unstable organolithium intermediate.[8]
Workflow Visualization
Diagram 3: Organometallic Formylation Route.
Experimental Protocol
-
Setup: Add 4-fluoro-2-bromopyridine (1.0 eq.) to a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.2-1.5 eq.) dropwise to the reaction mixture, again maintaining the low temperature.
-
Quenching: After stirring for an additional hour at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue via column chromatography to obtain the target compound.
Comparative Analysis
| Feature | Route 1: Halogen Exchange | Route 2: Oxidation | Route 3: Organometallic Formylation |
| Starting Material | 4-Chloro-2-formylpyridine | 2-Methyl-4-fluoropyridine | 4-Fluoro-2-bromopyridine |
| Number of Steps | 1 | 1 | 1 (from bromo-precursor) |
| Key Reagents | KF or CsF, DMSO | Selenium Dioxide (SeO₂) | n-BuLi, DMF |
| Typical Yields | Good to excellent | Moderate to good | Good |
| Scalability | Generally good, but can be limited by heat transfer and solvent volume. | Good, but SeO₂ is toxic and selenium waste must be managed. | Challenging due to cryogenic requirements and handling of pyrophoric n-BuLi. |
| Safety & Handling | High reaction temperatures. DMSO can be difficult to remove. | SeO₂ is highly toxic. Formation of elemental selenium waste. | Requires strict anhydrous/inert conditions. n-BuLi is pyrophoric. Cryogenic temperatures needed. |
| Advantages | Very direct; high atom economy; simple procedure. | Utilizes a common and often inexpensive starting material. | High regioselectivity; versatile for introducing other functional groups. |
| Disadvantages | Availability and cost of the chlorinated starting material can be an issue. | Toxicity of selenium reagents; potential for over-oxidation; selenium waste disposal. | Strict reaction conditions; sensitivity to moisture and air; scalability challenges. |
Conclusion for the Practicing Scientist
The choice of synthetic route to this compound is a strategic decision dictated by laboratory capabilities, scale, budget, and the availability of starting materials.
-
The Halogen Exchange Route is arguably the most straightforward and efficient path, provided the chlorinated precursor is accessible and affordable. Its simplicity and high potential yields make it attractive for both small and large-scale synthesis.[3]
-
The Oxidation Route represents a robust and classical alternative. It is particularly valuable when 2-Methyl-4-fluoropyridine is a more readily available starting material than the halogenated aldehydes. However, the toxicity of selenium dioxide necessitates stringent safety precautions and a plan for waste management.[4]
-
The Organometallic Formylation Route offers excellent regioselectivity but is the most technically demanding. This method is best suited for smaller-scale laboratory synthesis where precise control is possible and is often the method of choice when building complex molecules where other functional groups might not tolerate oxidative or high-temperature conditions.[7][8]
Ultimately, a thorough cost analysis of starting materials and a realistic assessment of the available equipment and safety infrastructure should guide the final selection of the synthetic strategy.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
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BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Available at: [Link]
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Mechanism of Lithium-Halogen Exchange and Related Reactions. Available at: [Link]
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Introduction: The Critical Role of Purity in a Versatile Building Block
An Objective Guide to the Purity Assessment of Synthesized 4-Fluoro-2-formylpyridine
This compound, a key heterocyclic building block, is integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique structure, featuring a fluorine atom at the 4-position and an aldehyde at the 2-position, makes it a versatile intermediate. The fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability in final drug products.[1] However, the presence of impurities—even in trace amounts—can drastically alter reaction pathways, generate unwanted by-products, and introduce potential toxicity. Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint; it is a fundamental necessity to ensure the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their needs.
The Analytical Landscape: Choosing the Right Tool for the Task
A multi-faceted approach is essential for a comprehensive purity profile. No single technique can reveal all possible impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique lens through which to view the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the industry standard for quantifying the purity of non-volatile and thermally stable compounds like this compound.[2][3] Its strength lies in its ability to separate the main compound from its impurities, allowing for precise quantification based on peak area percentage.
Why Reversed-Phase HPLC? The choice of a reversed-phase (RP) method, typically with a C18 column, is dictated by the molecule's moderate polarity. The nonpolar stationary phase (C18) retains the analyte, while a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it. This setup provides excellent resolution for separating compounds with subtle differences in polarity, which is characteristic of synthesis-related impurities.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for resolving moderately polar small molecules.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in producing sharp, symmetrical peaks for basic compounds like pyridines by controlling ionization.[5] |
| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.[6] |
| Detector | UV at 254 nm | The pyridine ring is an aromatic heterocycle that strongly absorbs UV radiation, providing high sensitivity.[7] |
| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
-
Standard & Sample Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample for analysis by dissolving it in the same diluent to a final concentration of approximately 1.0 mg/mL.[6]
-
-
System Setup:
-
Equilibrate the HPLC system with the mobile phase conditions outlined in Table 1 until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the reference standard to determine the retention time of the main peak.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
To illustrate the method's utility, two hypothetical batches were analyzed.
Table 2: Comparative HPLC Purity Analysis
| Batch ID | Retention Time (min) | Purity (% Area) | Impurity Profile |
| Batch A | 8.52 | 99.6% | Single impurity at 6.2 min (0.25%) |
| Batch B | 8.51 | 98.1% | Impurity at 6.2 min (0.23%)Impurity at 9.8 min (1.5%) |
This comparison clearly shows that while both batches are relatively pure, Batch B contains a significant late-eluting (more non-polar) impurity that requires further investigation.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile organic compounds.[8] It is particularly useful for detecting residual solvents from the synthesis (e.g., acetonitrile, dichloromethane) and volatile, thermally stable impurities.[9] The mass spectrometer provides structural information, aiding in the tentative identification of unknown peaks.[2]
Causality in Method Selection: The applicability of GC-MS hinges on the analyte's volatility and thermal stability. This compound is sufficiently volatile for GC analysis. Coupling GC with a mass spectrometer is crucial because it provides mass-to-charge ratio data, which can be compared against spectral libraries to identify impurities that are not structurally obvious.
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS System Parameters:
-
Injector: Split mode (e.g., 50:1), 250 °C.
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the prepared sample.
-
Analyze the resulting total ion chromatogram (TIC).
-
Examine the mass spectrum of any impurity peaks and compare them against the NIST library for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for structure elucidation and can provide definitive proof of identity.[10] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Crucially, ¹⁹F NMR offers a unique advantage for fluorinated compounds.
Why ¹⁹F NMR is a Critical Tool: The ¹⁹F nucleus is 100% abundant and highly sensitive. Its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for identifying fluorinated impurities that might be difficult to resolve by chromatography.[11] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard, providing an orthogonal result to HPLC's relative purity measurement.[12][13]
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
For qNMR, also add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or a fluorinated standard for ¹⁹F qNMR).
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.[12]
-
-
Spectral Analysis:
-
¹H NMR: Confirm the presence of the aldehyde proton (~10 ppm) and the aromatic protons, checking their splitting patterns and integrations. Look for unexpected signals.
-
¹⁹F NMR: The spectrum should show a single primary signal for the product. Any additional signals indicate the presence of fluorinated impurities.
-
¹³C NMR: Confirm the number of unique carbons in the molecule.
-
qNMR Calculation: Purity is calculated by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the internal standard of known purity and mass.
-
Methodology Workflow and Decision Making
The selection of analytical techniques should be logical and hierarchical. A typical workflow ensures both routine quality control and in-depth characterization when needed.
Caption: A typical workflow for purity assessment of this compound.
Comparative Summary of Techniques
Choosing the right method depends on the analytical question being asked.
Table 3: Strengths and Limitations of Primary Analytical Techniques
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | High precision and accuracy for quantification; robust and widely available.[3] | Requires a chromophore; may not detect co-eluting impurities; identification of unknowns is not possible without MS. |
| GC-MS | Volatile Impurity ID | Excellent for residual solvents and volatile by-products; provides structural data for identification.[14] | Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures. |
| NMR | Structural Confirmation | Provides unambiguous structural information; ¹⁹F NMR is highly specific for fluorinated impurities; qNMR allows for absolute purity determination.[11][12] | Lower sensitivity for trace impurity quantification compared to chromatography; can be complex to interpret with overlapping signals.[3] |
| LC-MS | Impurity Identification | Combines the separation power of HPLC with the identification capabilities of MS for non-volatile impurities.[15] | Higher cost and complexity of instrumentation compared to HPLC-UV.[3] |
The logical relationship between these analytical choices can be visualized as a decision tree.
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A Comparative Guide to Alternatives for 4-Fluoro-2-formylpyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of 4-Fluoro-2-formylpyridine in Modern Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its constituent parts: the pyridine core, a reactive aldehyde group, and a strategically placed fluorine atom. The pyridine nitrogen acts as a basic handle and influences the ring's electronic properties. The formyl group at the C2 position is a versatile functional group, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
The fluorine atom at the C4 position is the key differentiator. As a highly electronegative and relatively small atom, it exerts a strong electron-withdrawing effect on the pyridine ring. This has two major consequences:
-
Activation of the Aldehyde: The electron-withdrawing nature of the fluorine enhances the electrophilicity of the formyl group's carbonyl carbon, often leading to increased reactivity in nucleophilic additions.
-
Modulation of Physicochemical Properties: Incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1]
However, the very features that make this compound attractive can also present challenges, such as high cost, specific storage requirements, or undesired reactivity in certain contexts. This guide provides a comparative analysis of viable alternatives, offering researchers a broader palette of reagents to fine-tune their synthetic strategies. We will explore these alternatives through the lens of common synthetic transformations, supported by established principles of chemical reactivity and available experimental data.
The Landscape of Alternatives
The alternatives to this compound can be broadly categorized based on the nature of the substituent at the 4-position of the pyridine-2-carboxaldehyde core. Each category offers a unique electronic and steric profile, enabling a nuanced approach to molecular design.
Below is a logical workflow for considering these alternatives in a synthetic plan.
Caption: Decision workflow for selecting an alternative to this compound.
Comparative Analysis of Performance in Key Reactions
The choice of a 4-substituted pyridine-2-carboxaldehyde can significantly impact reaction outcomes. The following sections compare this compound with its alternatives in several common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Pyridine Ring
A primary reason for employing a halo-substituted pyridine is for subsequent SNAr reactions, where the halide is displaced by a nucleophile. This is a crucial consideration for multi-step syntheses, such as in the development of kinase inhibitors like Sorafenib.[2][3][4][5][6]
The reactivity of the C-X bond at the 4-position towards nucleophilic attack generally follows the order: F > Cl > Br . The highly electronegative fluorine atom strongly polarizes the C4-F bond and stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution.[7][8]
| Substituent (X) at C4 | Relative SNAr Rate | Key Considerations |
| -F | Highest | Excellent leaving group in SNAr. Ideal for introducing nucleophiles at the C4 position under mild conditions. |
| -Cl | Intermediate | Good leaving group, often requiring slightly more forcing conditions than fluoro-analogues.[8] |
| -Br | Lower | Less common for SNAr; more frequently used in transition-metal-catalyzed cross-coupling reactions. |
| -CN | Variable | Can act as a leaving group in some SNAr reactions, though less common than halogens.[9] |
Expert Insight: While the C-F bond is stronger than C-Cl, its lability in SNAr is a kinetically controlled phenomenon. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine. Therefore, if a subsequent SNAr reaction is planned at the C4 position, this compound is often the superior choice.
Electrophilicity of the Formyl Group
The substituent at the C4 position directly modulates the electrophilicity of the C2-formyl group through the pyridine ring system. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Electronic influence of the C4 substituent on the C2 formyl group's reactivity.
The expected order of reactivity for the aldehyde in reactions like Knoevenagel condensation, Wittig olefination, and reductive amination is:
4-Cyano > 4-Fluoro > 4-Chloro > 4-H
| Substituent at C4 | Electronic Effect | Expected Aldehyde Reactivity |
| -CN | Strong EWG | Highest |
| -F | Strong EWG (Inductive) | High |
| -Cl | EWG (Inductive) | Moderate-High |
| -H | Neutral | Baseline |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a mild base.[10][11] The rate-limiting step is often the initial nucleophilic attack on the carbonyl.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
-
To a solution of the pyridine-2-carboxaldehyde (1 mmol) in a 1:1 mixture of H₂O:EtOH (10 mL), add the active methylene compound (e.g., malononitrile, 1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
While direct comparative data is limited, we can predict the relative performance based on electronic effects.
| Aldehyde | Predicted Yield/Rate | Rationale |
| 4-Cyano-2-formylpyridine | Excellent | The strongly electron-withdrawing cyano group significantly activates the aldehyde. |
| This compound | Very Good | The fluoro group provides strong activation. |
| 4-Chloro-2-formylpyridine | Good | The chloro group is less activating than fluoro but still effective. |
| Pyridine-2-carboxaldehyde | Moderate | The absence of a C4-EWG results in lower aldehyde electrophilicity. |
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an intermediate imine, which is then reduced.[12][13] The initial imine formation is often the rate-determining step and is accelerated by a more electrophilic aldehyde.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Dissolve the pyridine-2-carboxaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloroethane).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.
| Aldehyde | Predicted Yield/Rate | Rationale |
| 4-Cyano-2-formylpyridine | Excellent | Faster imine formation due to high aldehyde electrophilicity. |
| This compound | Very Good | Rapid imine formation is expected. |
| 4-Chloro-2-formylpyridine | Good | Effective for most amines, may be slower than the fluoro analogue. |
| Pyridine-2-carboxaldehyde | Moderate | May require longer reaction times or mild heating, especially with less nucleophilic amines. |
Conclusion and Strategic Recommendations
The selection of an appropriate pyridine-2-carboxaldehyde building block is a critical decision in a synthetic campaign. While This compound offers an excellent balance of high aldehyde reactivity and the potential for subsequent SNAr chemistry, it is not always the optimal choice.
-
For Maximum Aldehyde Reactivity: 4-Cyano-2-formylpyridine is likely the best alternative when the primary goal is to drive a sluggish nucleophilic addition to completion. The cyano group provides the strongest electronic activation of the formyl group.
-
For a Balance of Reactivity and Cost-Effectiveness: 4-Chloro-2-formylpyridine presents a compelling alternative. It offers good aldehyde reactivity, and the chloro group is still a viable leaving group for SNAr, albeit under slightly more forcing conditions than the fluoro analogue.
-
When C4-Substitution is Undesired: Simple pyridine-2-carboxaldehyde is the default choice if the C4 position is to remain unsubstituted or if the electronic deactivation of the pyridine ring by a halogen is detrimental to a subsequent step.
-
For Fine-Tuning Electronics and Sterics: Do not overlook positional isomers like 5-fluoro-2-formylpyridine . Moving the fluorine atom changes its electronic influence on the formyl group and the overall dipole moment of the molecule, which can be crucial for optimizing biological activity.
Ultimately, the choice should be guided by a holistic view of the entire synthetic route, considering not only the immediate transformation but also the reactivity of the resulting product in downstream steps. This guide provides the foundational principles to make an informed and strategic selection.
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (n.d.). National Institutes of Health. Retrieved from [Link]
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[Design, Synthesis and Antitumor Activity of Sorafenib Analogues Containing 2-picolinylhydrazide Moiety]. (2012). PubMed. Retrieved from [Link]
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Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). National Institutes of Health. Retrieved from [Link]
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Design, synthesis and activity of novel sorafenib analogues bearing chalcone unit. (2016). PubMed. Retrieved from [Link]
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Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved from [Link]
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Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (n.d.). ResearchGate. Retrieved from [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2010). ResearchGate. Retrieved from [Link]
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Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-formylpyridine
For the diligent researcher navigating the complexities of drug discovery and development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 4-Fluoro-2-formylpyridine, a valuable building block in synthetic chemistry, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal. This guide provides a detailed, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, the protection of the environment, and compliance with regulatory standards.
Understanding the Hazard Profile: Why Caution is Paramount
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While comprehensive toxicological properties may not be fully investigated for every novel compound, data from its structural class—fluorinated pyridines and aldehydes—provide a strong basis for a cautious approach.[1][2][3] The primary hazards stem from its potential acute toxicity if inhaled, ingested, or absorbed through the skin, and its capacity to cause serious skin and eye irritation.[1][4][5]
| Hazard Classification | Description | Precautionary Insight |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | The formyl group can be reactive, and the fluorinated pyridine ring can have systemic effects. Minimizing all routes of exposure is critical. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Aldehyd functionalities are known to be irritants. Prolonged contact can lead to dermatitis.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][5] | Direct contact with the eyes can cause significant damage. Immediate and thorough rinsing is vital in case of exposure. |
| Environmental Hazard | Discharge into the environment must be avoided.[1] | Halogenated organic compounds can be persistent in the environment. Proper disposal prevents contamination of drains and waterways.[6] |
The First Line of Defense: Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The selection of appropriate PPE is based on a risk assessment of the procedures to be performed. All work with this compound, including disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
| PPE Category | Specification | Rationale for Selection |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact.[9] | Standard laboratory gloves may not provide sufficient protection against pyridine derivatives. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10] A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause severe eye irritation.[11] |
| Skin and Body Protection | Flame-retardant lab coat. Impervious clothing may be necessary depending on the scale of handling.[12] | Provides a barrier against accidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[2] |
| Respiratory Protection | Required when vapors or aerosols are generated and engineering controls are insufficient. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[13] | Protects the respiratory tract from harmful inhalation. A full respiratory protection program, including fit testing, must be in place if respirators are required.[11][13] |
Spill and Contamination Management: Immediate Action Protocols
Accidental spills are a foreseeable risk. A clear, rehearsed emergency plan is the hallmark of a safe laboratory.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues in the vicinity.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble as detailed above.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to cover and contain the liquid.[2][6]
-
Collect the Material: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container for hazardous waste.[2][3][10] Use non-sparking tools if the substance is in a flammable solvent.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Label the waste container appropriately and move it to the designated hazardous waste accumulation area.
In the event of a large spill that is beyond the capacity of local laboratory personnel to handle safely:
-
Evacuate Immediately: Evacuate the entire laboratory area.
-
Isolate the Area: Close doors and restrict access.
-
Activate Emergency Services: Contact your institution's Environmental Health & Safety (EHS) office or local emergency services (e.g., 911) immediately.[9]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to emergency responders.
Standard Operating Procedure for Disposal of Bulk and Waste Quantities
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][8]
-
Dedicated Waste Stream: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected separately.[7][9]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases, as this could lead to vigorous reactions.[9]
-
Container: Use a chemically compatible, leak-proof container with a secure, airtight cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][9]
-
Labeling: The moment waste is first added, affix a "Hazardous Waste" label.[6][9] The label must clearly state:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secured waste accumulation area.
-
Segregation: Keep the container segregated from incompatible waste streams.[9]
-
Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed and reputable professional waste disposal company.[3]
-
Recommended Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen fluoride and nitrogen oxides.[3][14]
Disposal Decision Workflow
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-formylpyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-Fluoro-2-formylpyridine, a key building block in modern medicinal chemistry, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation grounded in scientific principles.
Understanding the Risks: A Chemist's Perspective
-
Pyridine Core: Pyridine and its derivatives can be irritants and may cause harm if inhaled, ingested, or absorbed through the skin.[5] Some studies on pyridine suggest potential for liver damage with significant exposure.[5]
-
Aldehyde Functionality: Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[6] They can also act as sensitizers, leading to allergic skin reactions upon repeated exposure.[2]
-
Fluorine Substitution: The presence of a fluorine atom can enhance the reactivity and biological activity of the molecule. Fluorinated organic compounds can have unique toxicological profiles, and their metabolism can sometimes lead to toxic byproducts.[7][8] Inhalation of fluorinated compounds can cause respiratory irritation.[9]
Given these characteristics, we must assume that this compound is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and may be harmful if ingested or absorbed through the skin.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 respirator or higher (if not in a fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Accidental Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Detailed PPE Protocols: A Step-by-Step Guide
1. Eye and Face Protection: The First Line of Defense
-
Rationale: The aldehyde group makes this compound a likely irritant and potentially corrosive to the eyes.[2] Chemical splash goggles that form a seal around the eyes are mandatory for all handling procedures beyond simple storage checks. A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[10][11]
-
Protocol:
-
Select ANSI Z87.1-rated chemical splash goggles.
-
Ensure a snug fit against the face to prevent gaps.
-
For high-risk operations, add a face shield for full facial protection.[10]
-
2. Hand Protection: Preventing Dermal Absorption
-
Rationale: Halogenated aromatic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals and are recommended for handling this compound.[12] Double-gloving is a prudent measure, especially when weighing the neat compound, to protect against undetected pinholes and to allow for the safe removal of a contaminated outer glove.
-
Protocol:
-
Inspect nitrile gloves for any signs of damage before use.
-
When double-gloving, use two different colored gloves to make breaches in the outer glove more visible.
-
Develop a proper glove removal technique to avoid skin contact with the contaminated outer surface.[1][4]
-
Change gloves immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
3. Body Protection: Shielding Against Spills and Splashes
-
Rationale: A standard laboratory coat protects street clothes and underlying skin from minor spills and contamination.[12] For larger scale operations or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.[13]
-
Protocol:
-
Always wear a clean, fully buttoned laboratory coat made of a suitable material like cotton or a flame-resistant blend.[11]
-
Ensure the coat has long sleeves.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
4. Respiratory Protection: Mitigating Inhalation Risks
-
Rationale: As an aromatic aldehyde, this compound may have significant vapor pressure and can be a respiratory irritant.[4] All handling of the neat compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available for a low-volume, short-duration task, a properly fitted N95 respirator or a higher level of respiratory protection is required.[1][14]
-
Protocol:
-
Primary Control: Conduct all operations in a certified chemical fume hood with the sash at the lowest practical height.
-
Secondary Control (if necessary): If respirator use is required, personnel must be medically cleared, trained, and fit-tested annually as per institutional and OSHA guidelines.[11] Select a respirator with cartridges appropriate for organic vapors.[1]
-
Operational and Disposal Plans
A safe workflow encompasses not only the handling of the chemical but also its proper disposal. The following diagram illustrates the lifecycle of this compound in a typical laboratory workflow, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Waste Disposal Protocol:
-
Categorization: All waste contaminated with this compound, including empty containers, contaminated gloves, and reaction byproducts, must be treated as hazardous chemical waste.[10][15]
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a designated, sealed, and clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[1][10]
By integrating this expert-level understanding of the risks with meticulous operational protocols, you can confidently and safely utilize this compound in your critical research endeavors.
References
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Capot Chemical Co., Ltd. (2013). MSDS of 2-Fluoro-3-formylpyridine. Available at: [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Available at: [Link]
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European Chemicals Agency (ECHA). (n.d.). Pyridine-2-carbaldehyde - Registration Dossier. Available at: [Link]
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Hueber, D. & Perkins, M. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]
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Szabó, K. I., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega. Available at: [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - FLUORINE. Available at: [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
